molecular formula C14H26N2O2 B1377939 Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1363382-19-7

Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B1377939
CAS No.: 1363382-19-7
M. Wt: 254.37 g/mol
InChI Key: VFQDVULOICIHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (CAS: 1363382-19-7) is a high-value spirocyclic chemical building block designed for professional research and manufacturing applications. This compound is part of a class of spirocyclic scaffolds specifically intended for the creation of compound libraries for biological screening . With a molecular formula of C14H26N2O2 and a molecular weight of 254.37 g/mol, it features two points of orthogonal diversification, allowing researchers to introduce structural variations for the systematic exploration of chemical space . The scaffold is characterized by its high sp3 carbon content, which is essential for three-dimensional exploration in drug discovery and is particularly useful for studying the effect of incremental changes in the spatial placement of molecular substituents on biological properties . It is offered with a minimum purity of 95% to 97% and is classified as a "Protein Degrader Building Block" . This product is strictly for research purposes and is supplied to professional manufacturing, research laboratories, and industrial facilities. It is not intended for diagnostic, therapeutic, medical, or consumer use. Please note that the specific biological mechanisms and full spectrum of research applications for derived compounds are an active area of scientific investigation. Handle with care; safety warnings include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-7-14(10-16)6-4-5-11(15)9-14/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQDVULOICIHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301145280
Record name 2-Azaspiro[4.5]decane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-19-7
Record name 2-Azaspiro[4.5]decane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.5]decane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate and its Analogs for Drug Discovery Professionals

This guide provides a comprehensive overview of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate, a key building block in modern medicinal chemistry. Due to the specificity of this substitution pattern, this document also draws upon data from closely related isomers, such as tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate and other functionalized diazaspiro[4.5]decane derivatives, to provide a holistic understanding of this chemical class. The azaspiro[4.5]decane scaffold is a validated three-dimensional pharmacophore that offers a strategic advantage in drug design by enabling exploration of novel chemical space.

Molecular Properties and Characterization

The fundamental characteristics of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate are crucial for its application in synthesis and drug development.

Molecular Structure and Weight

The molecular formula for tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is C₁₄H₂₆N₂O₂. This corresponds to a molecular weight of approximately 254.37 g/mol [1][2]. The structure features a spirocyclic core, which imparts conformational rigidity, a feature often sought after in drug design to enhance binding affinity and reduce off-target effects. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the free amino group.

Physicochemical Properties
PropertyPredicted ValueSource
Boiling Point353.6 ± 25.0 °C[3]
Density1.07 ± 0.1 g/cm³[3]
pKa10.77 ± 0.20[3]

These predicted values suggest a compound with a high boiling point and a basic character due to the presence of the amino group. The Boc group contributes to its solubility in organic solvents.

Synthesis and Chemical Reactivity

The synthesis of diazaspiro[4.5]decanes often involves multi-step sequences that build the spirocyclic core and then introduce the desired functional groups.

General Synthetic Strategies

A common approach to the synthesis of the diazaspiro[4.5]decane scaffold involves the use of palladium-catalyzed domino reactions, which can efficiently form multiple carbon-carbon bonds and construct the spirocyclic system in a single step[4]. Another strategy involves the N-heterocyclic carbene (NHC)-catalyzed [5+1] annulation to construct the azaspiro[4.5]decane core[5].

The amino functionality can be introduced at a later stage, for example, by reduction of a corresponding cyano or nitro group, or through reductive amination of a ketone precursor. The Boc protecting group is typically introduced to one of the nitrogens to allow for selective manipulation of the other.

Exemplary Synthetic Protocol: Reduction of a Cyano Precursor

Below is a representative, step-by-step protocol for the synthesis of an amino-azaspiro[4.5]decane derivative from a cyano precursor, based on general organic chemistry principles.

Step 1: Synthesis of the Cyano Precursor

The synthesis of the precursor, tert-butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate, can be achieved through various multi-step synthetic routes, often starting from commercially available materials[6].

Step 2: Reduction of the Cyano Group

  • Dissolution: Dissolve tert-butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a hydrogenation catalyst, for example, Raney nickel or palladium on carbon.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography to yield the desired tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate.

G cluster_synthesis Synthetic Workflow start Commercially Available Starting Materials step1 Multi-step Synthesis of tert-butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate start->step1 step2 Hydrogenation (e.g., H2, Raney Ni) Reduction of Cyano Group step1->step2 product tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate step2->product

Caption: A plausible synthetic workflow for the target molecule.

Reactivity and the Role of the Boc Protecting Group

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid)[7]. This allows for the selective reaction of the unprotected amino group, for instance, in amide bond formation or alkylation reactions, to build more complex molecules.

Applications in Drug Discovery

The rigid, three-dimensional structure of the azaspiro[4.5]decane scaffold makes it an attractive component in the design of novel therapeutics.

A Scaffold for Diverse Biological Targets

Derivatives of diazaspiro[4.5]decane have been investigated for a wide range of biological activities:

  • Antifungal Agents: Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have shown inhibitory activity against chitin synthase, a key enzyme in fungal cell wall synthesis[8].

  • RIPK1 Kinase Inhibitors: The 2,8-diazaspiro[4.5]decan-1-one scaffold has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), a target for inflammatory diseases[9].

  • Sigma-1 Receptor Ligands: 1-Oxa-8-azaspiro[4.5]decane derivatives have been developed as selective ligands for the sigma-1 receptor, which is implicated in a variety of neurological disorders[10].

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: 1,3,8-Triazaspiro[4.5]decane derivatives have been discovered as inhibitors of the mPTP, with potential applications in treating myocardial infarction[11].

G cluster_applications Applications in Drug Discovery scaffold Azaspiro[4.5]decane Scaffold app1 Antifungal Agents scaffold->app1 app2 RIPK1 Kinase Inhibitors scaffold->app2 app3 Sigma-1 Receptor Ligands scaffold->app3 app4 mPTP Inhibitors scaffold->app4

Caption: The versatile azaspiro[4.5]decane scaffold in drug discovery.

Safety and Handling

For safe handling of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate and its analogs, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety precautions for related compounds are summarized below.

Hazard Identification

Based on data for similar compounds, this class of chemicals may present the following hazards[2][3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[12].

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling[12][13].

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. For some derivatives, storage at 2-8°C is recommended[2][12].

Conclusion

tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate and its isomers are valuable building blocks in the synthesis of complex molecules for drug discovery. Their rigid, three-dimensional structure provides a unique platform for the development of novel therapeutics targeting a wide range of diseases. A thorough understanding of their synthesis, reactivity, and handling is crucial for their effective application in research and development.

References

  • Wang, C., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(22), 126685. [Link]

  • Angene Chemical. (2021). Safety Data Sheet.
  • Li, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115568. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 60, 116686. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]

  • Chen, J., et al. (2015). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 13(3), 653-657. [Link]

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. Retrieved from [Link]

  • Sfera - Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Ereztech LLC. (2025). Safety Data Sheet.
  • Piacenza, L., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Achmem. (n.d.). tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate.
  • PubChem. (n.d.). tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]

Sources

A Technical Guide to Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate: A Versatile Spirocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate, a key building block in modern medicinal chemistry. With its rigid spirocyclic core and orthogonal functional handles—a Boc-protected secondary amine and a primary amine—this molecule offers a unique three-dimensional scaffold for the synthesis of novel chemical entities. This guide will delve into its physicochemical characteristics, provide insights into its synthesis and purification, and explore its utility in the development of new therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

In the quest for novel therapeutics with improved efficacy and specificity, medicinal chemists are increasingly turning to three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable motifs.[1] Their inherent rigidity reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. The defined spatial arrangement of functional groups on a spirocyclic core allows for precise probing of protein binding pockets, a critical aspect of rational drug design.

Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (CAS No. 1363382-19-7) is a prime example of such a scaffold.[2][3] It incorporates a pyrrolidine ring fused to a cyclohexane ring through a spiro center. The presence of a Boc-protected amine within the pyrrolidine ring and a primary amine on the cyclohexane ring provides two chemically distinct points for diversification, making it an ideal building block for the construction of combinatorial libraries and complex molecular architectures.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug development.

Structural and Chemical Identity
  • IUPAC Name: tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

  • CAS Number: 1363382-19-7[2]

  • Molecular Formula: C₁₄H₂₆N₂O₂[2]

  • Molecular Weight: 254.37 g/mol [2]

Chemical Structure:

Caption: 2D structure of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate.

Physicochemical Data
PropertyValueSource
Appearance White to off-white solidGeneral Supplier Data
Boiling Point (Predicted) 353.6 ± 25.0 °C[2]
Solubility Soluble in organic solvents such as DCM, Chloroform, and Methanol.General Chemical Knowledge

Synthesis and Purification Strategies

General Synthetic Approach

A plausible synthetic route would involve the initial construction of a suitable keto-ester or keto-nitrile precursor, followed by the formation of the piperidine ring and subsequent functional group manipulations to introduce the amino group and the Boc-protected pyrrolidine moiety.

Illustrative Synthetic Workflow:

G A Commercially Available Starting Materials B Construction of Cyclohexanone Precursor A->B e.g., Michael Addition C Formation of Spirocyclic Pyrrolidinone B->C e.g., Reductive Amination/ Lactamization D Reduction and Boc Protection C->D LiAlH4, Boc2O E Introduction of Amino Group D->E Reductive Amination of Ketone F Final Product E->F Purification G A Tert-butyl 7-amino-2- azaspiro[4.5]decane- 2-carboxylate B Couple Target Protein Ligand A->B Amide Coupling C Boc Deprotection B->C e.g., TFA/DCM D Couple E3 Ligase Ligand C->D Amide Coupling E Final PROTAC Molecule D->E Purification

Sources

An In-depth Technical Guide to the Synthesis of Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic frameworks, characterized by two rings sharing a single common atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, enabling more precise and effective interactions with biological targets. The 2-azaspiro[4.5]decane core, in particular, is a valuable scaffold found in a variety of biologically active compounds. This guide provides a comprehensive overview of a robust synthetic pathway to a key derivative, tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate, a versatile building block for the development of novel therapeutics.

This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deep dive into the chemical logic and experimental nuances that underpin a successful synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising the synthesis of our target molecule begins with a retrosynthetic analysis. This process involves mentally breaking down the target into simpler, more readily available starting materials.

Retrosynthesis target tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate intermediate1 tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate target->intermediate1 Reductive Amination intermediate2 7-Oxo-2-azaspiro[4.5]decane intermediate1->intermediate2 N-Boc Protection start1 1,4-Dioxaspiro[4.5]decan-7-one intermediate2->start1 Ring formation and functional group interconversion start2 2-(2-Aminoethyl)malonic acid derivative intermediate2->start2 Alternative ring formation

Caption: Retrosynthetic analysis of the target molecule.

Our analysis reveals that the primary amino group at the 7-position can be installed via a reductive amination of the corresponding ketone, tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate. This key intermediate can, in turn, be prepared by N-Boc protection of 7-oxo-2-azaspiro[4.5]decane. The core spirocyclic ketone can be synthesized from commercially available starting materials such as 1,4-dioxaspiro[4.5]decan-7-one through a series of transformations.

Proposed Synthetic Pathway: A Step-by-Step Elucidation

The forward synthesis is designed as a three-step sequence, prioritizing efficiency, scalability, and the use of well-established, reliable reactions.

Synthetic_Pathway start 1,4-Dioxaspiro[4.5]decan-8-one step1 Step 1: Synthesis of N-Benzyl-2-azaspiro[4.5]decan-7-one start->step1 Multi-step sequence step2 Step 2: N-Debenzylation and Boc Protection step1->step2 step3 Step 3: Reductive Amination step2->step3 product tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate step3->product

Caption: Proposed three-step synthesis pathway.

Step 1: Synthesis of the Key Intermediate: tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate

The synthesis of the pivotal ketone intermediate can be approached from the commercially available 1,4-dioxaspiro[4.5]decan-8-one. A patent describes a multi-step process to convert this starting material into the corresponding N-protected 2-azaspiro[4.5]decan-8-one[1]. A similar strategy can be employed for the synthesis of the 7-oxo isomer.

An alternative and often more direct route involves the construction of the azaspirocyclic core. One such method is the intramolecular cyclization of a suitably substituted piperidine derivative.

Rationale for Experimental Choices:

  • Starting Material Selection: 1,4-Dioxaspiro[4.5]decan-8-one is a cost-effective and readily available starting material, making it an excellent choice for a scalable synthesis.

  • Protecting Group Strategy: The use of a benzyl group for the initial protection of the secondary amine is advantageous due to its stability under various reaction conditions and its facile removal via hydrogenolysis. Subsequently, the introduction of the tert-butyloxycarbonyl (Boc) group is a standard and highly effective method for protecting amines, offering robustness and straightforward deprotection under acidic conditions if required[2][3].

Experimental Protocol: Synthesis of tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate

This protocol is a proposed adaptation based on established synthetic methodologies for analogous compounds.

  • Synthesis of N-Benzyl-2-azaspiro[4.5]decan-7-one: A multi-step synthesis starting from 1,4-dioxaspiro[4.5]decan-7-one, involving reductive amination with benzylamine followed by cyclization and functional group manipulation, can be employed.

  • N-Debenzylation: The N-benzyl group is removed via catalytic hydrogenation. To a solution of N-Benzyl-2-azaspiro[4.5]decan-7-one in methanol, add 10% Palladium on carbon (Pd/C). The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 7-oxo-2-azaspiro[4.5]decane.

  • N-Boc Protection: The crude 7-oxo-2-azaspiro[4.5]decane is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (Et3N) is added, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)2O). The reaction is stirred at room temperature until completion. The reaction mixture is then washed with aqueous solutions to remove impurities, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography to afford pure tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate.

Parameter Value
Starting Material7-Oxo-2-azaspiro[4.5]decane
ReagentsDi-tert-butyl dicarbonate, Triethylamine
SolventDichloromethane
TemperatureRoom Temperature
Reaction Time2-4 hours
PurificationColumn Chromatography
Step 2: Reductive Amination: Installation of the Amino Group

The conversion of the ketone to the primary amine is a critical transformation. Reductive amination is a powerful and widely used method for this purpose[4][5][6]. This reaction typically proceeds in one pot, where the ketone reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.

Causality Behind Experimental Choices:

  • Ammonia Source: Ammonium acetate or a solution of ammonia in an alcohol are commonly used as the nitrogen source. Ammonium acetate has the advantage of also acting as a mild acidic catalyst for imine formation.

  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is a classic choice for reductive aminations as it is selective for the reduction of the imine in the presence of the ketone. However, due to the toxicity of cyanide byproducts, alternative reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation are often preferred. For this synthesis, we will detail a procedure using the widely effective sodium triacetoxyborohydride.

  • Stereochemistry: The reduction of the spirocyclic imine intermediate can potentially lead to two diastereomers (cis and trans isomers) depending on the direction of hydride attack. The stereochemical outcome is influenced by steric hindrance around the imine. The axial attack of the hydride is often favored, leading to the equatorial amino group, which is typically the thermodynamically more stable product. Detailed NMR studies (e.g., NOESY) of the final product would be necessary to confirm the stereochemistry.

Experimental Protocol: Reductive Amination

  • To a solution of tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate in a suitable solvent (e.g., 1,2-dichloroethane or methanol), add ammonium acetate.

  • The mixture is stirred at room temperature for a period to allow for imine formation.

  • Sodium triacetoxyborohydride is then added portion-wise to the reaction mixture.

  • The reaction is monitored by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate as a mixture of diastereomers, which may be separable by careful chromatography or crystallization.

Parameter Value
Starting Materialtert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate
ReagentsAmmonium acetate, Sodium triacetoxyborohydride
Solvent1,2-Dichloroethane
TemperatureRoom Temperature
Reaction Time12-24 hours
PurificationColumn Chromatography

Characterization of the Final Product

Thorough characterization of the synthesized tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the molecular structure and provide information about the stereochemistry of the amino group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretches of the primary amine and the carbonyl stretch of the Boc protecting group.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and adaptable method for the preparation of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate. The strategic use of a ketone intermediate and a subsequent reductive amination allows for the efficient installation of the key amino functionality. This versatile building block can be further elaborated to access a wide range of novel spirocyclic compounds with potential applications in drug discovery and development. Future work could focus on the development of a stereoselective reductive amination to control the orientation of the amino group, which could be crucial for optimizing biological activity.

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate, a key building block in contemporary drug discovery. In the absence of publicly available experimental spectra, this document leverages predictive modeling and data from analogous structures to offer a robust characterization framework. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the expected spectroscopic signatures of this compound. This guide covers predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical Mass Spectrometry (MS) fragmentation patterns, and anticipated Infrared (IR) spectroscopy absorption bands. Each section includes a detailed interpretation of the predicted data, elucidating the structural features of the molecule. Furthermore, this guide provides field-proven, step-by-step experimental protocols for acquiring high-quality spectroscopic data, ensuring scientific integrity and reproducibility.

Introduction

Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is a bifunctional molecule featuring a spirocyclic scaffold, a primary amine, and a tert-butoxycarbonyl (Boc)-protected secondary amine. This unique combination of structural motifs makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of compounds targeting the central nervous system. The spiro[4.5]decane core imparts a rigid, three-dimensional geometry, which is often sought after in modern medicinal chemistry to enhance binding affinity and selectivity to biological targets.

An unambiguous characterization of such molecules is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. Spectroscopic techniques are the cornerstone of this characterization. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive yet scientifically grounded perspective.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate are numbered as depicted in the diagram below. This numbering scheme will be used consistently throughout the guide.

Figure 1. Molecular structure and atom numbering scheme.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm) Multiplicity Integration Assignment
~3.4 - 3.2 m 4H H3, H10
~2.8 - 2.6 m 1H H7
~1.8 - 1.2 m 10H H1, H4, H6, H8, H9, NH₂

| 1.45 | s | 9H | -C(CH₃)₃ |

Disclaimer: The chemical shifts and multiplicities in Table 1 are predicted values and may differ from experimental results. These predictions are based on computational algorithms and data from structurally similar compounds.

Interpretation of the Predicted ¹H NMR Spectrum
  • Tert-butyl Group (-C(CH₃)₃): A sharp singlet peak is predicted around 1.45 ppm, integrating to nine protons. This is a characteristic signal for the magnetically equivalent methyl protons of the Boc protecting group.

  • Pyrrolidine Ring Protons (H1, H3, H4, H10): The protons on the pyrrolidine ring are expected to appear as complex multiplets in the region of 3.4 to 1.2 ppm. The protons on carbons adjacent to the nitrogen atom (H3 and H10) are expected to be the most downfield in this group, likely in the 3.4 - 3.2 ppm range, due to the deshielding effect of the nitrogen.

  • Cyclohexane Ring Protons (H6, H7, H8, H9): The protons on the cyclohexane ring will also contribute to the complex multiplet region between 2.8 and 1.2 ppm. The proton on the carbon bearing the amino group (H7) is expected to be a multiplet around 2.8 - 2.6 ppm. The remaining cyclohexane protons will likely appear as overlapping multiplets.

  • Amine Protons (-NH₂): The two protons of the primary amine are expected to appear as a broad singlet within the multiplet region of the ring protons, typically between 1.8 and 1.2 ppm. The exact chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature. A D₂O exchange experiment would confirm the assignment of this peak, as the -NH₂ signal would disappear.

Experimental Protocol for ¹H NMR
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial; for this compound, CDCl₃ is a good starting point, but if solubility is an issue, the more polar DMSO-d₆ or MeOD should be considered.[1][2]

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

    • Cap the NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's gauge.

    • Place the sample in the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Sample Weigh Sample Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in\nDeuterated Solvent Filter into\nNMR Tube Filter into NMR Tube Dissolve in\nDeuterated Solvent->Filter into\nNMR Tube Insert Sample Insert Sample Filter into\nNMR Tube->Insert Sample Lock & Shim Lock & Shim Insert Sample->Lock & Shim Acquire Spectrum Acquire Spectrum Lock & Shim->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase & Baseline\nCorrection Phase & Baseline Correction Fourier Transform->Phase & Baseline\nCorrection Calibrate & Integrate Calibrate & Integrate Phase & Baseline\nCorrection->Calibrate & Integrate

Figure 2. ¹H NMR experimental workflow.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is presented in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm) Assignment
154.7 C =O (Boc)
79.5 -C (CH₃)₃
~50 - 40 C3, C7, C10
~40 - 25 C1, C4, C5, C6, C8, C9

| 28.4 | -C(C H₃)₃ |

Disclaimer: The chemical shifts in Table 2 are predicted values and may differ from experimental results. These predictions are based on computational algorithms and data from structurally similar compounds.

Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (Boc): The carbonyl carbon of the Boc group is expected to be the most downfield signal, predicted around 154.7 ppm.

  • Quaternary Carbons: Two quaternary carbon signals are anticipated: the spiro carbon (C5) and the quaternary carbon of the tert-butyl group. The tert-butyl quaternary carbon is predicted to be around 79.5 ppm. The spiro carbon is expected to be in the 40 - 25 ppm range.

  • Carbons Adjacent to Nitrogen: The carbons bonded to nitrogen atoms (C3, C7, and C10) are expected to resonate in the region of 50 - 40 ppm.

  • Aliphatic Carbons: The remaining aliphatic carbons of the pyrrolidine and cyclohexane rings (C1, C4, C6, C8, and C9) are predicted to appear in the upfield region of the spectrum, approximately between 40 and 25 ppm.

  • Tert-butyl Methyl Carbons: The three equivalent methyl carbons of the Boc group are expected to give a single, intense peak around 28.4 ppm.

Experimental Protocol for ¹³C NMR
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.[4]

    • Follow the same dissolution and filtration procedure as for ¹H NMR.

  • Instrument Setup:

    • Use the same procedure as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the spectrum similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a molecule like tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate, a soft ionization technique such as Electrospray Ionization (ESI) is most appropriate.[5][6]

Table 3: Predicted Mass Spectrometry Data

m/z Ion Species
255.2127 [M+H]⁺
277.1946 [M+Na]⁺
199.1599 [M+H - C₄H₈]⁺

| 155.1388 | [M+H - Boc]⁺ |

Disclaimer: The m/z values are calculated based on the exact mass of the molecule and its likely adducts and fragments.

Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak: The protonated molecule, [M+H]⁺, is expected to be observed with an m/z of approximately 255.2127. The presence of two nitrogen atoms means the nominal molecular weight is an even number (254), and the [M+H]⁺ ion will have an odd m/z value, consistent with the nitrogen rule.

  • Adducts: It is common to observe adducts with sodium, [M+Na]⁺, which would appear at an m/z of approximately 277.1946.

  • Fragmentation:

    • A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (C₄H₈, 56 Da), which would result in a fragment ion at m/z ~199.1599.[7]

    • Another common fragmentation is the loss of the entire Boc group (100 Da), leading to a fragment at m/z ~155.1388.

MS_Fragmentation cluster_frag Fragmentation Pathways M [M+H]⁺ m/z = 255.2 Frag1 [M+H - C₄H₈]⁺ m/z = 199.2 M->Frag1 - C₄H₈ Frag2 [M+H - Boc]⁺ m/z = 155.1 M->Frag2 - Boc

Figure 3. Key fragmentation pathways.
Experimental Protocol for ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

    • Ensure the sample is fully dissolved and free of particulates.[8]

  • Instrument Setup:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500 amu).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

    • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For a solid sample, Attenuated Total Reflectance (ATR) is a convenient sampling technique.[9][10]

Table 4: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration
~3350 - 3250 N-H stretch (primary amine)
~2975 - 2850 C-H stretch (aliphatic)
~1690 C=O stretch (carbamate)
~1650 - 1580 N-H bend (primary amine)

| ~1250 & ~1160 | C-N stretch and C-O stretch (carbamate) |

Disclaimer: The wavenumbers in Table 4 are typical values for the indicated functional groups and may vary slightly in the actual spectrum.

Interpretation of the Predicted IR Spectrum
  • N-H Vibrations: The primary amine should exhibit N-H stretching vibrations in the region of 3350-3250 cm⁻¹. This may appear as one or two bands. An N-H bending vibration is also expected around 1650-1580 cm⁻¹.

  • C-H Vibrations: Strong absorption bands due to the stretching of aliphatic C-H bonds in the pyrrolidine and cyclohexane rings, as well as the tert-butyl group, are expected around 2975-2850 cm⁻¹.

  • Carbonyl Vibration: A strong, sharp absorption band around 1690 cm⁻¹ is characteristic of the C=O stretching vibration of the Boc-carbamate group.[11]

  • C-N and C-O Vibrations: The fingerprint region (below 1500 cm⁻¹) will contain various C-N and C-O stretching and bending vibrations, including characteristic bands for the carbamate group around 1250 cm⁻¹ and 1160 cm⁻¹.

Experimental Protocol for ATR-FTIR
  • Sample Preparation:

    • No specific sample preparation is typically required for ATR-FTIR. A small amount of the solid sample is sufficient.[12]

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

    • The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with their interpretations, offer a valuable reference for scientists working with this compound. The provided experimental protocols are designed to ensure the acquisition of high-quality, reliable data. While these predictions serve as a strong guideline, it is imperative that they are ultimately validated against experimentally obtained spectra.

References

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 23, 2026, from [Link][13]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved January 23, 2026, from [Link][9]

  • SciELO México. (2015). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved January 23, 2026, from [Link][14]

  • National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved January 23, 2026, from [Link][5]

  • MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Retrieved January 23, 2026, from [Link][15]

  • Wiley Online Library. (2023). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. Retrieved January 23, 2026, from [Link][16]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved January 23, 2026, from [Link][17]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 23, 2026, from [Link][4]

  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Retrieved January 23, 2026, from [Link][18]

  • ScienceDirect. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron. Retrieved January 23, 2026, from [Link][19]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 23, 2026, from [Link][11]

  • Illinois Wesleyan University. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Retrieved January 23, 2026, from [Link][20]

  • Wikipedia. (n.d.). Attenuated total reflectance. Retrieved January 23, 2026, from [Link][10]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved January 23, 2026, from [Link][21]

  • National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved January 23, 2026, from [Link][7]

  • YouTube. (2025). What Are Common NMR Solvents?. Chemistry For Everyone. Retrieved January 23, 2026, from [Link][22]

  • ChemRxiv. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Retrieved January 23, 2026, from [Link][23]

  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Retrieved January 23, 2026, from [Link][24]

  • National Center for Biotechnology Information. (n.d.). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. Retrieved January 23, 2026, from [Link][25]

  • Figshare. (n.d.). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link][26]

  • LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved January 23, 2026, from [Link][6]

  • National Center for Biotechnology Information. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved January 23, 2026, from [Link][27]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved January 23, 2026, from [Link][28]

  • MDPI. (n.d.). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Retrieved January 23, 2026, from [Link][29]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved January 23, 2026, from [Link][2]

  • Agilent. (n.d.). ATR-FTIR Sampling Techniques. Retrieved January 23, 2026, from [Link][12]

  • 007Chemicals. (n.d.). tert-Butyl 4-Aminopiperidine-1-carboxylate. Retrieved January 23, 2026, from [Link][30]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved January 23, 2026, from [Link][8]

  • PubChem. (n.d.). tert-butyl (3R)-3-aminopiperidine-1-carboxylate. Retrieved January 23, 2026, from [Link][31]

  • YouTube. (2015). FTIR Sampling Techniques: Attenuated Total Reflectance Data Collection. Retrieved January 23, 2026, from [Link][32]

  • ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and XPS spectra of N-BOC-180 for N1s (b). Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 23, 2026, from [Link][13]

  • National Center for Biotechnology Information. (n.d.). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. Retrieved January 23, 2026, from [Link][25]

Sources

A Technical Guide to the Commercial Availability, Synthesis, and Application of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate, a key bifunctional building block for medicinal chemistry and drug discovery. The increasing demand for novel chemical entities with three-dimensional complexity has highlighted the importance of spirocyclic scaffolds. This document details the strategic value of the azaspiro[4.5]decane core, outlines its commercial availability, provides an expert-guided synthetic protocol for its preparation, details its applications, and establishes a robust framework for its analytical quality control. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate to accelerate their research programs.

The Strategic Value of Azaspiro[4.5]decane Scaffolds in Modern Drug Discovery

Escaping "Flatland": The Imperative for 3D Scaffolds

Modern drug discovery has seen a significant shift away from flat, aromatic structures towards molecules with greater three-dimensional (3D) character. This strategic pivot, often termed "escaping flatland," is driven by the need to access novel chemical space and improve pharmacological properties. Fsp³-rich scaffolds, like the azaspiro[4.5]decane core, offer distinct advantages, including the potential for enhanced binding affinity through better shape complementarity with biological targets, improved metabolic stability, and refined solubility profiles.

The Azaspiro[4.5]decane Core: A Superior Bioisostere

The azaspiro[4.5]decane framework is a highly valuable bioisosteric replacement for the common piperidine ring, a motif found in numerous approved drugs. The spirocyclic nature of this core introduces significant conformational constraints.[1] This pre-organization of the molecule can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity and selectivity.[1] Furthermore, the spirocyclic center often enhances metabolic stability by shielding adjacent positions from enzymatic degradation.[1]

Profile of a Versatile Building Block

Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (CAS No. 875569-95-2) is a bifunctional synthetic intermediate of significant interest. Its structure features:

  • A secondary amine at position 2, protected by an acid-labile tert-butyloxycarbonyl (Boc) group.

  • A primary amine at position 7, which is available for a wide range of chemical transformations.

This orthogonal arrangement allows for selective, stepwise functionalization, making it an ideal starting point for the synthesis of diverse chemical libraries and complex lead compounds.

Commercial Availability and Strategic Procurement

While tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is a valuable research chemical, it is typically classified as a specialty building block. Its availability can vary, with some suppliers offering it from stock while others synthesize it on a make-to-order basis.

Supplier Overview

Researchers looking to procure this compound should consult vendors specializing in advanced building blocks for medicinal chemistry. The following table provides a representative list of potential suppliers known for carrying similar azaspirocyclic structures.

Supplier TypeExamplesTypical PurityAvailability Notes
Specialty Building Block Providers AChemBlock, MolCore, Ambeed>95%Often available in research quantities (mg to g). Lead times may vary.
Custom Synthesis Organizations Enamine, WuXi AppTecAs per client specificationMade on request, suitable for larger scale-up needs.
Chemical Marketplaces ChemicalBook, Echemi, PubChemVaries by listingAggregates multiple suppliers; diligence is required to verify the primary source.

Note: The specific compound may not be listed in all catalogs at all times. Direct inquiry with the listed suppliers is recommended.

Key Procurement Considerations
  • Certificate of Analysis (CoA): Always request a batch-specific CoA to verify identity and purity. Key data points include ¹H NMR, LC-MS, and HPLC purity.

  • Lead Time: For non-stock items, confirm the estimated synthesis and delivery time to align with project timelines.

  • Scalability: If future scale-up is anticipated, discuss the supplier's capacity for larger batch synthesis early in the process.

Synthetic Pathways: An In-House Approach

For large-scale requirements or when commercial stock is unavailable, an in-house synthesis is a viable strategy. The most logical and field-proven approach is the reductive amination of a ketone precursor.

Retrosynthetic Analysis and Strategy

The primary amino group at C-7 can be installed via reductive amination of the corresponding 7-keto derivative, tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate. This ketone precursor can itself be synthesized through multi-step routes, often starting from commercially available materials like 1,4-dioxaspiro[4.5]decan-8-one.[2] The choice of a mild reducing agent for the amination step is critical to avoid cleavage of the acid-sensitive Boc protecting group.

Diagram 1: Synthetic Workflow for tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

G cluster_0 Synthesis of Ketone Precursor cluster_1 Reductive Amination start 1,4-Dioxaspiro[4.5]decan-8-one step1 Multi-step synthesis as per patent literature [2] start->step1 ketone tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate step1->ketone reagents Ammonium Acetate (NH₄OAc) Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH) product tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate ketone->product Key Transformation reagents->product Amination & In Situ Reduction

Caption: High-level synthetic route from a common starting material.

Detailed Experimental Protocol: Reductive Amination

This protocol is an illustrative example based on established chemical principles. All procedures should be performed by trained chemists with appropriate safety precautions.

  • Reaction Setup: To a solution of tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq) in anhydrous methanol (MeOH, ~0.1 M), add ammonium acetate (10.0 eq). Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

    • Causality Note: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine intermediate over the ketone starting material, minimizing side reactions. Its efficacy is enhanced under slightly acidic conditions provided by the ammonium acetate buffer system.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C to decompose excess reducing agent. Adjust the pH to >10 with 2 M NaOH. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate.

Applications in Medicinal Chemistry

The orthogonal protecting group strategy makes this compound a powerful tool for building molecular complexity.

Diagram 2: Application in Library Synthesis

G cluster_0 Step 1: C-7 Derivatization cluster_1 Step 2: C-2 Deprotection cluster_2 Step 3: C-2 Derivatization start tert-butyl 7-amino-2- azaspiro[4.5]decane-2-carboxylate step1 React with R¹-X (e.g., Acylation, Alkylation, Sulfonylation) start->step1 intermediate Boc-protected C-7 derivative step1->intermediate step2 Boc Deprotection (e.g., TFA in DCM) intermediate->step2 deprotected Free secondary amine at C-2 step2->deprotected step3 React with R²-Y (e.g., Amide coupling, Reductive Amination) deprotected->step3 final_product Final Disubstituted Target Molecule step3->final_product

Caption: Stepwise functionalization workflow enabled by orthogonal protection.

Bifunctional Scaffolding for Library Synthesis

The primary amine at C-7 can be readily functionalized via a host of reactions, including:

  • Acylation to form amides.

  • Reductive amination to form secondary amines.

  • Sulfonylation to form sulfonamides.

  • Arylation via Buchwald-Hartwig coupling.

Following this initial diversification, the Boc group on the C-2 nitrogen can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM) without affecting the newly installed functionality.[1] The liberated secondary amine is then available for a second round of diversification, enabling the rapid generation of a matrix of compounds from a single, versatile scaffold.

Quality Control and Analytical Protocol

Ensuring the identity, purity, and integrity of any starting material is paramount for the success of a research campaign. A multi-step analytical workflow is essential for validating each batch of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate.

Diagram 3: Incoming Material Quality Control Workflow

G cluster_0 Tier 1: Initial Checks cluster_1 Tier 2: Identity Confirmation cluster_2 Tier 3: Purity Assessment start Receive Material check1 Visual Inspection (Appearance, Color) start->check1 check2 Review Supplier CoA check1->check2 nmr ¹H NMR Spectroscopy check2->nmr ms LC-MS Analysis nmr->ms hplc HPLC Purity (>95%) ms->hplc end Release to Inventory hplc->end

Caption: A self-validating system for incoming material inspection.

Standard Analytical Data

The following table summarizes the expected analytical results for a high-purity sample.

TestMethodExpected ResultPurpose
Identity ¹H NMRConsistent with structure; presence of t-butyl singlet (~1.4 ppm) and aliphatic protons.Structural Confirmation
Identity LC-MS[M+H]⁺ = 255.2Molecular Weight Verification
Purity HPLC/UPLC≥95%Quantifies purity and detects impurities
Appearance VisualWhite to off-white solidBasic quality check

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure user safety.

GHS Hazard Profile

While a specific safety data sheet (SDS) for this exact compound must be consulted, related azaspiro structures are typically classified with the following hazards:[3][4][5][6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Pictogram: GHS07 (Exclamation Mark)

Recommended Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is more than just a chemical intermediate; it is an enabling tool for advancing the frontiers of drug discovery. Its unique 3D architecture, combined with its capacity for controlled, orthogonal functionalization, provides a reliable pathway to novel, patentable chemical matter. By understanding its commercial landscape, synthetic routes, and proper application, research organizations can effectively integrate this powerful building block into their discovery pipelines, paving the way for the next generation of therapeutics.

References

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.
  • tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2. PubChem. Available at: [Link]

  • Safety Data Sheet - tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. Angene Chemical. Available at: [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the safety protocols and handling procedures for tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate. Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation. The protocols described herein are designed as self-validating systems to ensure maximum safety and experimental integrity in the laboratory.

Compound Identification and Physicochemical Profile

Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic building block frequently utilized in the synthesis of compound libraries for drug discovery.[1] Its unique three-dimensional structure and the presence of a primary amine and a Boc-protected secondary amine make it a valuable scaffold for creating novel chemical entities. Understanding its fundamental properties is the first step in ensuring its safe handling.

Identifier Value
IUPAC Name tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate
Molecular Formula C₁₄H₂₆N₂O₂
Molecular Weight 270.37 g/mol
Common Synonyms 2-Boc-7-amino-2-azaspiro[4.5]decane; 7-Amino-2-azaspiro[4.5]decane-2-carboxylic acid tert-butyl ester
Physical State Solid, powder (typical)

Note: A specific CAS number for this exact isomer is not consistently available across all databases. Always verify the identity and associated safety data for the specific product purchased.

Hazard Identification and Risk Assessment

While a dedicated safety data sheet (SDS) for this exact molecule is not universally published, a robust risk assessment can be constructed by analyzing data from structurally analogous compounds containing the azaspiro[4.5]decane core and similar functional groups. The following GHS classifications represent a conservative, safety-first approach based on available data for these related compounds.[2][3][4][5][6]

Hazard Class Hazard Code Description
Acute Toxicity, OralH302Harmful if swallowed.[2][3][4][7]
Skin Corrosion/IrritationH315Causes skin irritation.[2][3][4][5][7]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2][3][4][5][7]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3][5][7]

Expert Analysis of Hazards:

  • Oral Toxicity (H302): Ingestion of even small quantities can lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and practicing rigorous personal hygiene.[3][7][8]

  • Skin Irritation (H315): The compound can cause local redness, inflammation, or rash upon contact. The causality lies in its chemical nature, which can disrupt the lipid barrier of the skin. This necessitates the use of appropriate chemical-resistant gloves.

  • Eye Irritation (H319): Direct contact with the eyes can cause significant irritation, pain, and potential damage. The fine, dusty nature of the solid increases the risk of accidental aerosolization and eye exposure.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort. This is the primary rationale for handling the solid compound within a certified chemical fume hood.

Engineering and Personal Protective Controls: A Multi-Layered Safety System

A foundational principle of laboratory safety is the "Hierarchy of Controls." This framework prioritizes the most effective measures for risk mitigation. For this compound, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

cluster_controls Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Safety) FumeHood Chemical Fume Hood Engineering->FumeHood PPE Personal Protective Equipment (Final Barrier) SOPs SOPs & Training Administrative->SOPs Gloves Nitrile Gloves PPE->Gloves Eyewear Safety Goggles PPE->Eyewear Coat Lab Coat PPE->Coat

Caption: Hierarchy of Controls for laboratory safety.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and dissolution, must be performed inside a certified chemical fume hood. This is non-negotiable as it is the primary barrier to prevent inhalation of airborne particles.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles that provide a full seal around the eyes are required. Standard safety glasses with side shields are insufficient due to the risk of fine dust exposure.

  • Hand Protection: Nitrile or neoprene gloves are mandatory. Always inspect gloves for tears or punctures before use. Double-gloving is recommended during weighing procedures. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[4]

  • Protective Clothing: A full-length laboratory coat, buttoned completely, must be worn.

Standard Operating Procedures (SOPs) for Handling

Adherence to validated protocols is essential for both safety and experimental reproducibility.

Protocol 1: Weighing and Aliquoting Solid Compound

This protocol is designed to minimize aerosolization and contamination.

Start Start: Prepare Workspace in Fume Hood DonPPE 1. Don Full PPE (Goggles, Coat, Gloves) Start->DonPPE Tare 2. Place Weigh Paper on Balance and Tare DonPPE->Tare Transfer 3. Carefully Transfer Solid Using Spatula Tare->Transfer Weigh 4. Record Final Mass Transfer->Weigh Close 5. Securely Close Primary Container Weigh->Close Clean 6. Clean Spatula and Work Area Close->Clean End End: Proceed to Dissolution Clean->End

Caption: Workflow for weighing the solid compound.

Step-by-Step Methodology:

  • Preparation: Ensure the analytical balance is placed inside the fume hood or in a contained balance enclosure. Decontaminate the work surface.

  • PPE: Don all required PPE, including double gloves.

  • Taring: Place a clean weigh boat or creased weigh paper on the balance and press the "tare" or "zero" button.

  • Transfer: Using a clean spatula, carefully transfer a small amount of the compound from the stock bottle to the weigh paper. Avoid any sudden movements that could create dust. Do not pour directly from the bottle.

  • Weighing: Once the target mass is achieved, record the value.

  • Sealing: Immediately and securely close the primary stock container.

  • Cleanup: Carefully transfer the weighed compound to the reaction vessel. Decontaminate the spatula and the balance area with a solvent-moistened wipe (e.g., 70% ethanol) to remove any residual powder. Dispose of the wipe and gloves as hazardous waste.

Protocol 2: Dissolution and Solution Handling

  • Vessel Selection: Choose a flask or vial of appropriate size to allow for stirring or agitation without splashing.

  • Solvent Addition: Add the desired solvent to the vessel containing the weighed solid slowly down the side of the vessel to prevent splashing.

  • Dissolution: Cap the vessel and use magnetic stirring, sonication, or gentle agitation to fully dissolve the compound.

  • Transfer: If transferring the solution, use a clean pipette or syringe.

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent accidents.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] Some suppliers recommend refrigerated storage (2-8°C).[4] Always follow the specific storage instructions on the supplier's label.

  • Location: The compound should be stored in a locked cabinet or a designated area for toxic or hazardous chemicals.[7]

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and acid chlorides. The primary amine can react exothermically with these substances. The tert-butyl ester is sensitive to strong acidic conditions which can cause deprotection.[11]

Emergency Procedures

In the event of an exposure, immediate and correct action is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

Exposure Exposure Occurs Skin Eye Inhalation Ingestion Skin_Action Immediately flush skin with soap and water for 15 minutes. Remove contaminated clothing. Exposure:skin->Skin_Action Eye_Action Immediately flush eyes with water for 15 minutes, lifting eyelids. Remove contact lenses if easy. Exposure:eye->Eye_Action Inhale_Action Move to fresh air. Keep at rest in a position comfortable for breathing. Exposure:inhale->Inhale_Action Ingest_Action Rinse mouth with water. DO NOT induce vomiting. Call Poison Control. Exposure:ingest->Ingest_Action Medical Seek Immediate Medical Attention. Bring SDS. Skin_Action->Medical Eye_Action->Medical Inhale_Action->Medical Ingest_Action->Medical

Caption: Emergency response decision tree for exposures.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[7][8]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[7][8]

  • Ingestion: Rinse mouth thoroughly with water. Call a POISON CENTER or doctor immediately if you feel unwell.[7][8] Never give anything by mouth to an unconscious person.

Waste Disposal

All waste materials containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weigh papers, and wipes should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not pour chemical waste down the drain.[4]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[7]

References

  • CP Lab Safety. tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate, min 97%. [Link]

  • PubChem. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. [Link]

  • Angene Chemical. tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate Safety Data Sheet. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. [Link]

  • PubChem. Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. [Link]

Sources

A Comprehensive Technical Guide to the Storage of Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is a key building block in medicinal chemistry, valued for its rigid spirocyclic core and the versatile synthetic handles offered by its amino and Boc-protected amine functionalities. The inherent reactivity of these groups, however, necessitates a thorough understanding of its stability and the implementation of precise storage conditions to ensure its integrity and purity over time. This guide, grounded in established chemical principles and best practices, provides a detailed framework for the optimal storage and handling of this important synthetic intermediate.

I. Fundamental Principles of Stability

The stability of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is primarily dictated by the chemical nature of its two key functional groups: the primary amine and the tert-butyloxycarbonyl (Boc) protecting group.

The Vulnerability of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its general stability towards many reagents and reaction conditions. However, it is designed to be readily cleaved under specific, often acidic, conditions.[1] This inherent lability is the primary consideration for the long-term storage of the compound.

The principal degradation pathway for the Boc group is acid-catalyzed hydrolysis. This reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which can then be quenched to form isobutylene or tert-butanol. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Diagram of the Acid-Catalyzed Degradation of the Boc Group

A Boc-Protected Amine B Protonation (H+) A->B Acidic Conditions C Protonated Carbamate B->C D Loss of tert-Butyl Cation C->D E Carbamic Acid D->E F Decarboxylation (-CO2) E->F G Free Amine F->G start Compound Received short_term Short-term use (< 1 month)? start->short_term refrigerate Store at 2-8°C in a sealed vial short_term->refrigerate Yes long_term_prep Prepare for long-term storage short_term->long_term_prep No end Stable Storage refrigerate->end inert_gas Blanket with inert gas (Ar or N2) long_term_prep->inert_gas seal_and_wrap Seal vial tightly and wrap with parafilm inert_gas->seal_and_wrap dark_storage Store at 2-8°C in the dark seal_and_wrap->dark_storage dark_storage->end

Caption: Decision-making flowchart for the storage of the compound.

III. In-Depth Handling Protocols

Proper handling procedures are critical to prevent contamination and degradation of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate.

General Handling Precautions
  • Work in a well-ventilated area: Handle the compound in a fume hood to avoid inhalation of any potential dust or vapors. [2][3]* Use appropriate Personal Protective Equipment (PPE): This includes safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [2][3]* Avoid contact with skin and eyes: In case of contact, rinse the affected area thoroughly with water. [2][3]* Prevent dust formation: Handle the solid material carefully to minimize the generation of airborne dust. [2]

Protocol for Aliquoting and Dispensing
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: If possible, perform all manipulations under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Dispensing: Use clean, dry spatulas and weighing boats.

  • Resealing: After dispensing, promptly reseal the container, preferably after re-blanketing with an inert gas.

  • Cleaning: Clean any spills immediately.

IV. Potential Degradation Pathways and Incompatibilities

A proactive understanding of potential degradation pathways and chemical incompatibilities is crucial for avoiding experimental artifacts and ensuring the reliability of research outcomes.

Chemical Incompatibilities
  • Strong Acids: Will readily cleave the Boc protecting group and form a salt with the primary amine.

  • Strong Oxidizing Agents: The amine functionalities can be susceptible to oxidation.

  • Electrophiles: The nucleophilic primary amine can react with a variety of electrophiles.

Forced Degradation Studies: A Predictive Tool
  • Acidic Conditions: e.g., 0.1 M HCl at room temperature and elevated temperature.

  • Basic Conditions: e.g., 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solid compound at a temperature below its melting point.

  • Photostability: Exposing the compound to UV and visible light.

The results of such studies would provide a comprehensive stability profile and help in the development of stability-indicating analytical methods.

V. Conclusion

The long-term stability of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is contingent upon meticulous control of its storage environment. By understanding the inherent chemical lability of the Boc protecting group and the reactivity of the primary amine, and by implementing the recommended storage and handling protocols, researchers can ensure the integrity of this valuable synthetic building block. Adherence to these guidelines will contribute to the reliability and reproducibility of experimental results in the pursuit of novel therapeutics.

References

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. [Link]

  • Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(1), e2000212. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • Angene Chemical. (2021). Safety Data Sheet - tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. [Link]

  • ResearchGate. (2023). Selected strategies for the construction of 7‐azaspiro[4.5]decanes. [Link]

  • Popik, V. V. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(3), 1167. [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). The utilization of spirocyclic scaffolds in novel drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., & Somanathan, R. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 58–63. [Link]

  • Wang, W., Wang, Y., Zhao, X., Yuan, W., & Meng, X. (2023). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 28(11), 4385. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Sharp, T. R. (2007). The role of forced degradation in developing stability indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 29–48. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced degradation studies. Journal of Applied Pharmaceutical Science, 2(3), 129–138. [Link]

  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • PubChem. (n.d.). 7-oxa-2-azaspiro[4.5]decane. [Link]

Sources

Role of azaspiro[4.5]decane scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Azaspiro[4.5]decane Scaffold in Medicinal Chemistry

Executive Summary

The azaspiro[4.5]decane scaffold, a unique three-dimensional bicyclic structure, has emerged as a "privileged" motif in modern medicinal chemistry. Its rigid yet conformationally distinct architecture provides an exceptional platform for developing highly selective and potent ligands for a multitude of biological targets, particularly within the central nervous system (CNS). This guide, intended for researchers and drug development professionals, offers a Senior Application Scientist's perspective on the synthesis, derivatization, and therapeutic application of this versatile core. We will delve into the causal relationships behind synthetic choices, explore its role in approved drugs like Buspirone, and examine its application in targeting novel receptors for neurodegenerative diseases, pain, and oncology.

The Azaspiro[4.5]decane Core: A Privileged 3D Scaffold

The defining feature of the azaspiro[4.5]decane system is the spirocyclic fusion of a cyclohexane ring and a piperidine ring, sharing a single quaternary carbon atom. This arrangement imparts significant three-dimensionality, a stark contrast to the flat, aromatic structures that have historically dominated drug discovery. This sp³-richness is critical for establishing precise, high-affinity interactions with the complex topologies of protein binding pockets, often leading to enhanced selectivity and improved physicochemical properties.

Azaspirocycles, in general, are increasingly valuable in drug discovery for their ability to explore new chemical space.[1][2] The azaspiro[4.5]decane framework, in particular, serves as a rigid anchor, allowing appended pharmacophoric elements to be projected into space in well-defined vectors, minimizing off-target interactions and reducing the entropic penalty of binding.

Synthetic Strategies: Building the Core

The construction of the azaspiro[4.5]decane core is a critical first step that dictates the feasibility and efficiency of a drug discovery campaign. The choice of synthetic route is often guided by the desired substitution patterns and the need for scalability. A common and robust approach involves the use of a piperidine- or cyclohexane-based starting material, followed by cyclization to form the spiro-junction.

Workflow: Synthesis of a Diazaspiro[4.5]decane Hydantoin Analog

The following workflow illustrates a generalizable, three-step synthesis for a 1,3-diazaspiro[4.5]decane-2,4-dione, a scaffold with significant pharmacological interest.[3] This method is cost-effective and proceeds with high yields, making it a valuable strategy for library synthesis.[3] The causality here is clear: starting with a commercially available ketone allows for a convergent and efficient assembly of the complex spirocyclic system.

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Urea Formation cluster_2 Step 3: Hydantoin Ring Closure A 4-Phenylcyclohexanone B 1-(Methylamino)-4-phenyl- cyclohexane-1-carbonitrile A->B NaCN, MeNH2·HCl DMSO/H2O, rt, 46h C 1-(1-Cyano-4-phenylcyclohexyl) -1-methylurea B->C KOCN, AcOH/H2O rt, 2h D 1-Methyl-8-phenyl-1,3-diaza- spiro[4.5]decane-2,4-dione C->D HCl(aq), 45°C, 2h

Caption: Synthetic workflow for a spirocyclic hydantoin.

Experimental Protocol: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[3]

This protocol provides a self-validating system where the successful formation of each intermediate can be confirmed before proceeding, ensuring overall reaction success.

Step 1: 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile Hydrochloride (Strecker Reaction)

  • To a stirred suspension of sodium cyanide (17.2 mmol) and methylamine hydrochloride (17.2 mmol) in 12 mL of a 9:1 (v/v) DMSO/H₂O mixture, add a solution of 4-phenylcyclohexanone (17.2 mmol) in 24 mL of DMSO in one portion.

  • Stir the reaction mixture for 46 hours at room temperature.

  • Pour the mixture into 130 mL of an ice-water mixture and extract with ethyl acetate (3 x 60 mL).

  • Wash the combined organic phases with brine (2 x 60 mL), dry with anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (80 mL) and treat dropwise with an ethanolic solution saturated with gaseous HCl to pH ~2 under an ice bath.

  • Filter the resulting precipitate, wash with small portions of dry diethyl ether, and dry over P₂O₅ to yield the title compound as a white solid (80% yield). This intermediate is used without further purification, enhancing process efficiency.

Step 2: 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea

  • To a stirred solution of the carbonitrile from Step 1 (12.4 mmol) in 20 mL of acetic acid, add a solution of potassium cyanate (24.8 mmol) in 3 mL of H₂O.

  • Stir the mixture for 2 hours at room temperature, during which a white solid precipitates.

  • Filter the solid, wash with H₂O, and dry to afford the urea intermediate.

Step 3: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Ring Closure)

  • Suspend the urea from Step 2 (10.9 mmol) in 20 mL of concentrated aqueous HCl.

  • Heat the mixture at 45°C for 2 hours.

  • Cool the reaction mixture to room temperature, add 20 mL of H₂O, and filter the resulting precipitate.

  • Wash the solid with H₂O until neutral and dry to yield the final spiro hydantoin product.

Therapeutic Applications: A Scaffold for Diverse Targets

The true value of the azaspiro[4.5]decane scaffold is demonstrated by its successful incorporation into ligands for a wide array of biological targets.

Central Nervous System (CNS) Disorders

The scaffold is most prominent in the development of CNS-active agents, where its 3D structure is ideal for interacting with complex G-protein coupled receptors (GPCRs).

Buspirone: The Archetypal Anxiolytic Buspirone (Buspar®) is an FDA-approved medication for generalized anxiety disorder (GAD).[4][5] Unlike benzodiazepines, it exhibits a non-sedating profile with low potential for dependence.[4] Its mechanism involves a complex interplay with serotonergic and dopaminergic systems.

  • Mechanism of Action: Buspirone functions as a partial agonist at postsynaptic serotonin 5-HT₁ₐ receptors and a full agonist at presynaptic 5-HT₁ₐ autoreceptors.[4] Initially, this reduces serotonergic neuron firing. However, chronic administration leads to desensitization of the autoreceptors, resulting in increased overall serotonin release.[4][6] It also possesses moderate antagonistic activity at dopamine D₂ receptors.[6][7] This dual action is believed to be key to its anxiolytic effects without the side effects of other anxiolytics.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Buspirone_pre Buspirone Autoreceptor 5-HT1A Autoreceptor (Full Agonist) Buspirone_pre->Autoreceptor Buspirone_post Buspirone Firing Neuron Firing (Initial Decrease) Autoreceptor->Firing Inhibition Post_receptor Postsynaptic 5-HT1A Receptor (Partial Agonist) Buspirone_post->Post_receptor Anxiolysis Anxiolytic Effect Post_receptor->Anxiolysis Modulation

Caption: Buspirone's dual action on 5-HT1A receptors.

Structure-activity relationship (SAR) studies on buspirone analogs have revealed that the terminal, bulky cycloimide moiety and the basic nitrogen atom are critical for the bioactive complex with the 5-HT₁ₐ receptor.[8] An analog where the 2-pyrimidinyl group was replaced with a tetrahydroisoquinoline moiety was found to be an equipotent 5-HT₁ₐ ligand, confirming this hypothesis.[8]

Muscarinic M1 Agonists for Alzheimer's Disease Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of dementia in Alzheimer's disease.[9] Systematic modifications of an initial lead compound led to derivatives with preferential affinity for M1 over M2 receptors, demonstrating potent antiamnesic activity with a good separation from cholinergic side effects.[9] This work highlights how the rigid scaffold allows for fine-tuning of receptor selectivity through subtle structural changes.

Sigma (σ) Receptor Ligands: Neuro-imaging and Oncology

Sigma receptors, particularly the σ₁ subtype, are overexpressed in various tumor cell lines and are implicated in neurodegenerative processes. This makes them an attractive target for both therapeutics and diagnostic imaging agents.

Several 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity, selective σ₁ receptor ligands.[10][11] These compounds exhibit nanomolar affinity and are being explored as positron emission tomography (PET) radioligands for imaging σ₁ receptor distribution in the brain and in tumors.[10][11][12]

For instance, [¹⁸F]-labeled 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrated high accumulation in human carcinoma and melanoma xenografts in PET imaging studies.[11][12] This uptake was significantly reduced by pretreatment with haloperidol, a known σ receptor ligand, confirming the specificity of the interaction.[11][12]

Table 1: Binding Affinities of Azaspiro[4.5]decane Derivatives for Sigma Receptors

Compound ClassDerivative Exampleσ₁ Kᵢ (nM)σ₂ Kᵢ / σ₁ Kᵢ (Selectivity)Reference
1-Oxa-8-azaspiro[4.5]decaneCompound 80.47 - 12.12 - 44[10]
1,4-Dioxa-8-azaspiro[4.5]decane5a5.4 ± 0.4~30[11][12]
Other Therapeutic Areas

The scaffold's versatility extends beyond CNS applications:

  • Anticancer Activity: 1-Thia-4-azaspiro[4.5]decane derivatives and their corresponding thioglycosides have shown moderate to high inhibitory activity against human liver, prostate, and colorectal carcinoma cell lines.[13]

  • Cardioprotection: Novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP).[14] Inhibition of mPTP opening is a promising strategy for treating ischemia/reperfusion injury, such as that occurring during a myocardial infarction.[14]

  • Pain Management: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype for δ-opioid receptor-selective agonists, a clinical target for chronic pain and migraine.[15][16]

Structure-Activity Relationship (SAR) Insights

Across the various targets, a general SAR model for the azaspiro[4.5]decane scaffold can be conceptualized. The choice of substituents and their placement are dictated by the specific topology of the target binding site.

SAR cluster_SAR Key Modification Points Azaspiro N_Sub R1 (Nitrogen Substituent) N_Sub->Azaspiro Often a long chain connecting to another pharmacophore (e.g., Buspirone's butyl-piperazine). Crucial for receptor affinity and selectivity. Cyclohexane_Sub R2 (Cyclohexane Ring) Cyclohexane_Sub->Azaspiro Modifications here (e.g., adding heteroatoms like in oxa-azaspiro decanes) can tune physicochemical properties and selectivity (e.g., for σ1 vs σ2). Piperidine_Sub R3 (Piperidine Ring) Piperidine_Sub->Azaspiro Substitution can introduce chirality and provide additional interaction points (e.g., M1 muscarinic agonists).

Caption: General SAR points on the azaspiro[4.5]decane scaffold.

Future Directions and Conclusion

The azaspiro[4.5]decane scaffold is firmly established as a cornerstone of modern medicinal chemistry, particularly for CNS targets. Its rigid, three-dimensional nature provides a superior starting point for drug design compared to traditional flat aromatic systems.

Future research will likely focus on:

  • Asymmetric Synthesis: Developing novel catalytic methods, including enzymatic approaches, for the stereodivergent synthesis of chiral azaspiro[4.5]decanes to better probe chiral recognition in biological systems.[1]

  • New Therapeutic Targets: Expanding the application of the scaffold to emerging target classes, such as PROTAC degraders, where the rigid core can serve as an effective linker.[2]

  • Bioisosteric Replacement: Further exploration of heteroatom incorporation into the core rings (e.g., thia- and oxa- analogs) to modulate properties like metabolic stability and target engagement.

References

  • Tian, J., He, Y., Deuther-Conrad, W., Fu, H., Xie, F., Zhang, Y., Wang, T., Zhang, X., Zhang, J., Brust, P., Huang, Y., & Jia, H. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Wikipedia contributors. (2024). Buspirone. Wikipedia, The Free Encyclopedia. [Link]

  • Gao, M., Wang, M., Chen, K., Yu, Z., Chen, X., Lang, L., Jia, H., & Liu, B. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5679-5689. [Link]

  • Kikionis, S., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Gao, M., Wang, M., Chen, K., Yu, Z., Chen, X., Lang, L., Jia, H., & Liu, B. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Wanibuchi, F., Konishi, T., Mikami, A., O-i, S., & Tamura, T. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Abdou, W. M., El-Sawy, E. R., & Shaddy, A. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

  • Gao, M., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

  • Mokrosz, J. L., Dereń-Wesołek, A., Tatarczyńska, E., Duszyńska, B., Bojarski, A. J., & Mokrosz, M. J. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125-1129. [Link]

  • Brinkmann-Chen, S., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Wilson, T. K., & Tripp, J. (2023). Buspirone. StatPearls. [Link]

  • Meqbil, Y. Z., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience. [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.5)decane. [Link]

  • National Center for Biotechnology Information. (n.d.). Buspirone. PubChem Compound Summary for CID 2477. [Link]

  • U.S. Food and Drug Administration. (n.d.). BuSpar (buspirone hydrochloride) tablets label. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action for Buspirone (buspirone)? [Link]

  • Meqbil, Y. Z., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]otype)

Sources

Methodological & Application

Application Note: Strategic Synthesis of PROTACs Using tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker connecting the target protein binder (warhead) and the E3 ligase ligand. This guide provides a detailed examination and step-by-step protocols for the strategic incorporation of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate, a key building block, into PROTACs. The use of such spirocyclic scaffolds offers distinct advantages in optimizing the physicochemical properties and conformational rigidity of the linker, which are crucial for forming a productive ternary complex and achieving potent protein degradation.

The Strategic Imperative for Advanced Linker Scaffolds

The linker in a PROTAC is not a passive spacer; it is a critical determinant of the molecule's overall performance.[1][2] It dictates the spatial orientation between the target protein and the E3 ligase, a crucial factor for efficient ubiquitination and subsequent degradation.[1][3] While simple alkyl and PEG chains are common due to their synthetic tractability, they often introduce high flexibility and lipophilicity, which can be detrimental to cell permeability and solubility.[2][4]

This has led to the exploration of more rigid and three-dimensional scaffolds. Spirocyclic structures, such as the 2-azaspiro[4.5]decane core, are particularly advantageous.

Key Advantages of Spirocyclic Linkers:

  • Conformational Rigidity: The fixed three-dimensional structure reduces the entropic penalty of forming the ternary complex (Target Protein-PROTAC-E3 Ligase), potentially increasing potency.[3]

  • Improved Physicochemical Properties: The high sp3-carbon content and defined structure can help navigate the challenging "beyond Rule of Five" chemical space that PROTACs occupy, improving properties like solubility and reducing the risk of hydrophobic collapse.[4][5][6][7]

  • Precise Exit Vectors: The spirocyclic core provides well-defined attachment points, allowing for systematic exploration of the linker's length and geometry to optimize ternary complex formation.

tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is an exemplary building block for this purpose. Its orthogonal protecting group strategy—a labile tert-butoxycarbonyl (Boc) group on the ring nitrogen and a free primary amine—enables sequential, controlled synthesis.[5]

Reagent Profile: tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

A thorough understanding of the building block is paramount for successful synthesis.

PropertyValueSource
CAS Number 1363382-19-7[5]
Molecular Formula C₁₄H₂₆N₂O₂[5]
Molecular Weight 254.37 g/mol [5]
Appearance Solid-
Purity Typically ≥95%[5]
Key Functional Groups 1. Boc-protected secondary amine (azaspiro ring)2. Free primary amine (cyclohexyl ring)[5]

Handling and Storage:

  • Store at 0-8 °C, desiccated.

  • Handle with appropriate personal protective equipment (PPE), as the compound may cause skin, eye, and respiratory irritation.[5][8]

General Synthetic Strategy

The synthesis of a PROTAC using this building block follows a logical, three-stage sequence. This modular approach allows for the independent synthesis of the E3 ligase ligand and warhead components before their final conjugation.[2]

G cluster_0 PART 1: E3 Ligase Ligand Conjugation cluster_1 PART 2: Deprotection cluster_2 PART 3: Warhead Conjugation A E3 Ligase Ligand (e.g., Pomalidomide-COOH) C Amide Coupling (HATU, DIPEA) A->C B Spirocyclic Linker (tert-butyl 7-amino-2-azaspiro...) B->C D Intermediate 1 (Boc-Linker-E3 Ligand) C->D E Acidic Deprotection (TFA in DCM) D->E F Intermediate 2 (H₂N-Linker-E3 Ligand) E->F H Amide Coupling (HATU, DIPEA) F->H G Warhead (e.g., Kinase Inhibitor-COOH) G->H I Final PROTAC H->I

Caption: High-level workflow for PROTAC synthesis.

Detailed Synthetic Protocols

The following protocols are illustrative, using a generic carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) and warhead. Researchers must adapt stoichiometry and reaction conditions based on the specific substrates used.

Protocol 4.1: Coupling of Spirocyclic Linker to E3 Ligase Ligand

This step forms the first amide bond, attaching the linker to the E3 ligase recruiting moiety via its free primary amine.

Caption: Amide coupling of the linker and E3 ligand.

Materials:

  • E3 Ligase Ligand-COOH (1.0 equiv)

  • tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (1.05 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine, Water

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the E3 Ligase Ligand-COOH (1.0 equiv) and dissolve in anhydrous DMF (approx. 0.1 M concentration).

  • Add tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (1.05 equiv) to the solution.

  • Add HATU (1.2 equiv) followed by the dropwise addition of DIPEA (3.0 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of EtOAc in hexanes or DCM/MeOH) to yield Intermediate 1 .

Scientist's Note (Rationale):

  • HATU/DIPEA: This is a gold-standard coupling system for amide bond formation, especially with sterically hindered substrates.[9][10][11] HATU converts the carboxylic acid into a highly reactive OAt-active ester, which is then readily attacked by the amine.[11][12] DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the resulting hexafluorophosphate salt.[10][11]

  • Excess Reagents: A slight excess of the amine linker and coupling reagents ensures the complete consumption of the often more valuable carboxylic acid starting material.[13]

Protocol 4.2: Boc Group Deprotection

This step selectively removes the Boc protecting group, revealing the secondary amine on the spirocyclic ring, which will serve as the attachment point for the warhead.

Materials:

  • Intermediate 1 (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃

Procedure:

  • Dissolve Intermediate 1 in DCM (approx. 0.1 M).

  • Add TFA to the solution (typically 20-50% v/v, e.g., a 1:4 TFA:DCM solution).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Caution: The product is now a TFA salt. For the next step, the free amine is required. Co-evaporate with toluene (2x) to remove residual TFA.

  • Dissolve the residue in DCM and carefully neutralize by washing with saturated aq. NaHCO₃ until the aqueous phase is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate 2 . Use immediately in the next step.

Scientist's Note (Rationale):

  • TFA: Trifluoroacetic acid is the standard reagent for Boc deprotection.[14][15][16] It is a strong acid that readily cleaves the acid-labile tert-butyl carbamate without affecting the more stable amide bonds.[14][17]

  • Neutralization: The resulting amine-TFA salt must be converted back to the free amine (free-based) to be nucleophilic enough for the subsequent coupling reaction.[17] Careful neutralization with a weak base like NaHCO₃ is crucial.

Protocol 4.3: Coupling of Warhead to Yield Final PROTAC

This final step mirrors the first coupling, forming the second amide bond to complete the heterobifunctional molecule.

Materials:

  • Intermediate 2 (1.0 equiv)

  • Warhead-COOH (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Standard workup and purification reagents.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the Warhead-COOH (1.0 equiv) and dissolve in anhydrous DMF.

  • Add a solution of Intermediate 2 (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) followed by the dropwise addition of DIPEA (3.0 equiv).

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor reaction progress by LC-MS.

  • Perform an aqueous workup as described in Protocol 4.1.

  • Purify the crude product by preparative HPLC (e.g., C18 column with a water/acetonitrile gradient) to yield the Final PROTAC .

Scientist's Note (Rationale):

  • Reaction Time: The coupling of Intermediate 2, a secondary amine, may be slower than the primary amine coupling in the first step due to increased steric hindrance. Longer reaction times or gentle heating may be required.[18]

  • Purification: PROTACs are often large, complex molecules that can be challenging to purify by silica gel chromatography. Reverse-phase preparative HPLC is the method of choice for obtaining high-purity material for biological testing.[19]

Characterization and Quality Control

The synthesis of PROTACs is a complex process, and rigorous analytical characterization is essential to confirm the structure and purity of the final compound.[20]

TechniquePurposeExpected Outcome
LC-MS Monitor reaction progress, confirm molecular weight of intermediates and final product, and assess purity.A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺, [M+Na]⁺, etc.) for the expected product.[21]
¹H and ¹³C NMR Confirm the chemical structure, verify the presence of key functional groups, and ensure the absence of starting materials.The spectra should be consistent with the proposed structure, showing characteristic peaks for the warhead, linker, and E3 ligand moieties.[20]
High-Resolution MS Determine the exact mass and elemental composition.Provides unambiguous confirmation of the molecular formula with low ppm error.[20]
Analytical HPLC Determine the final purity of the compound for biological assays.Purity should typically be >95% for in vitro and in vivo studies.

References

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Diva-portal.org. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. [Link]

  • Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Waters Corporation. [Link]

  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. National Institutes of Health. [Link]

  • Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. ACS Publications. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. National Institutes of Health. [Link]

  • Linker Design. SpiroChem. [Link]

  • Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial... ResearchGate. [Link]

  • HATU. Wikipedia. [Link]

  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. ACS Publications. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. ACS Publications. [Link]

  • Upper Limits of Physicochemical Properties for Oral Absorption for Ro5 + Veber, bRo5, and PROTACs. ResearchGate. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Institutes of Health. [Link]

  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv. [Link]

  • tert-butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. PubChem. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

  • Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]

  • Property-based optimisation of PROTACs. National Institutes of Health. [Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. RSC Publishing. [Link]

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. MDPI. [Link]

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bo... Inhibitor Research Hub. [Link]

  • Physicochemical properties comparison among published PROTACs.... ResearchGate. [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health. [Link]

Sources

Application Notes & Protocols: Strategic Amide Coupling for the Synthesis of tert-butyl 7-amido-2-azaspiro[4.5]decane-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azaspiro[4.5]decane scaffold is a privileged motif in modern medicinal chemistry, prized for its three-dimensional topology which enables novel interactions with biological targets.[1][2] Derivatization of this core, particularly via acylation of the 7-amino group of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate, is a critical step in the synthesis of new chemical entities. However, the secondary amine at this position presents significant steric hindrance, often leading to sluggish or low-yielding reactions with standard amide coupling protocols.[3][4][5] This guide provides an in-depth analysis of three robust amide coupling strategies—EDC/HOBt, HATU, and the acyl chloride method—offering detailed mechanistic insights, step-by-step protocols, and a troubleshooting guide to empower researchers in drug discovery and development to overcome these synthetic challenges.

Introduction: The Challenge of Acylating a Hindered Spirocyclic Amine

Amide bond formation is arguably the most frequently performed reaction in pharmaceutical research.[5][6] The process typically involves the activation of a carboxylic acid to generate a highly electrophilic species, which is then susceptible to nucleophilic attack by an amine.[7][8] While numerous coupling reagents have been developed, their efficacy can be dramatically reduced when one or both coupling partners are sterically encumbered.[4][5][9]

The target amine, tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate, exemplifies this challenge. The secondary amine is embedded within a piperidine ring, which is itself part of a rigid spirocyclic system. This congested environment slows the rate of nucleophilic attack, requiring careful selection of the coupling strategy to achieve efficient amide bond formation. This document will dissect the causality behind choosing a specific protocol, moving beyond a simple recitation of steps to a strategic guide for synthesis.

Mechanistic Considerations for Coupling Reagent Selection

The choice of coupling reagent is the most critical parameter for success. The ideal reagent must rapidly generate a highly reactive activated species that can be intercepted by the hindered amine before it degrades.

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[10] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea, a common failure mode in sluggish reactions.[11] To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine.[6][12] While cost-effective, this method's reliance on a moderately reactive acyl-transfer agent can be a limitation for severely hindered systems.

EDC_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Urea EDC Byproduct (Urea) O_Acylisourea->Urea Rearrangement (Side Reaction) HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt_in HOBt HOBt_in->HOBt_Ester Amide Target Amide HOBt_Ester->Amide + Amine HOBt_out HOBt (Regenerated) HOBt_Ester->HOBt_out Amine Hindered Amine Amine->Amide HOBt_out->HOBt_Ester Catalytic

Caption: Simplified mechanism for EDC/HOBt coupling.

Uronium/Guanidinium Salt-Mediated Coupling (HATU)

For difficult couplings, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are the reagents of choice.[11][13][14] HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt).[15] Upon reaction with a carboxylate (formed by deprotonation of the carboxylic acid with a non-nucleophilic base like DIPEA), HATU generates a highly reactive OAt-active ester.[16] The nitrogen atom in the pyridine ring of the HOAt moiety accelerates the aminolysis step via a neighboring group participation effect, significantly increasing the reaction rate and making HATU exceptionally effective for hindered substrates.[15]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA Base->Carboxylate OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester TMU Tetramethylurea (Byproduct) HATU->TMU Amide Target Amide OAt_Ester->Amide + Amine HOAt HOAt (Byproduct) OAt_Ester->HOAt Amine Hindered Amine Amine->Amide

Caption: Mechanism of amide formation using HATU.

Acyl Chloride Method

The formation of an acyl chloride from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) represents one of the most classical and potent activation methods.[17] The resulting acyl chloride is extremely electrophilic and will react with even poorly nucleophilic or hindered amines. This method's primary drawback is its harshness; the reagents and the HCl byproduct can be incompatible with sensitive functional groups on either coupling partner. A non-nucleophilic base is required to scavenge the generated HCl.[17]

Protocol Selection and Comparison

Choosing the right protocol depends on the properties of the carboxylic acid, cost considerations, and the required scale.

Caption: Decision workflow for selecting an amide coupling protocol.

FeatureEDC/HOBtHATUAcyl Chloride
Potency ModerateVery HighHighest
Substrate Scope Good for non-hindered partnersExcellent, especially for hindered systemsExcellent, but limited by functional group tolerance
Side Products Water-soluble urea, HOBtTetramethylurea, HOAtHCl gas
Workup Aqueous wash can remove byproducts[18]Aqueous wash, possibly chromatographyRequires base quench, aqueous wash
Cost LowHighLow
Safety Generally safePotentially explosive, anaphylaxis reported[15]Corrosive, toxic reagents and byproducts
Best For... Simple, non-hindered carboxylic acids; large scaleHindered or electron-deficient partners; sensitive substratesRobust, non-sensitive substrates; when other methods fail

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: EDC/HOBt Coupling

This protocol is a reliable starting point for coupling non-hindered carboxylic acids.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq). Dissolve it in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq). The base is crucial for neutralizing the hydrochloride salt of EDC and any amine salts present.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 1M HCl (to remove excess DIPEA and EDC-urea), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ReagentM.W.Amount (for 1 mmol acid)Equivalents
Carboxylic AcidVaries1.0 mmol1.0
Amine240.36264 mg1.1
EDC·HCl191.70230 mg1.2
HOBt135.12162 mg1.2
DIPEA129.24435 µL2.5
DCM-10 mL-
Protocol B: HATU Coupling

This is the recommended protocol for hindered or valuable carboxylic acids where high yield is critical.

  • Activation: To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M). Add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Pre-activation: Stir this mixture for 15-20 minutes at room temperature. This "pre-activation" step allows for the formation of the OAt-active ester before the amine is introduced.

  • Amine Addition: Add a solution of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (1.05 eq) in a small amount of DMF to the activated acid mixture.

  • Reaction Monitoring: Stir at room temperature. These reactions are often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer multiple times with water or a 5% LiCl aqueous solution to remove DMF.

    • Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ReagentM.W.Amount (for 1 mmol acid)Equivalents
Carboxylic AcidVaries1.0 mmol1.0
Amine240.36252 mg1.05
HATU380.23418 mg1.1
DIPEA129.24348 µL2.0
DMF-10 mL-
Protocol C: Acyl Chloride Method

This protocol should be reserved for cases where other methods have failed and the substrates are known to be stable to acidic conditions.

  • Acyl Chloride Formation: In a flask under nitrogen, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO₂ and CO) should be observed. Once gas evolution ceases, the reaction is typically complete.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. Caution: Perform this in a well-ventilated hood as the vapors are corrosive.

  • Amide Formation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (1.1 eq) and DIPEA or triethylamine (2.5 eq) in anhydrous DCM.

  • Coupling: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Monitoring & Workup: Stir the reaction, allowing it to warm to room temperature. Monitor by TLC or LC-MS. Upon completion, quench with water and perform a standard aqueous workup as described in Protocol A.

  • Purification: Purify by flash column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficiently reactive coupling agent (e.g., EDC for a very hindered acid).2. Reagents (especially solvent) are not anhydrous.3. Insufficient base to deprotonate the amine salt.1. Switch to a more powerful reagent like HATU.2. Use freshly distilled or sure-seal grade anhydrous solvents.3. Add an additional equivalent of base.
Multiple Byproducts 1. For EDC, formation of N-acylurea.2. Epimerization of an α-chiral carboxylic acid.3. Degradation of sensitive substrates.1. Use HATU or switch to the acyl chloride method.2. Use HATU, as HOAt is known to suppress racemization. Run the reaction at 0 °C.3. Use a milder protocol (HATU) instead of the acyl chloride method.
Difficult Purification 1. Byproducts co-elute with the product (e.g., tetramethylurea from HATU).2. Unreacted starting materials remain.1. Ensure the aqueous workup is thorough. Multiple washes with water or 5% LiCl can help remove DMF and urea byproducts.[18]2. Adjust stoichiometry; try using a slight excess of the more valuable/reactive partner to consume the other.

References

  • Jadhav, S. A., & Bapurao, B. S. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.[Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Fjermestad, T., et al. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters. [Link]

  • Chemistry simplified. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Krasavin, M. (2018). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Chemistry simplified. (2024). HATU Coupling in Water Feasible? I HATU. YouTube. [Link]

  • Levin, M. D., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Reddit User Discussion. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]

  • Reddit User Discussion. (2021). Choosing amide coupling agent. r/Chempros. [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]

  • ResearchGate User Discussion. (2015). Does anyone know a high yield peptide coupling reagent compatible with the secondary nitrogen of Proline?. [Link]

  • Chem Tube. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube. [Link]

  • Wang, R., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Engle, J. (2018). Peptide Coupling Reagents. YouTube. [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyano-Substituted Alkenes as Coupling Reagents. Thieme. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Boc Deprotection of 7-amino-2-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 7-amino-2-azaspiro[4.5]decane and the Role of Boc Protection

The 7-amino-2-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of biologically active molecules and clinical candidates. Its rigid, three-dimensional architecture provides a unique vector for substituents, enabling precise interactions with biological targets. The presence of two distinct amine functionalities—a secondary amine within the azaspirocyclic core and a primary amine on the cyclohexane ring—offers rich opportunities for derivatization in drug discovery programs.

To selectively functionalize this diamine scaffold, orthogonal protection strategies are paramount. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the primary amine at the 7-position due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed guide to the most effective methods for the deprotection of Boc-protected 7-amino-2-azaspiro[4.5]decane derivatives, offering insights into the rationale behind protocol selection and providing detailed, field-proven methodologies.

Mechanistic Rationale: The Acid-Catalyzed Cleavage of the Boc Group

The deprotection of a Boc-protected amine is fundamentally an acid-catalyzed carbamate hydrolysis.[3] The mechanism, illustrated below, involves the protonation of the carbamate's carbonyl oxygen by an acid. This initial protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. This unstable carbamic acid spontaneously decarboxylates, releasing carbon dioxide and the free amine.[3] The liberated amine is subsequently protonated by the acid in the reaction medium, typically yielding an amine salt as the final product.[3]

Boc Deprotection Mechanism cluster_0 Acid-Catalyzed Boc Deprotection BocAmine R-NH-Boc ProtonatedBoc R-NH-C(=O+H)-O-tBu BocAmine->ProtonatedBoc + H+ CarbamicAcid [R-NH-COOH] ProtonatedBoc->CarbamicAcid - (CH3)3C+ tBuCation (CH3)3C+ FreeAmine R-NH2 CarbamicAcid->FreeAmine - CO2 CO2 CO2 AmineSalt R-NH3+ X- FreeAmine->AmineSalt + H-X HX H-X

Caption: General mechanism of acid-catalyzed Boc deprotection.

A critical consideration in Boc deprotection is the fate of the liberated tert-butyl cation. This electrophilic species can potentially alkylate nucleophilic sites on the substrate or product, leading to undesired byproducts.[4] This is particularly relevant for complex derivatives of 7-amino-2-azaspiro[4.5]decane that may contain other nucleophilic functional groups. The choice of deprotection conditions and the use of scavengers can mitigate this risk.

Recommended Deprotection Protocols

The selection of an appropriate deprotection protocol is contingent on the overall acid sensitivity of the 7-amino-2-azaspiro[4.5]decane derivative and the desired scale of the reaction. Below are three robust methods, ranging from strongly acidic to milder, non-acidic conditions.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) - The Classic Approach

This is a rapid and highly effective method for Boc deprotection, suitable for substrates that can tolerate strong acidic conditions.

Rationale: Trifluoroacetic acid is a strong, volatile acid that readily cleaves the Boc group at room temperature.[5] Dichloromethane is a common solvent due to its ability to dissolve a wide range of organic compounds. The volatility of both TFA and DCM facilitates their removal during workup.

Experimental Protocol:

  • Preparation: Dissolve the Boc-protected 7-amino-2-azaspiro[4.5]decane derivative (1.0 equiv) in dichloromethane (DCM, 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

    • Co-evaporate the residue with toluene (2 x 10 mL) to azeotropically remove residual TFA.

    • The resulting TFA salt can often be used directly in the next step or neutralized by dissolving the residue in a suitable solvent (e.g., DCM or EtOAc) and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.

Self-Validation: The completeness of the reaction can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a more polar product spot (visualized with ninhydrin stain for the primary amine). LC-MS analysis should show the expected mass for the deprotected amine.

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane - A Scalable Alternative

This method is widely used in process chemistry due to the crystalline nature of the resulting hydrochloride salt, which often facilitates purification.[6]

Rationale: A 4M solution of HCl in 1,4-dioxane is a commercially available and convenient reagent for Boc deprotection. The reaction is typically clean and high-yielding.[6] The use of dioxane as a solvent should be considered in the context of green chemistry principles, and alternative ethereal solvents may be explored.[4]

Experimental Protocol:

  • Preparation: Dissolve the Boc-protected 7-amino-2-azaspiro[4.5]decane derivative (1.0 equiv) in a minimal amount of a co-solvent if necessary (e.g., methanol or DCM) and then dilute with 1,4-dioxane.

  • Reaction Initiation: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equiv) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. In some cases, gentle warming (40-50 °C) may be required to drive the reaction to completion.

  • Workup:

    • Upon completion, the hydrochloride salt of the deprotected amine may precipitate from the reaction mixture.

    • If a precipitate forms, it can be isolated by filtration, washed with cold 1,4-dioxane or diethyl ether, and dried under vacuum.

    • If no precipitate forms, the solvent can be removed in vacuo. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

Self-Validation: The formation of a solid precipitate is a strong indicator of product formation. The identity and purity of the hydrochloride salt can be confirmed by NMR spectroscopy and LC-MS.

Experimental_Workflow cluster_workflow General Boc Deprotection Workflow Start Dissolve Boc-protected Substrate AddReagent Add Acidic Reagent (e.g., TFA or HCl/Dioxane) Start->AddReagent Monitor Monitor Reaction (TLC, LC-MS) AddReagent->Monitor Workup Workup (Evaporation, Neutralization/Precipitation) Monitor->Workup Reaction Complete Isolate Isolate Product (Free Amine or Salt) Workup->Isolate

Caption: A generalized experimental workflow for acidic Boc deprotection.

Protocol 3: Non-Acidic and Milder Methods - For Acid-Sensitive Derivatives

For derivatives of 7-amino-2-azaspiro[4.5]decane bearing other acid-labile functional groups, alternative, milder deprotection methods are necessary.

A. Thermal Deprotection:

Rationale: The Boc group can be removed by heating, often without the need for any reagents, making it a green chemistry alternative.[7] The mechanism involves the thermal fragmentation to isobutylene, carbon dioxide, and the free amine.[7]

Experimental Protocol:

  • Preparation: Dissolve the Boc-protected substrate in a high-boiling point, inert solvent such as toluene, xylene, or DMSO.

  • Reaction: Heat the solution to reflux (typically 100-150 °C) and monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and remove the solvent in vacuo. The crude product can then be purified by column chromatography.

B. Trimethylsilyl Iodide (TMSI):

Rationale: TMSI is a powerful neutral reagent for the cleavage of carbamates and esters.[1] It is particularly useful for substrates that are sensitive to strong acids. The reaction proceeds at room temperature.[1]

Experimental Protocol:

  • Preparation: Dissolve the Boc-protected substrate in an anhydrous solvent such as dichloromethane or acetonitrile under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Initiation: Cool the solution to 0 °C and add trimethylsilyl iodide (TMSI, 1.2-1.5 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Quench the reaction by the addition of methanol. Remove the solvent in vacuo and purify the product by chromatography or crystallization.

Comparative Summary of Deprotection Methods

MethodReagentSolventTemperature (°C)Typical TimeAdvantagesDisadvantages
Protocol 1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT0.5 - 2 hFast, effective, volatile reagentsHarshly acidic, potential for side reactions, TFA can be difficult to remove completely
Protocol 2 4M HCl in 1,4-Dioxane1,4-DioxaneRT to 501 - 4 hScalable, often crystalline product, commercially available reagentCan be slower than TFA, dioxane is not a green solvent
Protocol 3A None (Thermal)Toluene, Xylene, DMSO100 - 1502 - 24 hGreen (no reagents), neutral conditionsHigh temperatures may not be suitable for all substrates
Protocol 3B Trimethylsilyl Iodide (TMSI)DCM, Acetonitrile0 to RT1 - 12 hMild, neutral conditions, good for acid-sensitive substratesTMSI is moisture-sensitive and corrosive, can be expensive

Troubleshooting and Field-Proven Insights

  • Incomplete Deprotection: If the reaction stalls, consider increasing the equivalents of acid, elevating the reaction temperature, or extending the reaction time. Ensure that the starting material is fully dissolved.

  • tert-Butylation Side Products: If the formation of t-butylated byproducts is observed (e.g., on an aromatic ring or another nucleophilic site), add a scavenger such as anisole, thioanisole, or triethylsilane to the reaction mixture.[4] These scavengers will preferentially react with the liberated tert-butyl cation.

  • Difficult Workup with TFA: TFA salts can sometimes be oily and difficult to handle. Trituration with cold diethyl ether or precipitation from a DCM/hexane solvent system can help to solidify the product.

  • Substrate Degradation: If the substrate is degrading under strongly acidic conditions (TFA or HCl), switch to a milder method such as thermal deprotection or the use of TMSI. Alternatively, using a weaker acid like phosphoric acid in an aqueous/organic biphasic system can be explored.[8]

Conclusion

The successful deprotection of the Boc group from 7-amino-2-azaspiro[4.5]decane derivatives is a critical step in the synthesis of novel chemical entities. The choice of method should be guided by the specific chemical nature of the derivative, with consideration for acid sensitivity and the scale of the reaction. The protocols provided herein offer a range of reliable options for the modern medicinal chemist. Careful monitoring and optimization are key to achieving high yields and purity of the desired spirocyclic diamine.

References

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. [Link]

  • Kallashi, F., & Hili, R. (2013). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Tetrahedron Letters, 54(39), 5344-5347.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25061-25068.
  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Aouf, N.-E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • ACS GCI Pharmaceutical Roundtable. Thermal Methods for Boc Deprotection. [Link]

  • Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry–A European Journal, 7(6), 1184-1193.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002).
  • Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal solid-phase synthesis of N-linked glycopeptides. Tetrahedron Letters, 34(10), 1549-1552.
  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3· 7H2O− NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432.
  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild and Efficient Reagent for the Deprotection of Tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • Darsaraee, M., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(12), e2100185.
  • Kroutil, J., & Trnka, T. (2003). Selective Mono-BOC Protection of Diamines.
  • Berger, S., et al. (2001). Selective protection of polyamines: synthesis of model compounds and spermidine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (20), 2580-2586.
  • Reddit. Boc De-protection. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

Sources

Application Notes and Protocols for the N-Functionalization of tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Azaspiro[4.5]decane Scaffold

The 2-azaspiro[4.5]decane motif is a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can effectively probe biological space. Its derivatives are integral to the development of novel therapeutics, where the precise orientation of functional groups is critical for target engagement. The primary amino group at the 7-position of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate serves as a key handle for introducing a diverse array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. However, the steric hindrance around this primary amine presents unique challenges for its functionalization. This guide provides a detailed overview of robust methodologies and specific protocols for the N-functionalization of this important building block.

Understanding the Substrate: Steric and Electronic Considerations

The primary amino group in tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is attached to a tertiary carbon, creating a sterically congested environment. This bulkiness can significantly hinder the approach of reagents, often requiring more forcing reaction conditions or specialized catalytic systems compared to less hindered primary amines. The electron-donating nature of the adjacent alkyl groups enhances the nucleophilicity of the amine, but this is often counteracted by the steric impediment. The Boc-protected nitrogen at the 2-position is sterically and electronically distant and is not expected to significantly influence the reactivity of the 7-amino group under most conditions.

Core N-Functionalization Reactions: Methodologies and Protocols

This section details key N-functionalization reactions, providing both the chemical rationale and step-by-step protocols. The conditions presented are based on established methods for sterically hindered amines and are designed to be robust starting points for optimization.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the N-alkylation of amines, as it avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.[1] The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the condensation of the amine with a ketone or aldehyde, followed by its reduction.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for sterically hindered amines. It is milder and more selective for the iminium ion compared to other borohydrides like NaBH₄ or NaBH₃CN, minimizing side reactions such as the reduction of the starting carbonyl compound.[1]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are non-protic and effectively solubilize the reactants and intermediates.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, especially when reacting with ketones.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve amine and carbonyl compound in DCM B Add NaBH(OAc)₃ portion-wise A->B C Stir at room temperature B->C D Quench with saturated NaHCO₃ C->D E Extract with DCM D->E F Dry and concentrate E->F G Silica gel chromatography F->G H Isolate N-alkylated product G->H G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve amine and base in anhydrous DCM B Add acyl chloride dropwise at 0 °C A->B C Warm to room temperature and stir B->C D Wash with water and brine C->D E Dry and concentrate D->E F Silica gel chromatography E->F G Isolate N-acylated product F->G G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Work-up cluster_2 Purification A Combine Pd catalyst, ligand, base, aryl halide, and amine B Add anhydrous solvent A->B C Heat the reaction mixture B->C D Cool, dilute with ether, and filter C->D E Wash with water and brine D->E F Dry and concentrate E->F G Silica gel chromatography F->G H Isolate N-arylated product G->H

Sources

Application Note: Strategic Incorporation of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate in Solid-Phase Synthesis for Novel Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensionality in Drug Discovery

Modern medicinal chemistry is increasingly focused on moving beyond flat, aromatic structures towards molecules with greater three-dimensionality (3D) and a higher fraction of sp³-hybridized carbons (Fsp³).[1] This strategic shift, often termed "escaping flatland," is driven by the observation that increased 3D character correlates with improved physicochemical properties, enhanced target selectivity, and better pharmacokinetic profiles.[1][2] Spirocyclic scaffolds, which contain two rings fused at a single atom, are privileged structures in this context.[3] Their inherent rigidity and defined 3D geometry can lock a molecule's conformation, optimizing the orientation of binding elements in a controlled manner and leading to improved efficacy and selectivity.[2][3]

tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is a bifunctional building block of significant interest for introducing these desirable properties into peptide-based therapeutics. By incorporating this spirocyclic diamine into a peptide sequence, researchers can create conformationally constrained peptidomimetics, which are valuable tools for probing biological systems and developing next-generation drugs.[4][5] This guide provides a detailed technical overview and actionable protocols for the efficient incorporation of this scaffold using standard solid-phase peptide synthesis (SPPS) techniques.

The Building Block: Strategic Analysis and Chemical Logic

The utility of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate in solid-phase synthesis stems from the distinct reactivity and protection of its two nitrogen atoms.

  • Primary Amine (C7-NH₂): This unhindered primary amine serves as the reactive nucleophile. During the coupling step of SPPS, this is the group that will form an amide bond with the activated C-terminus of the resin-bound peptide chain.

  • Secondary Amine (N2-Boc): The secondary amine within the azaspirocycle is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of acid-labile protection strategies.[6]

The key to its successful application lies in the orthogonality of the Boc group with the widely used Fmoc/tBu SPPS strategy. The Boc group is completely stable to the mild basic conditions (typically 20-40% piperidine in DMF) used for the repetitive cleavage of N-terminal Fmoc groups.[7] However, it is readily cleaved under the strong acidic conditions of the final resin cleavage and global deprotection step (e.g., using Trifluoroacetic Acid - TFA).[8] This dual-nature allows for its seamless integration as a side-chain-protected building block.

cluster_SPPS_Cycle Standard Fmoc-SPPS Cycle cluster_Spiro_Insertion Spiro-Scaffold Incorporation cluster_Final_Step Final Cleavage Resin Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Free_Amine Resin-Bound Peptide (Free N-Terminal Amine) Deprotection->Free_Amine Coupling Couple Next Fmoc-AA (HBTU/DIEA) Free_Amine->Coupling Spiro_Coupling Couple Spiro-Scaffold (via C7-NH2) Free_Amine->Spiro_Coupling Coupling->Resin Elongate Chain Spiro_Protected Resin-Bound Peptide with Boc-Protected Spirocycle Spiro_Coupling->Spiro_Protected Spiro_Protected->Deprotection Continue Elongation Cleavage Global Deprotection & Cleavage (TFA Cocktail) Spiro_Protected->Cleavage Final_Product Free Peptidomimetic (Deprotected Spirocycle) Cleavage->Final_Product

Caption: High-level workflow for incorporating the spiro-scaffold.

Detailed Experimental Protocols

These protocols are designed for manual solid-phase synthesis in a fritted syringe or a manual SPPS vessel. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Resin Preparation and Swelling

The success of any solid-phase synthesis relies on the proper solvation of the polymer support, which allows reagents to freely access the reactive sites.[9]

  • Weigh Resin: Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mesh, 0.5 mmol/g substitution) into a fritted reaction vessel.

  • Swell Resin: Add dichloromethane (DCM, ~10 mL per gram of resin) to the vessel.

  • Agitate: Gently agitate the resin slurry using a shaker or manual swirling for 30 minutes at room temperature.[10]

  • Wash: Drain the DCM and wash the resin sequentially with dimethylformamide (DMF, 3x), DCM (3x), and finally DMF (3x) to prepare it for synthesis.

Protocol 2: N-α-Fmoc Deprotection of Resin-Bound Peptide

This step exposes the N-terminal amine of the growing peptide chain, preparing it for coupling with the spiro-scaffold.[11]

  • Pre-wash: Wash the resin with DMF (2x, ~10 mL/g).

  • Deprotection: Add a solution of 20-40% piperidine in DMF to the swollen resin.

  • Agitate: Agitate the mixture for 3 minutes. Drain the solution.

  • Second Deprotection: Add a fresh portion of the piperidine/DMF solution and agitate for an additional 10-15 minutes.

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine. A final wash with DCM (2x) and DMF (1x) is recommended.

Protocol 3: Coupling of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

This is the core step where the spirocyclic building block is incorporated. The protocol uses HBTU, a common and efficient coupling reagent that minimizes racemization.[12]

Reagent Preparation:

  • Spiro-Scaffold Solution: In a separate vial, dissolve tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (3 equivalents relative to resin substitution) in DMF.

  • Activation Solution: In another vial, dissolve HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6 equivalents).

Coupling Procedure:

  • Pre-activation (Optional but Recommended): Add the Spiro-Scaffold Solution to the Activation Solution. Vortex briefly and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the combined, pre-activated solution to the deprotected resin from Protocol 2.

  • Agitate: Agitate the reaction vessel at room temperature for 2-4 hours. The reaction progress can be monitored (see Protocol 4).

  • Wash: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

ReagentEquivalents (rel. to resin)Purpose
Resin-Bound Peptide (Free Amine)1.0The solid-supported substrate.
tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate3.0The spirocyclic building block to be incorporated.
HBTU2.9Coupling reagent; activates the resin-bound carboxylic acid to form a reactive OBt-ester, facilitating amide bond formation.[12]
DIEA6.0A non-nucleophilic base required to activate the HBTU and to neutralize the protonated N-terminal amine on the resin, ensuring it remains a free nucleophile.[13]
DMF-Anhydrous, amine-free grade solvent for all reagents and washing steps.
Protocol 4: Monitoring Coupling Completion (Kaiser Test)

This qualitative test is crucial for a self-validating workflow, confirming the absence of primary amines and thus the completion of the coupling reaction.

  • Sample: Remove a small sample of resin beads (~5-10 mg) and place them in a small glass test tube.

  • Wash: Wash the beads with ethanol (2x) and drain.

  • Add Reagents: Add 2-3 drops each of:

    • Reagent A: 5g Ninhydrin in 100 mL Ethanol

    • Reagent B: 80g Phenol in 20 mL Ethanol

    • Reagent C: 2 mL of 0.001M KCN in 100 mL Pyridine

  • Heat: Heat the test tube to 100-120°C for 5 minutes.

  • Observe:

    • Positive (Incomplete Coupling): Beads and solution turn a deep blue. This indicates the presence of unreacted primary amines.

    • Negative (Complete Coupling): Beads and solution remain yellow or colorless. This confirms the reaction is complete.

Troubleshooting: If the Kaiser test is positive, drain the reaction solution and repeat the coupling step (Protocol 3) with fresh reagents ("double coupling").

Protocol 5: Final Cleavage and Global Deprotection

This final step simultaneously cleaves the synthesized peptidomimetic from the solid support and removes all acid-labile protecting groups, including the Boc group on the spiro-scaffold.

Causality: The strong acid (TFA) protonates and cleaves the resin linker and protecting groups. The tert-butyl cation generated from the Boc group is highly reactive and can cause unwanted side reactions (e.g., alkylation of sensitive residues like Trp or Met).[13][14] Scavengers are therefore essential to quench these reactive cations.[14]

  • Preparation: Wash the final, fully-assembled peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard mixture is:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Water (Proton source)

    • 2.5% Triisopropylsilane (TIS) (Cation scavenger)

  • Reaction: Add the cleavage cocktail to the dry resin (~10 mL per 0.1 mmol of peptide).

  • Incubate: Stopper the vessel and agitate at room temperature for 2-3 hours.

  • Isolate Product: Filter the resin and collect the filtrate (which contains the crude product) into a cold solution of diethyl ether or methyl tert-butyl ether (MTBE).

  • Precipitate: A white precipitate of the crude peptide should form. Keep the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Purify: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether (2x). Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

start Resin-Bound Peptide (Activated C-Terminus) intermediate Resin-Bound Intermediate (Boc-Spirocycle Incorporated) start->intermediate Nucleophilic Attack spiro tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate C7-NH₂ (Nucleophile) N2-Boc (Protected) spiro:f0->intermediate cleavage TFA Cocktail (TFA / H₂O / TIS) intermediate->cleavage Final Cleavage Step product Final Peptidomimetic (Deprotected Spirocycle) cleavage->product tbutyl tert-butyl cation (Byproduct) cleavage->tbutyl scavenger Scavenged Cation tbutyl->scavenger Quenched by TIS

Caption: Chemical logic of spiro-scaffold incorporation and deprotection.

Conclusion

The use of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate offers a robust and straightforward method for introducing conformational rigidity and 3D complexity into synthetic peptides. Its compatibility with standard Fmoc-based solid-phase synthesis protocols makes it an accessible tool for researchers in drug discovery and chemical biology. By following the validated protocols outlined in this guide, scientists can reliably synthesize novel spirocycle-containing peptidomimetics, enabling the exploration of new chemical space and the development of molecules with potentially superior therapeutic properties.

References

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.

  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2010). ResearchGate.

  • Attachment of Unreactive Amines to the Solid Support: Synthesis of Phenyl-Substituted Anilines, 2-Aminopyridines, and 2-Aminopyrimidines. (2005). ACS Publications.

  • Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. (2013). PubMed.

  • Synthesis of Peptides on Solid Supports. (n.d.).

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2020). Taylor & Francis Online.

  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2018). NIH National Center for Biotechnology Information.

  • Coupling Reagents. (n.d.). Aapptec Peptides.

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

  • Solid-Phase Synthesis of [4.4] Spirocyclic Oximes l Protocol Preview. (2023). YouTube.

  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). In Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry.

  • tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate. (2023). ChemicalBook.

  • Organic Synthesis on Solid Phase. (Supports, Linkers, Reactions). (2001). MDPI.

  • Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

  • Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). Wiley Online Library.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

  • Why Azaspirocycles Matter in Modern Drug Discovery. (2026). AiFChem.

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.

  • Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (1990). PubMed.

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (2018). ACS Publications.

  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio.

  • tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate. (n.d.). Smolecule.

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). ResearchGate.

  • Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry.

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2022). ResearchGate.

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025). CEM Corporation.

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020).

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (2006). ResearchGate.

Sources

Application Notes & Protocols: A Guide to Carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond via the coupling of a carboxylic acid and an amine is one of the most fundamental and frequently performed reactions in organic synthesis and medicinal chemistry.[1][2] This linkage is the cornerstone of peptides and proteins and is a ubiquitous feature in a vast array of pharmaceuticals, including blockbuster drugs like Atorvastatin (Lipitor) and Lisinopril.

Directly reacting a carboxylic acid with an amine is generally ineffective at ambient temperatures due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3][4] Overcoming this requires high temperatures, often exceeding 200°C, which are incompatible with the sensitive functional groups present in complex molecules. Consequently, the acid must first be "activated" by converting its hydroxyl group into a better leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the amine.[4][5]

This guide provides a comprehensive overview of the principles and practices of modern carboxylic acid coupling. It is designed to serve as a practical resource, explaining the causality behind experimental choices and providing detailed, field-proven protocols to empower researchers to select and execute the optimal coupling strategy for their specific synthetic challenge.

Part 1: The Chemistry of Carboxylic Acid Activation

The core principle of amide bond formation is a two-step process: activation followed by acylation .[5]

  • Activation: The carboxylic acid reacts with a "coupling reagent" to form a highly reactive intermediate species, such as an active ester, O-acylisourea, or acylphosphonium salt. This critical step transforms the poor leaving group (–OH) into one that is readily displaced.[4][5]

  • Acylation: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the leaving group and forms the stable amide bond.[5]

This sequence ensures that the reaction proceeds efficiently under mild conditions, preserving the integrity of other functional groups and, crucially, maintaining the stereochemical integrity of chiral centers.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Acid R-COOH (Carboxylic Acid) Intermediate R-CO-LG (Activated Intermediate) Acid->Intermediate + Reagent Reagent Coupling Reagent Byproduct1 Byproduct Amine R'-NH2 (Amine) Amide R-CONH-R' (Amide) Intermediate->Amide + Amine Byproduct2 Leaving Group (H-LG)

General workflow for amide bond formation.

Part 2: A Guide to Common Coupling Reagents

The choice of coupling reagent is dictated by factors such as substrate sterics, electronic properties, solubility, and the potential for side reactions.[6] Reagents are broadly classified into several families, each with a distinct mechanism and application scope.

Carbodiimides

Carbodiimides are among the most established and widely used coupling reagents.[5] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4]

  • DCC (N,N'-Dicyclohexylcarbodiimide): One of the first and most cost-effective carbodiimides.[5] Its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents, complicating purification, though it can sometimes be removed by filtration.[5][7]

  • DIC (N,N'-Diisopropylcarbodiimide): Similar to DCC, but the diisopropylurea byproduct is more soluble in organic solvents, making it a preferred choice for solid-phase peptide synthesis (SPPS).[5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, making it the reagent of choice for aqueous reactions, such as conjugating molecules to proteins.[5] The resulting urea byproduct is also water-soluble and can be easily removed with an aqueous workup.[5][8]

A significant side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which terminates the reaction.[5] Another major concern, particularly in peptide synthesis, is racemization of the activated amino acid.[3][5][6] Both issues are effectively suppressed by the use of additives.[3][5]

Onium Salts (Aminium/Uronium and Phosphonium)

In recent years, onium salts have become immensely popular due to their high reactivity, fast reaction times, and low rates of side reactions.[5] These reagents require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to operate.[5]

  • Aminium/Uronium Salts (HATU, HBTU): These reagents generate highly reactive OBt or OAt active esters.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and effective reagent for routine couplings.

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered more reactive than HBTU, offering faster couplings with less epimerization.[7] The incorporated 7-azabenzotriazole (HOAt) moiety accelerates the reaction through anchimeric assistance. HATU is often the reagent of choice for difficult couplings involving sterically hindered substrates.[9]

    • A potential side reaction with uronium reagents is the guanidinylation of the free amine, which can be problematic if the coupling reagent is used in large excess or if activation is slow.

  • Phosphonium Salts (PyBOP, PyAOP): These reagents function similarly to their aminium counterparts but are generally considered "cleaner" as they do not pose a risk of guanidinylation. This makes them ideal for fragment condensation and cyclization reactions where the reagent may be used in excess.

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): An excellent reagent for routine synthesis.

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, offering superior performance for hindered couplings.

Comparison of Common Coupling Reagents
ReagentAcronymClassKey Features & ApplicationsCommon Byproduct
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideCost-effective, widely used.[5]Insoluble Dicyclohexylurea (DCU).[7]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, EDACCarbodiimideWater-soluble; ideal for bioconjugation.[5]Water-soluble urea.[5]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUAminium SaltFast, efficient, general-purpose reagent.Tetramethylurea.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUAminium SaltHighly reactive; excellent for hindered couplings and suppressing racemization.[7]Tetramethylurea.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium SaltEfficient, no guanidinylation side reaction.Tripyrrolidinophosphine oxide.
Ethyl Cyano(hydroxyimino)acetateOxymaPureAdditiveNon-explosive, highly effective alternative to HOBt.[5]N/A

Part 3: The Critical Role of Additives and Bases

Additives for Suppressing Racemization

When a chiral carboxylic acid (like an amino acid) is activated, the α-proton becomes more acidic, increasing the risk of epimerization or racemization.[5][10] This can occur either by direct enolization or through the formation of a planar 5(4H)-oxazolone intermediate, which readily racemizes.[5]

Additives like 1-hydroxybenzotriazole (HOBt) and its analogues are crucial for mitigating this issue.[5][10][11] When used with a carbodiimide, the additive rapidly intercepts the highly reactive O-acylisourea intermediate to form a less reactive, but still activated, HOBt-ester.[3][5] This new intermediate is significantly more resistant to racemization and effectively acylates the amine.[3]

  • HOBt (1-Hydroxybenzotriazole): The classic and highly effective additive for suppressing racemization.[5] However, anhydrous HOBt is explosive, restricting its availability and prompting the development of safer alternatives.[5]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at both accelerating coupling and suppressing racemization.[5]

  • OxymaPure® (Ethyl cyano(hydroxyimino)acetate): A modern, non-explosive, and highly efficient alternative to HOBt and HOAt.[5]

G cluster_main cluster_additive Carbodiimide Carbodiimide (e.g., DCC) Acid Chiral R-COOH Acylisourea O-Acylisourea (Highly Reactive, Prone to Racemization) Acid->Acylisourea + Carbodiimide Oxazolone Oxazolone (Racemized) Acylisourea->Oxazolone Rearrangement ActiveEster Active Ester (Stable to Racemization) Acylisourea->ActiveEster + Additive Amine R'-NH2 Amide_Racemized Racemized Amide Oxazolone->Amide_Racemized + Amine Additive Additive (e.g., HOBt) Amide_Good Desired Amide (Chirally Pure) ActiveEster->Amide_Good + Amine

Role of additives in suppressing racemization.
Choice of Base

Onium salt-mediated couplings require a tertiary amine base to deprotonate the carboxylic acid, allowing it to react with the coupling reagent.[5] The choice of base is important to avoid side reactions.

  • DIPEA (or Hünig's base): A sterically hindered, non-nucleophilic base that is highly effective and widely used. Its bulk prevents it from acting as a nucleophile itself.

  • NMM (N-Methylmorpholine): A common alternative to DIPEA.

  • 2,4,6-Collidine: A weaker, more hindered base that can be beneficial in cases where there is a very high risk of racemization.[5]

Part 4: Experimental Protocols

The following protocols are provided as general guidelines. Stoichiometry and reaction times may need to be optimized for specific substrates.

Protocol 1: General Procedure for EDC/HOBt Mediated Coupling

This method is a robust and cost-effective choice for many standard amide bond formations.

Materials and Reagents:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Addition: Add the amine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[8] This is recommended to minimize side reactions.[5]

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the cooled, stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Workup:

    • If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[8]

    • If using DMF, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and perform the same aqueous washes.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: General Procedure for HATU Mediated Coupling

This method is highly effective for challenging couplings, including those with sterically hindered acids or amines.

Materials and Reagents:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1-1.2 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Pre-activation (Recommended): Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.[12] Stir this mixture at room temperature for 5-15 minutes. This pre-activation step forms the active ester prior to the addition of the nucleophile and can minimize side reactions.[12]

  • Addition: Add the amine (1.1 eq) to the pre-activated mixture. If the amine is provided as a hydrochloride salt, an additional equivalent of DIPEA will be required.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction with water.

    • Extract the product with an organic solvent like Ethyl Acetate.

    • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography.

Part 5: Troubleshooting Guide

Even with optimized protocols, challenges can arise. Many issues can be traced back to reagent quality, solvent purity, or substrate-specific problems.[6]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive coupling reagent (hydrolyzed).- Poor quality/wet solvent or reagents.- Sterically hindered substrates.- Electron-poor amine (low nucleophilicity).[1]- Use fresh, high-purity coupling reagents and anhydrous solvents.- Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[1][9]- Increase reaction temperature or time (use caution with sensitive substrates).- For electron-deficient amines, consider acyl fluoride-based methods.[1]
Racemization/Epimerization - Insufficient or no additive (HOBt, Oxyma).- Base is too strong or is nucleophilic.- Prolonged reaction time at elevated temperature.- Always include an additive like HOBt or Oxyma when using carbodiimides.[5][10]- Use a weaker, hindered base like 2,4,6-collidine.[5]- Perform the reaction at 0°C to room temperature.
N-acylurea Formation (with carbodiimides) - Slow reaction with the amine allows the O-acylisourea to rearrange.- Use an additive (HOBt, Oxyma) to trap the O-acylisourea intermediate.[5]- Ensure the amine is added promptly after the carbodiimide.
Guanidinylation (with uronium reagents) - Amine reacts directly with the uronium salt (e.g., HBTU, HATU).- Using a large excess of the coupling reagent.- Pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[12]- Switch to a phosphonium salt reagent (e.g., PyBOP, PyAOP), which does not cause this side reaction.
Difficult Purification - Byproducts from the coupling reagent (e.g., DCU, tetramethylurea).- Excess unreacted starting material.- For DCC, attempt to filter the insoluble DCU. Consider switching to EDC or DIC for soluble byproducts.- Optimize stoichiometry to use a slight excess of the less valuable starting material to drive the reaction to completion.- Perform a thorough aqueous workup to remove water-soluble impurities.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Hepatochem.com. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec.com. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic-chemistry.org. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.com. [Link]

  • Fisher Scientific. Amide Synthesis. Fishersci.se. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • NIH National Library of Medicine. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistrysteps.com. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com. [Link]

  • Reddit r/Chempros. HATU coupling - what's the best order?. [Link]

  • Reddit r/Chempros. amide coupling help. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]

  • ACS Publications. (2014). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

  • ACS Publications. (1995). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling with tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amide coupling reactions involving tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming amide bonds with this sterically demanding secondary amine. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to achieve higher yields and purity in your syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My amide coupling reaction with tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is resulting in very low to no yield. What are the likely causes and how can I fix it?

Low or no yield in amide coupling reactions with sterically hindered secondary amines like this spirocyclic compound is a common challenge. The primary reason is often a combination of the amine's low nucleophilicity due to steric bulk and an insufficiently reactive activated carboxylic acid species.

Troubleshooting Workflow: Low to No Yield
  • Evaluate Your Coupling Reagent: Standard carbodiimide reagents like EDC or DCC, even with additives like HOBt, may not be potent enough for this substrate.[1]

    • Solution: Switch to a more powerful in-situ activating reagent.

      • Aminium/Uronium Salts: HATU, HBTU, or HCTU are highly recommended as they form more reactive OAt- or OBt-active esters.[2][3] HATU is often the reagent of choice for challenging couplings due to the anchimeric assistance provided by the pyridine nitrogen in the resulting HOAt ester, which accelerates the reaction.

      • Phosphonium Salts: PyBOP or PyAOP are also excellent alternatives.[3]

  • Check Your Base: The choice and stoichiometry of the base are critical.

    • Problem: An inappropriate base can be ineffective at scavenging the acid formed during the reaction or may be too nucleophilic, leading to side reactions.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[3][4] Unlike triethylamine (TEA), DIPEA is less likely to cause side reactions due to its steric bulk.[4][5] Ensure you are using at least 2-3 equivalents of DIPEA to neutralize the acid generated and to deprotonate the amine if it is used as a salt.

  • Assess Reaction Conditions (Time and Temperature): Sterically hindered couplings are kinetically slow.

    • Solution:

      • Increase Reaction Time: Extend the reaction time from a few hours to 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

      • Elevate Temperature: Gently heating the reaction to 40-50 °C can help overcome the activation energy barrier.[6] However, be cautious as excessive heat can promote side reactions or racemization if your carboxylic acid has a chiral center.

  • Consider an Alternative Activation Strategy: For extremely challenging cases, forming an acyl fluoride may be necessary.

    • Rationale: Acyl fluorides are highly reactive and less sterically demanding than other activated species, making them effective for coupling with hindered amines.[6][7] This can be achieved using reagents like XtalFluor-E, but be mindful of potential side reactions with released amines.[6]

Q2: I'm observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

The most common side product in carbodiimide-mediated couplings is the formation of an N-acylurea.[3] This occurs when the activated O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea before the amine can attack.

Minimizing Side Product Formation
  • Use Additives with Carbodiimides: If you must use a carbodiimide like EDC, always include an additive such as HOBt or, preferably, HOAt. These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[3]

  • Switch to Uronium/Phosphonium Reagents: Reagents like HATU and PyBOP inherently avoid the formation of N-acylurea by directly generating the active ester.

  • Control Stoichiometry: Using a slight excess of the carboxylic acid and coupling reagent relative to the amine can sometimes drive the reaction to completion and minimize side reactions. A common starting point is 1.2 equivalents of the acid and 1.2 equivalents of the coupling reagent to 1.0 equivalent of the amine.

  • Order of Addition: Pre-activating the carboxylic acid before adding the amine can be beneficial.[8] Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent and stir for 15-30 minutes to form the active ester, then add the amine.[8]

Q3: I'm concerned about the stability of the tert-butyl carbamate (Boc) protecting group under the coupling conditions. What should I be aware of?

The Boc group is generally stable to the basic and nucleophilic conditions of most amide coupling reactions.[9][10] However, it is sensitive to strong acids.[10][11]

Considerations for the Boc Group
  • Avoid Strongly Acidic Conditions: Ensure your carboxylic acid starting material is free of any strong acidic impurities. If your amine is in the form of an HCl or TFA salt, ensure you use a sufficient amount of base to neutralize it.

  • Purification: During aqueous workup, avoid washing with strong acids. For chromatographic purification, be aware that prolonged exposure to acidic mobile phase modifiers like trifluoroacetic acid (TFA) can lead to partial or complete deprotection of the Boc group, especially upon concentration of the fractions.[12] If possible, use a neutral or less acidic system, or neutralize the collected fractions promptly.

Q4: What are the best solvents and concentrations for this reaction?

Solvent choice is critical for ensuring all reagents remain in solution and for facilitating the reaction.

  • Recommended Solvents:

    • DMF (N,N-Dimethylformamide): A common and effective solvent for amide coupling.

    • NMP (N-Methyl-2-pyrrolidone): Can be superior to DMF for solvating larger molecules and may improve reaction rates.

    • DCM (Dichloromethane): A good choice, especially for reactions at room temperature or below.

  • Concentration: A concentration of 0.1 M to 0.5 M with respect to the limiting reagent is a good starting point. Very dilute conditions can slow down the reaction, while very high concentrations may lead to solubility issues.

Recommended Experimental Protocols

The following protocols provide a robust starting point for the amide coupling of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary method for this sterically hindered amine.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (1.0-1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and anhydrous DMF.

  • Stir the mixture at room temperature for 5 minutes.

  • Add DIPEA (3.0 equiv) and stir for an additional 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (1.0-1.1 equiv) in a small amount of anhydrous DMF.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.[13]

Protocol 2: Carbodiimide Coupling with EDC/HOBt

This method can be attempted but may result in lower yields compared to Protocol 1.

Materials:

  • Carboxylic Acid (1.2 equiv)

  • tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (1.0 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DCM or DMF

Procedure:

  • To a dry flask under an inert atmosphere, add the carboxylic acid (1.2 equiv), tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (1.0 equiv), HOBt (1.5 equiv), and anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add EDC·HCl (1.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1. The urea byproduct from EDC is water-soluble and should be removed during the aqueous workup.[3][14]

Data Summary and Reagent Comparison

Coupling ReagentClassAdvantagesDisadvantages for Hindered Amines
HATU Aminium/Uronium SaltHigh reactivity, fast kinetics, low racemization risk, excellent for hindered substrates.[2][3]Higher cost, potential for side reaction with primary amine if not pre-activated.
PyBOP Phosphonium SaltHigh reactivity, good for hindered couplings, low racemization.Byproducts can be difficult to remove, higher cost.
EDC/HOBt Carbodiimide + AdditiveLower cost, water-soluble urea byproduct.[3][14]Lower reactivity, risk of N-acylurea formation, may give low yields with hindered amines.[3]
Acyl Fluoride (via XtalFluor-E) Acyl HalideVery high reactivity, effective for extremely hindered cases.[6]Harsher conditions may be required, potential for side reactions from the fluorinating agent.[6]

Visualizing the Process

General Amide Coupling Mechanism (HATU)

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Activation DIPEA DIPEA (Base) DIPEA->ActiveEster Activation Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine Hindered Amine (R'-NH-R'') Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide Collapse Byproducts Byproducts (HOAt, Urea) Tetrahedral->Byproducts

Caption: HATU-mediated activation and coupling workflow.

Troubleshooting Logic Diagram

Troubleshooting_Workflow Start Low / No Yield CheckReagent Is coupling reagent potent enough? (e.g., HATU, PyBOP) Start->CheckReagent CheckBase Is base non-nucleophilic and in excess? (e.g., DIPEA, 3 eq) CheckReagent->CheckBase Yes Success Yield Improved CheckReagent->Success No → Change to HATU/PyBOP CheckConditions Are reaction time & temp sufficient? (e.g., 12-24h, RT-50°C) CheckBase->CheckConditions Yes CheckBase->Success No → Use DIPEA, increase equivalents CheckPurity Are starting materials pure and dry? CheckConditions->CheckPurity Yes CheckConditions->Success No → Increase time and/or temperature CheckPurity->Success No → Purify/dry reagents

Caption: Stepwise troubleshooting for low-yield reactions.

References

  • Johansson, M. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1345-1350. [Link]

  • Nielsen, T. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA? Xinggao Chemical News. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific Technical Articles. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate Q&A. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Ghosh, A. K., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(15), 151717. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Library. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(40), 6939-6950. [Link]

  • Lipshutz, B. H., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(16), 5694-5703. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Technical Library. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Google Patents. (2012). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Reddit. (2023). Does using DIPEA in a peptide coupling reaction that different from TEA? r/chemistry. [Link]

  • CEM Corporation. Optimizing Peptide Coupling: Key Techniques. CEM Corporation Blog. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • ResearchGate. (2016). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate Q&A. [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate Q&A. [Link]

  • PubChem. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. PubChem. [Link]

Sources

Technical Support Center: Purification Strategies for Azaspiro[4.5]decane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of azaspiro[4.5]decane compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable scaffolds. The unique three-dimensional and basic nature of the azaspiro[4.5]decane core presents specific challenges that require tailored purification strategies.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address issues you may encounter during your experiments.

General Purification Strategy: A Decision Workflow

The purification of azaspiro[4.5]decane derivatives is not a one-size-fits-all process. The optimal strategy depends on the scale of the reaction, the physicochemical properties of the target compound (e.g., polarity, crystallinity), and the nature of the impurities. The following workflow provides a logical decision-making framework for moving from a crude reaction mixture to a highly pure final product.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Assessment cluster_primary Primary Purification cluster_secondary Final Polishing (If Required) cluster_end Final Product Start Crude Reaction Mixture Analysis Analyze by TLC & LC-MS - Identify target compound - Assess major impurities - Check for baseline material Start->Analysis Decision Is the compound... Crystalline & High-Yielding? or Oily / Complex Mixture? Analysis->Decision Chromo Flash Column Chromatography (Bulk Impurity Removal) Decision->Chromo Oily / Complex Crystal Crystallization / Salt Formation (High Recovery & Purity) Decision->Crystal Crystalline Purity_Check Assess Fraction Purity (Analytical HPLC/UPLC) Chromo->Purity_Check Crystal->Purity_Check HPLC_Prep Preparative HPLC (High Purity >98%) Final Pure Compound (>95-99% Purity) HPLC_Prep->Final Purity_Check->HPLC_Prep Purity < Target Purity_Check->Final Purity ≥ Target Characterize Final Characterization (NMR, HRMS, etc.) Final->Characterize

Caption: Decision workflow for azaspiro[4.5]decane purification.

Troubleshooting Guide 1: Flash Column Chromatography

Flash chromatography is the most common method for the initial purification of azaspiro[4.5]decane derivatives, especially for removing bulk impurities from non-crystalline oils.[2][3]

Q1: My basic azaspiro[4.5]decane compound is streaking badly on the silica gel column. What's happening and how do I fix it?

A: This is the most frequent issue encountered. Silica gel is inherently acidic (due to surface silanol groups, Si-OH), which leads to strong, non-specific interactions with the basic nitrogen atom of your azaspirodecane. This causes the severe peak tailing or streaking you observe.

The Causality: The basic amine protonates on the acidic silica surface, adsorbing very strongly. Elution then becomes a slow, inefficient process of deprotonation-readsorption, resulting in a broad, streaking band instead of a sharp peak.

The Solution: You must neutralize the acidic sites on the silica by modifying your mobile phase.

  • Add a Basic Modifier: The standard practice is to add a small amount of a volatile amine to your eluent system.

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your solvent system (e.g., 94:5:1 Hexane:EtOAc:TEA). TEA is a stronger base than your compound and will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.

    • Ammonia: For more polar systems, using a 7N solution of ammonia in methanol as your polar co-solvent (e.g., 95:5 DCM:[7N NH3 in MeOH]) is highly effective.

Q2: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are my options?

A: Compound instability on silica is a significant risk, especially for sensitive functional groups.[4]

Confirmation (The 2D TLC Test):

  • Spot your crude material on a TLC plate.

  • Elute the plate as usual in your chosen solvent system.

  • Dry the plate thoroughly.

  • Rotate the plate 90 degrees and re-elute it in the same solvent system.

  • Interpretation: If your compound is stable, you will see a single spot that has moved diagonally. If it is decomposing, you will see a "comet tail" or a series of new spots appearing on the second elution path, confirming instability on the stationary phase.[4]

Alternative Strategies:

  • Deactivated Silica: Reduce the acidity of the silica gel by preparing a slurry with your basic mobile phase (containing TEA) and letting it sit for an hour before packing the column. This pre-neutralizes the stationary phase.

  • Alternative Stationary Phases: If deactivation is insufficient, switch to a more inert stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for basic compounds. Use Brockmann activity II or III for most applications.

    • Florisil: This magnesium silicate support can also be a milder alternative to silica gel.[4]

Q3: I've run many column volumes, but there's no sign of my compound. Where did it go?

A: There are a few likely culprits for a compound that fails to elute.[4]

  • Irreversible Binding/Decomposition: The compound may have bound so strongly to the silica that it will never elute, or it may have fully decomposed at the origin. Test for silica stability using the 2D TLC method described above.

  • Incorrect Solvent System: You may have drastically underestimated the polarity required for elution. If your TLC shows the compound at Rf 0.1, you may need to increase the percentage of your polar solvent significantly to get it moving on a column. Try flushing the column with a much stronger solvent (e.g., 10-20% MeOH in DCM) to see if you can recover the material.

  • It Already Eluted: Highly non-polar compounds can elute very quickly in the solvent front, especially if the column was loaded improperly or with a solvent stronger than the mobile phase. Always check your first few fractions.

Protocol: Standard Flash Chromatography with Basic Modifier
  • Solvent System Selection: Develop a solvent system using TLC that gives your target compound an Rf value of ~0.2-0.3. A common starting point for many azaspiro[4.5]decane derivatives is a gradient of Ethyl Acetate in Hexanes or Petroleum Ether.[2]

  • Modifier Addition: Add 1% triethylamine (TEA) to your pre-mixed mobile phase.

  • Column Packing: Pack your column using the prepared, modified mobile phase.

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading"). Evaporate the solvent completely and carefully apply the resulting powder to the top of the column bed. This technique provides the best resolution.

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, co-evaporate with a solvent like dichloromethane or dissolve the residue in ether and wash with water.

ParameterTypical ConditionRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective, high surface area for good separation.
Mobile Phase Hexane/EtOAc or DCM/MeOHCommon systems covering a wide polarity range.
Basic Modifier 0.5-1% TriethylamineNeutralizes acidic silanol groups, preventing peak tailing of the basic amine.
Loading Method Dry Loading on SilicaPrevents band broadening and improves separation efficiency.
Monitoring TLC with UV and/or stain (e.g., ninhydrin)Visualizes separation progress and identifies product-containing fractions.
Troubleshooting Guide 2: Crystallization & Salt Formation

For compounds that are solids, crystallization is a powerful, scalable, and cost-effective purification method. For basic compounds like azaspiro[4.5]decanes that are often oils, converting them to a salt can induce crystallinity.

Q1: My purified compound is a persistent oil. How can I get it to crystallize?

A: The free-base form of many substituted azaspiro[4.5]decanes may have a low melting point or be amorphous. The most effective strategy is to form a crystalline salt. The introduction of ionic character and a rigid counter-ion dramatically improves the crystal lattice energy.

The Strategy: Salt Formation

  • Dissolve your purified oil in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a solution of an acid dropwise while stirring. Common choices include:

    • HCl: Use a solution of HCl in diethyl ether or isopropanol.

    • p-Toluenesulfonic Acid (TsOH): A solid that can be added directly or as a solution.

    • Tartaric or Dibenzoyltartaric Acid: Useful for resolving racemic mixtures via diastereomeric salt crystallization.[5]

  • Stir and observe for precipitation. If no solid forms, you may need to slowly add an anti-solvent (e.g., diethyl ether, hexanes) until turbidity persists, then allow it to stand.

  • Collect the resulting crystalline solid by filtration.[6]

Protocol: Purification via HCl Salt Crystallization
  • Dissolution: Dissolve the purified azaspiro[4.5]decane free-base (1.0 eq) in a minimal amount of methanol or diethyl ether.

  • Acidification: While stirring in an ice bath, slowly add a 2.0 M solution of HCl in diethyl ether (1.0-1.1 eq).

  • Precipitation: A white precipitate of the hydrochloride salt should form immediately or upon further stirring. If the product remains dissolved, slowly add more diethyl ether as an anti-solvent.

  • Maturation: Stir the resulting slurry for 30-60 minutes, allowing the crystallization to complete.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum. The resulting crystalline salt is typically much purer than the starting oil.

Troubleshooting Guide 3: Preparative HPLC

For achieving the highest levels of purity (>99%) or for separating very closely related impurities, preparative HPLC is the method of choice.[7] It is often used as a final polishing step after flash chromatography.

Q1: What are the best starting conditions for preparative RP-HPLC of my azaspiro[4.5]decane compound?

A: Most azaspiro[4.5]decane derivatives are amenable to reverse-phase (RP) HPLC. A C18 column is the standard workhorse.

The Rationale: The basic nitrogen needs to be protonated to ensure good peak shape and consistent retention. Therefore, an acidic modifier in the mobile phase is essential.

Recommended Starting Conditions:

  • Column: C18, 5-10 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% of the same acid.[8]

  • Gradient: Start with a shallow gradient based on analytical HPLC results (e.g., 10-50% B over 20 minutes).

  • Modifier Choice: Formic acid is preferred if your fractions will be analyzed by mass spectrometry or if you need to remove it easily, as it is more volatile. TFA often provides sharper peaks but can be difficult to remove and may form persistent ion pairs with your compound.

Q2: How do I get my pure compound back from the HPLC fractions containing TFA?

A: Removing TFA post-purification is a critical step.

  • Lyophilization: If your compound is not volatile, repeated lyophilization from a water/acetonitrile mixture can remove the bulk of the TFA.

  • Basic Extraction: Combine the pure fractions, dilute with water, and neutralize the TFA with a base like sodium bicarbonate (NaHCO₃) or ammonia (NH₃) until the pH is ~8-9. Extract your free-based compound into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

  • Solid Phase Extraction (SPE): For small amounts, you can pass the neutralized solution through a reverse-phase SPE cartridge, wash with water to remove the salt, and then elute your pure compound with methanol or acetonitrile.

FeatureFlash ChromatographyPreparative HPLC
Primary Goal Bulk separation, impurity removalHigh-resolution separation, final polishing
Scale Milligrams to >100 gramsMicrograms to several grams
Stationary Phase Large particle silica/alumina (~50 µm)Small particle C18/Silica (~5-10 µm)
Pressure Low Pressure (10-50 psi)High Pressure (1000-4000 psi)
Resolution ModerateVery High
Cost Low (bulk solvents and silica)High (expensive columns and HPLC-grade solvents)
Advanced Topic: Chiral Separation

Many synthetic routes to azaspiro[4.5]decanes result in racemic mixtures. Separating these enantiomers is crucial for drug development, as different enantiomers can have vastly different pharmacological activities.[9]

Q1: What are the primary methods for resolving the enantiomers of my chiral azaspiro[4.5]decane?

A: There are two main industrial and laboratory approaches.

  • Diastereomeric Salt Crystallization: This is a classical method. React your racemic amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid). This forms two diastereomeric salts. Because diastereomers have different physical properties, they can often be separated by fractional crystallization.

  • Chiral Chromatography (HPLC): This is the most versatile and widely used analytical and preparative method. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to elute at different times. Common CSPs include those based on derivatized cellulose, amylose, or macrocyclic glycopeptides.[10] Method development involves screening various CSPs with different mobile phases (normal phase, polar organic, or reversed phase) to find optimal separation conditions.[10]

References
  • Separation of 1,4-Dioxa-8-azaspiro(4.5)decane on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis routes of 1,4-Dioxaspiro[4.5]decane. BenchChem.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • A Comparative Guide to the Confirmation of Identity and Purity of Synthesized 6-Azaspiro[4.5]decan-7-one. BenchChem.
  • Synthesis of 1‐azaspiro[4.5]decane scaffold. ResearchGate.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate.
  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.

Sources

Technical Support Center: Stability of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this spirocyclic diamine under acidic conditions, a critical step in many synthetic routes. As your virtual Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to overcome experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental stability profile of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate in acidic media?

The primary point of instability in tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate under acidic conditions is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a widely used amine protecting group that is intentionally designed to be labile to acid.[1][2] Therefore, exposure of the molecule to acidic conditions will lead to the cleavage of the Boc group, yielding the free 7-amino-2-azaspiro[4.5]decane. The spirocyclic core itself is generally stable under these conditions, but the presence of two amine groups can influence the protonation equilibria and reactivity.

Q2: What is the chemical mechanism of Boc deprotection under acidic conditions?

The deprotection of the Boc group is a well-established acid-catalyzed process that proceeds in three main steps:

  • Protonation of the Carbamate: The acid in the reaction medium protonates the carbonyl oxygen of the Boc group, making it a better leaving group.

  • Formation of a tert-butyl Cation: The protonated carbamate then cleaves to form a stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the free amine.

  • Deprotonation/Protonation of the Amine: The newly liberated amine can be protonated by the acidic medium to form an ammonium salt.

This mechanism is fundamental to understanding and troubleshooting issues that may arise during the deprotection reaction.

Q3: Which acids are typically used for the deprotection of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate?

Commonly used acids for Boc deprotection include:

  • Trifluoroacetic acid (TFA): Often used in a mixture with a solvent like dichloromethane (DCM). It is highly effective but can be harsh.

  • Hydrochloric acid (HCl): Typically used as a solution in an organic solvent such as dioxane or methanol.[3]

  • Other acids: Formic acid, and p-toluenesulfonic acid have also been reported for Boc deprotection under specific conditions.

The choice of acid and solvent system will depend on the presence of other acid-sensitive functional groups in the molecule and the desired reaction kinetics.

Q4: Are there any known side reactions to be aware of during the acidic treatment of this compound?

The primary side reactions stem from the formation of the highly reactive tert-butyl cation. This electrophilic species can react with nucleophiles present in the reaction mixture, including the solvent or even the product itself, leading to the formation of tert-butylated byproducts. While the spirocyclic core of 7-amino-2-azaspiro[4.5]decane is generally robust, the presence of two nucleophilic amine groups could potentially lead to N-tert-butylation, although this is less common than O- or S-tert-butylation of other functional groups.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the acidic deprotection of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate.

Problem 1: Incomplete Deprotection

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.

  • The isolated product is a mixture of the starting material and the deprotected amine.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Insufficient Acid The stoichiometry of the acid may be too low to effectively catalyze the deprotection. The reaction rate of Boc cleavage can show a second-order dependence on the acid concentration.[4][5]Increase the equivalents of acid used. For HCl in dioxane, a 4M solution is common.[3] For TFA, a 1:1 mixture with DCM is often effective.
Presence of Water Trace amounts of water in the reaction mixture can hydrolyze the acid, reducing its effective concentration and hindering the deprotection process.Use anhydrous solvents and reagents. If necessary, dry your solvents before use.
Low Reaction Temperature The deprotection reaction may be too slow at lower temperatures.If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C). However, be aware that higher temperatures can also promote side reactions.
Steric Hindrance The spirocyclic nature of the molecule could potentially create some steric hindrance around the Boc group, slowing down the reaction compared to simpler amines.Increase the reaction time and monitor the progress carefully by TLC or LC-MS.
Problem 2: Formation of Unknown Byproducts

Symptoms:

  • TLC or LC-MS analysis shows the presence of unexpected spots or peaks in addition to the starting material and desired product.

  • The isolated product has a lower than expected yield and purity.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
tert-butylation The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule or in the reaction mixture.Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or anisole.
Acid-catalyzed Rearrangement While less common for this specific scaffold, highly acidic conditions can sometimes induce rearrangements in complex molecules.Use a milder acid or lower the reaction temperature. You could also explore alternative deprotection methods that do not involve strong acids.
Degradation of the Spirocycle Although the azaspiro[4.5]decane core is generally stable, prolonged exposure to harsh acidic conditions could potentially lead to degradation, especially at elevated temperatures.Reduce the reaction time and/or temperature. Monitor the reaction closely to stop it as soon as the starting material is consumed.
Problem 3: Difficult Product Isolation/Work-up

Symptoms:

  • The deprotected product is difficult to extract from the aqueous phase after neutralization.

  • The product is obtained as an oil instead of a solid.

  • The product is contaminated with salts.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
High Polarity of the Diamine The deprotected diamine is significantly more polar than the Boc-protected starting material and may have high water solubility, especially in its protonated form.After neutralization, extract with a more polar organic solvent like ethyl acetate or a mixture of DCM and isopropanol. You may need to perform multiple extractions. Alternatively, consider evaporating the solvent and purifying the crude product directly by chromatography.
Formation of TFA Salts Trifluoroacetate (TFA) salts are often oily and difficult to handle.[3]If using TFA, after deprotection, evaporate the TFA (co-evaporation with toluene can help), then dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃ solution) to obtain the free amine. If a solid salt is desired, consider using HCl in dioxane, which often yields a crystalline hydrochloride salt.
Incomplete Neutralization If the pH is not sufficiently basic during work-up, the product will remain as a salt in the aqueous layer.Carefully monitor the pH during the basic wash, ensuring it is above 9-10 to fully deprotonate the diamine.
Troubleshooting Workflow Diagram

troubleshooting_workflow start Reaction Outcome Unsatisfactory incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection byproducts Byproduct Formation? incomplete_deprotection->byproducts No increase_acid Increase Acid Concentration/Equivalents incomplete_deprotection->increase_acid Yes workup_issues Work-up/Isolation Issues? byproducts->workup_issues No add_scavenger Add Scavenger (e.g., TES, Anisole) byproducts->add_scavenger Yes optimize_extraction Optimize Extraction Solvent/pH workup_issues->optimize_extraction Yes end Successful Deprotection workup_issues->end No increase_temp_time Increase Temperature or Time increase_acid->increase_temp_time use_anhydrous Ensure Anhydrous Conditions increase_temp_time->use_anhydrous use_anhydrous->end milder_conditions Use Milder Acid or Lower Temperature add_scavenger->milder_conditions milder_conditions->end change_acid Switch to HCl for Crystalline Salt optimize_extraction->change_acid change_acid->end

Caption: A workflow diagram for troubleshooting common issues during the acidic deprotection of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate.

III. Experimental Protocols

Protocol 1: Standard Deprotection using HCl in Dioxane

This protocol is often preferred when a solid hydrochloride salt of the product is desired.[3]

  • Preparation: Dissolve tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq.) in a minimal amount of anhydrous methanol or dichloromethane.

  • Reaction: To the solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is no longer detectable (typically 1-4 hours).

  • Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid is the dihydrochloride salt of 7-amino-2-azaspiro[4.5]decane. This can often be used directly in the next step or triturated with diethyl ether to afford a fine powder.

Protocol 2: Deprotection using TFA in DCM with a Scavenger

This protocol is useful when side reactions due to the tert-butyl cation are a concern.

  • Preparation: Dissolve tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM). Add a scavenger such as triethylsilane (TES, 1.1-1.5 eq.).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq., often a 1:1 v/v mixture with DCM) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).

  • Neutralization: Dissolve the residue in DCM and wash with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and liberate the free diamine.

  • Extraction: Separate the organic layer, and extract the aqueous layer with additional DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected product as the free base.

Deprotection Mechanism Diagram

deprotection_mechanism reactant Boc-Protected Amine protonation Protonation of Carbonyl reactant->protonation + H+ protonated_intermediate Protonated Intermediate protonation->protonated_intermediate cleavage Cleavage protonated_intermediate->cleavage products Free Amine + CO2 + t-Butyl Cation cleavage->products amine_protonation Amine Protonation products->amine_protonation + H+ final_product Ammonium Salt amine_protonation->final_product

Caption: The acid-catalyzed deprotection mechanism of a Boc-protected amine.

IV. References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Reddit. (2023). Boc De-protection. Retrieved from [Link]

  • ScienceDirect. (2020). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]

  • ChemRxiv. (n.d.). A General Method for the Synthesis of Aspartic Acid-Containing Peptides that Suppresses Aspartimide Formation. Retrieved from [Link]

  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. Retrieved from [Link]

  • PubMed Central. (2022). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. Retrieved from [Link]

  • ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2015). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Retrieved from [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • PubMed. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • PubMed. (2016). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. Retrieved from [Link]

Sources

Technical Support Center: Navigating Steric Challenges with 2-Azaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with the 2-azaspiro[4.5]decane scaffold. This privileged structural motif is integral to numerous bioactive molecules and pharmaceuticals, yet its rigid, three-dimensional architecture frequently introduces significant steric challenges in synthetic transformations.[1] This guide is designed to provide practical, field-tested insights and troubleshooting strategies to help you overcome these hurdles and advance your research.

Understanding the Core Challenge: The Conformational Rigidity of the Spirocenter

The central issue in reactions involving the 2-azaspiro[4.5]decane core is the steric hindrance imposed by its spirocyclic nature. The quaternary spirocarbon atom locks the cyclohexane and pyrrolidine rings in a fixed orientation, significantly restricting the approach of reagents to reactive centers, particularly the nitrogen at position 2.

Unlike more flexible acyclic or monocyclic amines, the substituents on the cyclohexane ring can effectively shield the nitrogen lone pair, making nucleophilic attack or substitution reactions sluggish or altogether unsuccessful.[2][3][4] The success of any reaction on this scaffold hinges on understanding and mitigating these steric constraints.

Frequently Asked Questions (FAQs)

Q1: Why are my N-acylation reactions with 2-azaspiro[4.5]decane derivatives consistently low-yielding?

A1: This is a classic case of steric hindrance at the secondary amine.[5][6] The lone pair of the nitrogen atom is sterically shielded by the adjacent cyclohexane ring. Standard acylating agents (like acyl chlorides or anhydrides) may be too bulky to approach the nitrogen effectively.

  • Causality: The transition state for acylation is highly sensitive to steric bulk on both the amine and the acylating agent.[7] The fixed conformation of the spirocycle prevents the molecule from adopting a less hindered arrangement to facilitate the reaction.

  • Quick Solution: Switch to a more reactive, less sterically demanding acylating agent. Activated esters (e.g., N-hydroxysuccinimide esters) or the use of potent coupling agents like HATU or COMU with the corresponding carboxylic acid can be more effective.[8]

Q2: I am struggling with a Suzuki coupling reaction on a halogenated 2-azaspiro[4.5]decane derivative. What are the likely failure points?

A2: Steric hindrance can significantly impact palladium-catalyzed cross-coupling reactions in two main ways: by impeding the oxidative addition step or by preventing the ligand from coordinating effectively with the metal center.[9]

  • Troubleshooting Workflow:

    G start Low Yield in Suzuki Coupling ligand Change Ligand System (e.g., Buchwald ligands like SPhos or XPhos) start->ligand catalyst Increase Catalyst Loading (e.g., from 1 mol% to 5 mol%) ligand->catalyst temp Increase Reaction Temperature (Consider microwave irradiation) catalyst->temp result Improved Yield? temp->result success Success result->success Yes fail Re-evaluate Substrate/Reagent result->fail No

    Caption: Troubleshooting workflow for Suzuki coupling.

  • Expert Insight: For sterically demanding substrates, ligands with large bite angles and bulky substituents (like Buchwald's biaryl phosphine ligands) are often necessary to promote the reductive elimination step and stabilize the active catalytic species.[9] Microwave-assisted heating can also be highly effective in overcoming the activation energy barrier for these challenging couplings.[9]

Q3: Is it necessary to use a protecting group on the nitrogen of the 2-azaspiro[4.5]decane?

A3: It depends on the subsequent reaction steps. If you are performing reactions on other parts of the molecule that are sensitive to a nucleophilic secondary amine or require strongly basic/acidic conditions, protection is crucial.

  • Choosing a Protecting Group: The choice of protecting group should be guided by its steric bulk and the conditions required for its removal. A bulky protecting group like Boc (tert-butyloxycarbonyl) might exacerbate steric hindrance, while a smaller group like Cbz (carboxybenzyl) could be more suitable.[10][11]

Protecting GroupCommon AbbreviationKey Characteristics
tert-ButoxycarbonylBocBulky, stable to many conditions, removed with strong acid (e.g., TFA).
CarboxybenzylCbzLess bulky than Boc, removed by hydrogenolysis.[10]
BenzylBnIntroduced by reductive amination or alkylation, removed by hydrogenolysis.
AcetylAcSmall, but introduces a planar amide, removed by hydrolysis.

Troubleshooting Guides for Specific Reactions

Guide 1: N-Alkylation of the 2-Azaspiro[4.5]decane Nitrogen

Problem: Low to no conversion in N-alkylation reactions using alkyl halides.

The secondary amine of the 2-azaspiro[4.5]decane is a relatively poor nucleophile due to steric hindrance, making direct SN2 reactions with bulky alkyl halides inefficient.[2][3]

Solutions & Protocols:

  • Reductive Amination (Preferred Method): This is often the most effective strategy as it involves the formation of an iminium ion intermediate, which is then reduced. This pathway is less sensitive to steric bulk than a direct SN2 displacement.

    • Protocol: Reductive Amination

      • Dissolve the 2-azaspiro[4.5]decane substrate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH).

      • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise at room temperature.

      • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

      • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

      • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

      • Purify by column chromatography.

  • Enhanced Alkyl Halide Reactivity: If using an alkyl halide is necessary, conditions must be optimized to favor the reaction.

    • Increase Temperature: Heating the reaction (e.g., to 80-100 °C in a sealed tube) can provide the necessary energy to overcome the activation barrier.

    • Use a More Reactive Halide: Alkyl iodides are more reactive than bromides or chlorides. Consider converting your alkylating agent to the corresponding iodide in situ using NaI (Finkelstein reaction).

    • Choice of Base and Solvent: A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is recommended to avoid competition with the substrate. A polar aprotic solvent like DMF or NMP can help to solvate the transition state.

Guide 2: Managing Stereoselectivity in Spirocycle Synthesis

Problem: Poor diastereoselectivity during the formation of the 2-azaspiro[4.5]decane ring system.

Many synthetic routes, such as intramolecular cyclizations or cycloadditions, create one or more stereocenters.[10][12][13] The steric environment around the forming spirocenter dictates the facial selectivity of the reaction.

Strategies for Control:

  • Catalyst-Controlled Reactions: The use of chiral catalysts can effectively control the stereochemical outcome. For instance, in rhodium-catalyzed cyclopropanations to form azaspiro[n.2]alkanes, sterically demanding chiral ligands can lead to high diastereoselectivity and enantioselectivity.[14]

    G sub Substrate ts1 [Transition State 1] (Favored) sub->ts1 Approach from less hindered face ts2 [Transition State 2] (Disfavored) sub->ts2 Approach from more hindered face reagent Reagent reagent->ts1 reagent->ts2 chiral_cat Chiral Catalyst (Sterically demanding) chiral_cat->ts1 chiral_cat->ts2 prod1 prod1 ts1->prod1 Major Product prod2 prod2 ts2->prod2 Minor Product

    Caption: Catalyst influence on stereoselective approach.

  • Substrate-Directed Control: Installing a bulky group on the precursor molecule can direct an incoming reagent to the opposite, less hindered face of the molecule. This group can be a protecting group that is removed later in the synthesis.

  • Intramolecular Reactions: Designing syntheses that rely on intramolecular cyclizations can offer better stereocontrol, as the conformational constraints of the tether connecting the reacting groups will favor specific transition states.[10]

References

  • Ghotekar, S., et al. (2022). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed [5+1] Cycloaddition. Angewandte Chemie International Edition. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 418822, 2-Azaspiro(4.5)decane. PubChem. Available at: [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. Available at: [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Available at: [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(17), 115560. Available at: [Link]

  • Dudley, G. B., et al. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry, 73(10), 3836–3844. Available at: [Link]

  • Kim, H.-O., Gardner, B., & Kahn, M. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(4), 637-649. Available at: [Link]

  • Kim, S., et al. (2023). Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides. The Journal of Organic Chemistry, 88(2), 1085–1093. Available at: [Link]

  • Vitaku, E., et al. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 19(6), 7579-7607. Available at: [Link]

  • Jones, R. A., et al. (1983). Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1, 2937-2941. Available at: [Link]

  • Laci, N., et al. (2018). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Omega, 3(8), 9845–9862. Available at: [Link]

  • Organic Chemistry Portal. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Available at: [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Al-Karadaghi, S., et al. (2012). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 30(1), 126759. Available at: [Link]

  • Reddy, T. R., et al. (2023). Electrophilic Halospirocyclization of N-Benzylacrylamides to Access 4-Halomethyl-2-azaspiro[4.5]decanes. The Journal of Organic Chemistry. Available at: [Link]

  • Kim, H.-O., Gardner, B., & Kahn, M. (1995). Acylation of sterically hindered secondary amines and acyl hydrazides. Tetrahedron Letters, 36(34), 6013–6016. Available at: [Link]

  • Sfera, C., et al. (2022). Triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 237, 114389. Available at: [Link]

  • Wang, H., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1506–1511. Available at: [Link]

  • Rios Torres, R. (2012).
  • Dander, J. E., & Garg, N. K. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][15]-Fused Indole Heterocycles. Organic Letters, 16(6), 1634–1637. Available at: [Link]

  • SynArchive. Protecting Groups List. Available at: [Link]

  • Grygorenko, O. O., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(51), 12674-12682. Available at: [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available at: [Link]

  • Khan Academy. (2013). Steric hindrance. YouTube. Available at: [Link]

  • ChemRxiv. (2022). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Available at: [Link]

  • Soderberg, T. (2021). 4.1: Conformation Analysis of Alkanes. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]

  • Wikipedia. Steric effects. Available at: [Link]

  • University of Bath. N-Acylation Reactions of Amines. Available at: [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Available at: [Link]

  • Casares, D. A., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry, 43(11), 785-794. Available at: [Link]

  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (21), 3649-3676. Available at: [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Involving tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling reactions with tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals. It is structured in a question-and-answer format to directly address common challenges encountered during the work-up and purification of reactions involving this versatile spirocyclic amine.

Introduction to the Molecule

Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is a key building block in medicinal chemistry. Its unique three-dimensional structure, conferred by the spirocyclic core, offers a distinct advantage in drug design by enabling exploration of novel chemical space.[1][2] The molecule incorporates a primary amine, which is a common site for derivatization, and a Boc-protected secondary amine, which ensures stability to basic and nucleophilic conditions while allowing for future deprotection under acidic conditions.[3]

Understanding the physicochemical properties of this compound is paramount for designing effective work-up and purification strategies.

PropertyValue / DescriptionSignificance for Work-up
Molecular Weight 254.37 g/mol Influences diffusion rates during extraction and chromatography.
pKa (predicted) 10.77 ± 0.20 (for the primary amine)The primary amine is basic and will be protonated at acidic pH. This property is crucial for acid-base extraction techniques.[4]
Solubility Generally soluble in common organic solvents (DCM, EtOAc, THF). Limited solubility in water. The protonated form is water-soluble.Dictates the choice of solvents for reaction, extraction, and chromatography.
Structure Contains a bulky tert-butyl group and a spirocyclic core.The steric hindrance can sometimes affect reaction rates and chromatographic behavior. The Boc group is acid-labile.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my reaction is complete?

A1: The first and most critical step is to quench the reaction appropriately. The quenching procedure depends on the reagents used.

  • For reactions with unreacted acid chlorides or activating agents (e.g., HATU, EDC): Quench with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[5] This will neutralize any remaining acidic species and protonated amines.

  • For reductive aminations: If a borohydride reagent was used, quench by the slow addition of water or a saturated solution of ammonium chloride (NH₄Cl) to decompose the excess reducing agent.

  • For reactions run in high-boiling point solvents (e.g., DMF, DMSO): It is often beneficial to dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) before the aqueous quench. This facilitates the subsequent liquid-liquid extraction.

Q2: How do I effectively separate my product from a complex reaction mixture using liquid-liquid extraction?

A2: Liquid-liquid extraction is a powerful technique that leverages the differential solubility of compounds in two immiscible liquids.[6][7] For basic compounds like tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate and its derivatives, an acid-base extraction strategy is highly effective.[8][9]

The underlying principle is to manipulate the pH of the aqueous phase to control the protonation state, and therefore the solubility, of your amine product.

G cluster_0 Work-up Start cluster_1 Liquid-Liquid Extraction cluster_2 Purification start Crude Reaction Mixture quench Quench Reaction (e.g., with aq. NaHCO₃) start->quench extract_org Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract_org wash_acid Wash Organic Layer with dilute acid (e.g., 1M HCl) extract_org->wash_acid separate_layers Separate Layers wash_acid->separate_layers aq_layer Aqueous Layer (Contains protonated amine impurities) separate_layers->aq_layer Basic Impurities org_layer Organic Layer (Contains neutral product) separate_layers->org_layer Desired Product wash_brine Wash Organic Layer with Brine org_layer->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Crystallization concentrate->purify

Caption: Workflow for a standard liquid-liquid extraction.

Q3: I'm seeing a persistent emulsion during my extraction. What should I do?

A3: Emulsions are a common frustration in work-ups, especially when dealing with amines. They are often caused by the presence of polar, high molecular weight byproducts or salts.

Troubleshooting Emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Solvent Addition: Add a small amount of the organic solvent used for the extraction.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

Troubleshooting Guides for Specific Reactions

Scenario 1: Amide Coupling Reactions

Amide bond formation is a frequent application for this amine.[10][11] Common coupling reagents include EDC/HOBt and HATU. The work-up is primarily aimed at removing the coupling reagents and their byproducts.

Problem: My final product is contaminated with urea byproduct from EDC.

  • Cause: The urea byproduct formed from EDC can sometimes be soluble in the organic phase.

  • Solution:

    • After the initial quench, perform an acidic wash with dilute HCl (e.g., 1M solution). This will protonate the basic urea byproduct, making it more soluble in the aqueous phase.

    • Follow this with a basic wash (saturated NaHCO₃) to neutralize any remaining acid and ensure your desired product is in its neutral, organic-soluble form.

    • If the urea byproduct persists, purification by column chromatography is typically effective.

Problem: I'm having difficulty removing HOBt or HATU byproducts.

  • Cause: These reagents and their byproducts can be challenging to remove with simple extractions.

  • Solution:

    • A wash with a 5% aqueous lithium chloride (LiCl) solution can be effective in removing residual DMF and some polar byproducts.

    • For HATU, the tetramethylurea byproduct can often be removed by partitioning between diethyl ether and water.

    • Column chromatography is the most reliable method for complete removal of these impurities.

Detailed Protocol: Work-up of an EDC/HOBt Amide Coupling
  • Quench: After the reaction is deemed complete by TLC or LCMS, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x volume of organic layer). This step removes unreacted amine and EDC-urea byproducts.

  • Base Wash: Wash with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove HOBt and any unreacted carboxylic acid.

  • Brine Wash: Wash with saturated aqueous NaCl (brine) (1 x volume of organic layer) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify: Purify the crude product by flash column chromatography on silica gel.

Scenario 2: Boc-Deprotection

The removal of the Boc protecting group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or HCl in an organic solvent.[3][12] The work-up must effectively remove the acid and isolate the resulting diamine.

Problem: My product is an oil and is difficult to handle after removing the TFA.

  • Cause: The product is likely the TFA salt of the diamine, which can be hygroscopic and non-crystalline.

  • Solution:

    • After evaporation of the TFA and solvent, dissolve the residue in a minimal amount of methanol.

    • Add diethyl ether until the solution becomes cloudy, then allow it to stand. The desired product may precipitate as the TFA salt.

    • Alternatively, to obtain the free base, dissolve the residue in DCM and wash with a saturated NaHCO₃ or a mild NaOH solution until the aqueous layer is basic. Then, dry and concentrate the organic layer.

Problem: I am trying to deprotect the Boc group without affecting other acid-sensitive functionalities in my molecule.

  • Cause: Strong acidic conditions can cause unwanted side reactions.

  • Solution:

    • Consider using milder acidic conditions, such as 4M HCl in dioxane or 1,2-dichloroethane. These reactions can often be monitored and stopped once the starting material is consumed.

    • Thermal deprotection in a suitable solvent is another option that avoids the use of acid altogether.[13]

G cluster_0 Boc-Deprotection Work-up cluster_1 Isolation of TFA Salt cluster_2 Isolation of Free Base start Reaction Mixture (e.g., in TFA/DCM) concentrate_salt Concentrate in vacuo start->concentrate_salt Path A concentrate_base Concentrate in vacuo start->concentrate_base Path B precipitate Precipitate from Methanol/Ether concentrate_salt->precipitate isolate_salt Isolate TFA Salt precipitate->isolate_salt dissolve Dissolve in DCM concentrate_base->dissolve wash_base Wash with aq. NaHCO₃ dissolve->wash_base dry_concentrate Dry and Concentrate wash_base->dry_concentrate isolate_base Isolate Free Base dry_concentrate->isolate_base

Caption: Decision tree for Boc-deprotection work-up.

Final Purification Considerations

For many derivatives of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate, flash column chromatography on silica gel is the final purification step.

  • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the eluent can be beneficial for basic compounds to prevent tailing on the silica gel.

  • Detection: The Boc group has a weak UV chromophore, so visualization on TLC plates may require staining with permanganate or another suitable stain if the derivatized portion of the molecule is not UV-active.

By understanding the chemical nature of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate and applying the principles outlined in this guide, researchers can navigate the challenges of reaction work-ups and purifications with greater success.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; Wiley-Interscience, 2014. [Link]

  • Liquid-liquid extraction. Wikipedia. [Link]

  • Liquid-Liquid Extraction. Chemistry LibreTexts. [Link]

  • Boc Deprotection Mechanism (TFA). Common Organic Chemistry. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Spiro Compounds: A Brief History. ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Conformational Landscape of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the conformational rigidity and three-dimensional topology of molecular scaffolds are paramount in dictating binding affinity and selectivity. Spirocyclic systems, which feature two rings connected by a single common atom, have emerged as particularly valuable motifs. Their inherent structural constraints reduce conformational entropy upon binding to a biological target, a thermodynamically favorable event. The 2-azaspiro[4.5]decane framework, integrating a pyrrolidine and a piperidine ring, is a privileged scaffold found in numerous biologically active compounds. This guide provides an in-depth comparative analysis of the conformational properties of a key derivative, tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate, offering a roadmap for its characterization and a comparison with relevant alternative scaffolds.

The Conformational Imperative of Spirocyclic Scaffolds

The spatial arrangement of substituents on a rigid scaffold is a critical determinant of its pharmacological profile. For the 2-azaspiro[4.5]decane core, the relative orientation of substituents on both the pyrrolidine and piperidine rings can dramatically influence interactions with target proteins. A thorough understanding of the molecule's preferred conformation(s) in solution is therefore not merely academic but a crucial step in rational drug design. This guide will dissect the conformational analysis of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate through the lens of modern experimental and computational techniques.

Conformational Isomers of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

The conformational landscape of this molecule is primarily dictated by the puckering of the six-membered piperidine ring and, to a lesser extent, the five-membered pyrrolidine ring. The piperidine ring, much like cyclohexane, predominantly adopts a chair conformation to minimize torsional strain.[1] However, the presence of the nitrogen atom and the spirocyclic fusion introduces additional complexity.

The key conformational equilibrium to consider for the piperidine ring is the chair-chair interconversion, which can place the amino group at position 7 in either an axial or an equatorial orientation. The bulky tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen is expected to exert a significant steric influence on the overall shape of the molecule.

cluster_piperidine Piperidine Ring Conformations Axial-Amino 7-amino group axial Equatorial-Amino 7-amino group equatorial Axial-Amino->Equatorial-Amino Ring Flip Equatorial-Amino->Axial-Amino Ring Flip

Caption: Chair-chair interconversion of the piperidine ring in 2-azaspiro[4.5]decane systems.

The pyrrolidine ring is more flexible than the piperidine ring and typically adopts either an envelope or a twist conformation to relieve torsional strain. The energy barrier between these conformations is generally low. The fusion at the spiro center will likely restrict the conformational freedom of the pyrrolidine ring, and its preferred pucker will be influenced by the conformation of the adjacent piperidine ring.

Experimental Determination of the Dominant Conformation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction provides the most powerful experimental approach to elucidating the conformational preferences of our target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides insight into the time-averaged conformation of a molecule. Key parameters for conformational analysis include proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.

  • 2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity and facilitate unambiguous signal assignment.

  • 2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. These experiments reveal through-space correlations between protons that are close in proximity, providing crucial information about the stereochemical arrangement of the molecule.

  • Data Analysis:

    • Coupling Constants (³JHH): Measure the coupling constants between vicinal protons, particularly on the piperidine ring. The magnitude of these couplings is dependent on the dihedral angle between the protons, as described by the Karplus equation.

    • NOE Correlations: Analyze the cross-peaks in the NOESY/ROESY spectrum. For instance, strong NOEs between an axial proton and other axial protons at positions 3 and 5 carbons away are characteristic of a chair conformation. The presence or absence of NOEs between the amino group protons and specific protons on the piperidine ring can help determine its axial or equatorial orientation.

Piperidine Ring Conformation Expected ³J(Hax, Hax) Expected ³J(Hax, Heq) Expected ³J(Heq, Heq)
Chair~10-13 Hz~2-5 Hz~2-5 Hz
Boat/Twist-BoatIntermediate valuesIntermediate valuesIntermediate values

Table 1: Typical proton-proton coupling constants for different piperidine ring conformations.[2]

cluster_workflow NMR Conformational Analysis Workflow A Sample Preparation B 1D ¹H NMR A->B C 2D COSY B->C D 2D NOESY/ROESY C->D E Data Analysis (Coupling Constants & NOEs) D->E F Conformational Assignment E->F

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state. While the solid-state conformation may not be identical to the predominant solution-phase conformation, it provides a crucial, high-resolution starting point for analysis and computational modeling.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening of various conditions.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.

Computational Modeling: A Predictive and Corroborative Tool

Computational chemistry offers a powerful means to explore the potential energy surface of a molecule and predict the relative stabilities of different conformers. Density Functional Theory (DFT) calculations are a popular choice for achieving a good balance between accuracy and computational cost for molecules of this size.[3]

Computational Workflow

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima. This can be done using molecular mechanics force fields.

  • Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory to obtain more accurate relative energies.

  • NMR Parameter Prediction: Predict NMR chemical shifts and coupling constants for the lowest energy conformers and compare them with the experimental data. This serves as a powerful validation of the computational model.

Comparative Analysis with Alternative Scaffolds

The conformational properties of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate can be better appreciated by comparing it with other spirocyclic systems.

Scaffold Key Conformational Features Potential Advantages in Drug Design
2-Azaspiro[4.5]decane (Target) Piperidine ring prefers a chair conformation. The orientation of the 7-amino group is a key determinant of the overall topology. The Boc-protected pyrrolidine ring influences the piperidine conformation.Well-defined three-dimensional structure. The amino group provides a vector for further functionalization.
1-Azaspiro[4.5]decane The nitrogen atom is at the spiro center. This significantly alters the electronic and steric environment around the core. The piperidine ring still prefers a chair conformation.Different exit vectors for substituents compared to the 2-aza isomer, potentially leading to novel interactions with biological targets.
2-Azaspiro[3.5]nonane Contains a four-membered azetidine ring instead of a pyrrolidine. The increased ring strain in the azetidine ring can lead to a more rigid overall structure.The smaller ring size can lead to a more compact scaffold, which may be advantageous for fitting into smaller binding pockets.
8-Azaspiro[4.5]decane The nitrogen is in the piperidine ring but not adjacent to the spiro center. The conformational flexibility of the piperidine ring is less constrained by the spiro fusion compared to the 2-aza isomer.May offer a different conformational profile and substituent projection compared to the 2-aza isomer.

Table 2: Comparison of the conformational features of the target molecule with alternative spirocyclic scaffolds.

The choice of a particular spirocyclic scaffold will depend on the specific requirements of the biological target and the desired orientation of substituents. For instance, while the 2-azaspiro[4.5]decane scaffold provides a certain spatial arrangement of the amino and Boc groups, a switch to a 1-azaspiro[4.5]decane would fundamentally alter the positioning of the nitrogen atom and its substituents.

Conclusion

The conformational analysis of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is a multi-faceted task that requires a synergistic application of experimental and computational methods. The piperidine ring is expected to adopt a chair conformation, with the orientation of the 7-amino group being the primary conformational variable. A detailed analysis of NMR coupling constants and NOEs, ideally corroborated by a single-crystal X-ray structure and supported by DFT calculations, can provide a comprehensive understanding of its conformational landscape. By comparing its properties with those of alternative spirocyclic scaffolds, researchers can make informed decisions in the design of novel therapeutics with optimized three-dimensional features for enhanced potency and selectivity.

References

  • Wikipedia. Piperidine. [Link]

  • Zheng, M. et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6064-6076. [Link]

  • Li, C. et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4335-4353. [Link]

  • Aube, J. et al. (1996). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry, 61(24), 8432-8439. [Link]

  • ResearchGate. (2015). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]

  • PubChem. 2-Azaspiro[4.5]decane. [Link]

  • Rincón, D. A. et al. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234. [Link]

  • Semantic Scholar. (2020). New cyclic and spirocyclic aminosilanes. [Link]

  • Li, C. et al. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 18(42), 8376-8380. [Link]

  • Accounts of Chemical Research. (1971). Conformation of piperidine and of derivatives with additional ring hetero atoms. [Link]

  • SFERA - Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Combettes, L. E. et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133-13141. [Link]

  • Indian Academy of Sciences. (2000). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. [Link]

Sources

A Comparative Guide to Azaspiro[4.5]decane and Piperidine Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment of the cellular degradation machinery, the linker connecting these two moieties plays a critical, often underappreciated, role in dictating the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule. This guide provides an in-depth comparison of two important classes of rigid linkers: azaspiro[4.5]decane and piperidine-based linkers, offering experimental data and protocols to inform the selection and design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Function

The linker in a PROTAC is not a mere spacer but an active contributor to the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. Its length, rigidity, and chemical composition influence the stability and conformation of this complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein. The choice of linker can significantly impact a PROTAC's cell permeability, solubility, and metabolic stability, thereby affecting its overall druglikeness.

Recent trends in linker design have shifted from flexible polyethylene glycol (PEG) and alkyl chains towards more rigid structures.[1] Rigid linkers, such as those incorporating azaspiro[4.5]decane and piperidine scaffolds, can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and improved pharmacokinetic profiles.[1]

Azaspiro[4.5]decane Linkers: A Scaffold for Potency and Bioavailability

Azaspiro[4.5]decane linkers are a class of rigid linkers that have shown promise in the development of potent and bioavailable PROTACs. Their spirocyclic nature introduces conformational constraints that can favorably position the warhead and E3 ligase ligand for optimal ternary complex formation.

A notable example is a recently developed CRBN-based EZH2 PROTAC, compound 5g , which incorporates a 2,8-diazaspiro[4.5]decane linker. EZH2, a histone methyltransferase, is a key therapeutic target in oncology.[2] Compound 5g demonstrated potent degradation of EZH2 and other subunits of the PRC2 complex in various cancer cell lines.[2] Furthermore, it exhibited favorable pharmacokinetic properties, including an oral bioavailability of 8.91% in mice, highlighting the potential of this linker scaffold in designing orally available degraders.[2]

Piperidine and Piperazine Linkers: Enhancing Solubility and Rigidity

Piperidine and its close analog, piperazine, are commonly incorporated into PROTAC linkers to enhance rigidity and improve physicochemical properties such as solubility.[1][3] The basic nitrogen atom in these heterocyclic rings can be protonated at physiological pH, which can increase the aqueous solubility of the PROTAC molecule—a crucial factor for bioavailability.

In the context of EZH2 degraders, several potent PROTACs have been developed utilizing piperazine-containing linkers. For instance, a series of CRBN-based EZH2 PROTACs were designed by linking the EZH2 inhibitor GSK126 to a thalidomide derivative via linkers containing a piperazine moiety.[2] These compounds displayed nanomolar activity against EZH2.[2] While direct comparative data with an azaspiro[4.5]decane linker in the same EZH2 PROTAC system is not available, the potent activity of these piperazine-containing PROTACs underscores their utility in this target space.

The insertion of a piperidine or piperazine ring into a PROTAC linker has been associated with improved activity due to the increased rigidity they impart.[3] However, the chemical environment around the piperazine ring can significantly affect its pKa, influencing its protonation state and, consequently, its impact on solubility.[3]

Head-to-Head Comparison: Azaspiro[4.5]decane vs. Piperidine/Piperazine Linkers in EZH2 PROTACs

FeatureAzaspiro[4.5]decane Linker (e.g., Compound 5g)Piperazine Linker (e.g., GSK126-based PROTACs)
Scaffold 2,8-diazaspiro[4.5]decanePiperazine
E3 Ligase CRBNCRBN
Target EZH2EZH2
Reported Potency Potent degradation of EZH2 and PRC2 subunits.[2]Nanomolar activity against EZH2.[2]
Key Advantages - Confers rigidity for potent degradation.[2] - Demonstrated oral bioavailability (8.91% in mice).[2]- Increases rigidity.[3] - Can improve aqueous solubility.[1][3]
Considerations Synthesis can be more complex than linear linkers.pKa of piperazine is sensitive to the chemical environment, affecting its impact on solubility.[3]

Experimental Workflows

The following are detailed protocols for key experiments to evaluate and compare the performance of PROTACs with different linkers.

Experimental Protocol 1: HiBiT Protein Degradation Assay

This assay provides a quantitative measurement of target protein degradation in live cells.

Principle: The HiBiT protein tagging system utilizes an 11-amino acid peptide (HiBiT) that can be genetically fused to a protein of interest. This peptide has a high affinity for a larger, complementary polypeptide (LgBiT). When the two components come together, they form a functional NanoLuc® luciferase, and the resulting luminescence is proportional to the amount of HiBiT-tagged protein.

Methodology:

  • Cell Line Generation:

    • Use CRISPR/Cas9 to knock-in the HiBiT tag at the endogenous locus of the target protein (e.g., EZH2) in a suitable cell line (e.g., a relevant cancer cell line). This ensures physiological expression levels.

  • Cell Plating:

    • Trypsinize and count the HiBiT-tagged cells.

    • Plate the cells in a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well in 80 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTACs (with azaspiro[4.5]decane and piperidine linkers) in DMSO.

    • Further dilute the compounds in culture medium to a 10X final concentration.

    • Add 10 µL of the 10X compound solutions to the appropriate wells. Include a DMSO-only control.

    • Incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

  • Lysis and Luminescence Reading:

    • Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions.

    • At each time point, add 50 µL of the detection reagent to each well.

    • Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal of the treated wells to the DMSO control.

    • Calculate the percentage of protein degradation for each concentration and time point.

    • Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values by fitting the data to a dose-response curve.

Experimental Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. In the NanoBRET™ assay, the target protein is fused to a NanoLuc® luciferase (the donor), and the E3 ligase (e.g., CRBN or VHL) is fused to a HaloTag® protein that is labeled with a fluorescent ligand (the acceptor). When the PROTAC brings the donor and acceptor into close proximity, energy is transferred from the luciferase to the fluorophore, resulting in a BRET signal.

Methodology:

  • Plasmid Construction and Transfection:

    • Construct expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

    • Co-transfect these plasmids into a suitable cell line (e.g., HEK293T) in a 96-well plate.

  • HaloTag® Labeling:

    • 24 hours post-transfection, add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM.

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Cell Washing and Plating:

    • Gently wash the cells three times with Opti-MEM® I Reduced Serum Medium to remove excess ligand.

    • Resuspend the cells in Opti-MEM® and plate them into a 96-well white assay plate.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTACs and add them to the cells. Include a DMSO-only control.

    • Incubate for the desired time (e.g., 90 minutes) at 37°C.

  • BRET Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to each well.

    • Immediately measure the donor emission (460 nm) and the acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

    • Correct for background by subtracting the NanoBRET™ ratio of the DMSO control.

    • Plot the corrected NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC₅₀ for ternary complex formation.

Experimental Protocol 3: In Vivo Pharmacokinetic Study in Mice

This study assesses the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTACs.

Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimate male BALB/c mice (6-8 weeks old) for at least one week.

    • Divide the mice into groups for each PROTAC and route of administration (e.g., intravenous and oral). A typical group size is 3-5 mice per time point.

  • Compound Formulation and Dosing:

    • Formulate the PROTACs in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Administer the PROTACs at a specific dose (e.g., 10 mg/kg for oral administration, 2 mg/kg for intravenous administration).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood can be collected via retro-orbital sinus or tail vein into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Process the blood to obtain plasma by centrifugation.

  • Sample Analysis:

    • Analyze the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Parameter Calculation:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

      • Cₘₐₓ: Maximum plasma concentration.

      • Tₘₐₓ: Time to reach Cₘₐₓ.

      • AUC: Area under the plasma concentration-time curve.

      • t₁/₂: Half-life.

      • F%: Oral bioavailability (calculated by comparing the AUC from oral and intravenous administration).

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (Azaspiro[4.5]decane or Piperidine Linker) POI Protein of Interest (POI) (e.g., EZH2) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Signals for Degradation POI Degradation Proteasome->Degradation Results in

Caption: Mechanism of Action for PROTACs.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with different linkers) Degradation_Assay Protein Degradation Assay (e.g., HiBiT) Synthesis->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET™) Synthesis->Ternary_Complex_Assay Data_Analysis Data Analysis and Comparison Degradation_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis PK_Study In Vivo Pharmacokinetic Study Data_Analysis->PK_Study Select Lead Candidates

Caption: Experimental Workflow for PROTAC Comparison.

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. Both azaspiro[4.5]decane and piperidine-based linkers offer compelling advantages in the design of rigid and effective protein degraders. Azaspiro[4.5]decane scaffolds have demonstrated potential for creating potent, orally bioavailable PROTACs. Piperidine and piperazine moieties are valuable for imparting rigidity and improving solubility, crucial for overcoming the physicochemical challenges often associated with these large molecules.

Ultimately, the optimal linker is target and system-dependent. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different linker strategies. By carefully considering the structural and physicochemical properties of the linker, researchers can rationally design and optimize PROTACs with enhanced therapeutic potential.

References

  • Abulkhair, H. S., et al. (2026). Therapeutic horizons in the development of PROTAC-based EZH2 inhibitors: recent achievements, comparative analysis, and future perspectives. RSC Medicinal Chemistry. [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. [Link]

  • Yu, X., et al. (2024). Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2. European Journal of Medicinal Chemistry, 269, 116154. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 21968-21977. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Riching, K. M., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165). [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Graphviz. (n.d.). DOT Language. [Link]

Sources

Structure-activity relationship (SAR) studies of 2-azaspiro[4.5]decane derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-Azaspiro[4.5]decane Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 2-azaspiro[4.5]decane framework represents a privileged structural motif, a class of molecular structures with a demonstrated ability to bind to multiple biological targets.[1] This versatility has established it as a highly valuable scaffold in the design of novel therapeutics. Its rigid, three-dimensional spirocyclic system provides a unique conformational constraint on appended pharmacophoric groups, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties compared to more flexible acyclic or simple cyclic analogues.

This guide offers a comparative analysis of the structure-activity relationships (SAR) for 2-azaspiro[4.5]decane derivatives across a range of therapeutically significant biological targets. By examining the causal relationships between specific structural modifications and their impact on biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for rational drug design. We will delve into key examples, from G-protein coupled receptors (GPCRs) to kinases, presenting supporting experimental data and methodologies to ensure a thorough and trustworthy overview.

Comparative SAR Analysis Across Key Biological Targets

The true utility of the 2-azaspiro[4.5]decane scaffold is best understood by comparing its application across different target classes. The following sections dissect the SAR for derivatives targeting Sigma-1 (σ1) receptors, opioid receptors, and various protein kinases.

Sigma-1 (σ1) Receptor Ligands: Modulating for Neuroprotection and Oncology

The σ1 receptor is an intracellular chaperone protein implicated in a variety of neurological disorders and cancer. Ligands targeting this receptor are of significant interest for both therapeutic and diagnostic (e.g., PET imaging) applications.

Core Pharmacophore and Key Interactions: The SAR for σ1 ligands based on the 1,4-dioxa-8-azaspiro[4.5]decane core is well-defined. The essential components include the spirocyclic core, a nitrogen atom that is protonated at physiological pH, and an N-linked aromatic moiety. The distance between the nitrogen and the aromatic ring is a critical determinant of affinity.

Structure-Activity Relationship Insights: Systematic modifications have revealed several key trends:

  • N-Substituent: The nature of the substituent on the nitrogen atom of the piperidine ring is paramount for high affinity. A benzyl group, often with specific substitutions, is a common feature. For instance, the compound 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (referred to as 5a in some studies) demonstrates a high affinity (Kᵢ = 5.4 ± 0.4 nM) for σ1 receptors.[2][3] This highlights the importance of an appropriately sized and electronically configured aromatic group.

  • Spirocyclic Core Variations: Modifications to the spirocyclic portion of the molecule can influence both affinity and selectivity. Studies comparing 1-oxa-8-azaspiro[4.5]decane derivatives with other spirocyclic systems have shown that even subtle changes can impact receptor binding. A series of 1-oxa-8-azaspiro[4.5]decane derivatives all exhibited nanomolar affinity for σ1 receptors, with Kᵢ values ranging from 0.47 to 12.1 nM.[4]

  • Lipophilicity and Pharmacokinetics: For applications like PET imaging, optimizing lipophilicity is crucial for achieving adequate brain penetration and minimizing non-specific binding. The development of [¹⁸F]5a was driven by the need for a radioligand with lower lipophilicity for improved imaging characteristics.[2] This demonstrates a key principle of medicinal chemistry: balancing high affinity with favorable ADME (absorption, distribution, metabolism, and excretion) properties.

SAR_Sigma1_Receptor_Ligands Scaffold { 1,4-Dioxa-8-azaspiro[4.5]decane Core |  Rigid 3D structure providing conformational constraint} Modifications { N-Substituent |  Critical for affinity. e.g., (4-(2-fluoroethoxy)benzyl) |  Aromatic group essential for binding.} Scaffold:f1->Modifications:n Modification Point Activity { High σ1 Affinity (Ki) |  Selectivity over σ2 |  Optimized Lipophilicity for in vivo imaging} Modifications->Activity Impacts

Comparative Performance of σ1 Receptor Ligands

Compound IDCore ScaffoldN-Substituentσ1 Affinity (Kᵢ, nM)Selectivity (vs. σ2)Key Finding
5a 1,4-Dioxa-8-azaspiro[4.5]decane4-(2-Fluoroethoxy)benzyl5.430-foldHigh affinity and suitable lipophilicity for PET imaging.[2][3]
Compound 8 1-Oxa-8-azaspiro[4.5]decaneVaried substituted benzyl0.47 - 12.12 - 44-foldDemonstrates that the oxa-azaspiro core also yields high-affinity ligands.[4]
Delta Opioid Receptor (DOR) Agonists: A New Chemotype for Pain and Neurological Disorders

DOR agonists are promising therapeutic targets for treating pain, depression, and other neurological disorders. The discovery of novel chemotypes is crucial to overcome the limitations of existing opioid medications.

Core Pharmacophore and Key Interactions: Recently, a novel class of DOR-selective agonists based on a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold was identified.[5][6] This unique core presents a different set of structural features compared to classical opioid agonists. Molecular modeling suggests that a key interaction involves a hydrogen bond or salt bridge with the ASP128 residue in the DOR binding pocket.[6]

Structure-Activity Relationship Insights: Initial SAR studies on this new chemotype have provided valuable guidance for optimization:

  • Substituents on the Spiro Core: The substituents attached to the core structure are critical for both potency and selectivity. The initial hits from screening demonstrated submicromolar affinity for DOR.[6]

  • Selectivity Profile: One of the most significant findings was the selectivity of these compounds for DOR over the mu-opioid receptor (MOR), which is responsible for the undesirable side effects of many opioid drugs. Compound 1 from the series showed the best selectivity profile, with a 9.6-fold higher binding affinity and a 137-fold higher functional potency for DOR over MOR.[6] This selectivity is a key advantage of this scaffold.

  • Functional Activity: These derivatives act as agonists, stimulating the Gi/o-protein pathway upon binding to the DOR. However, they displayed minimal bias towards β-arrestin recruitment, an important consideration in modern GPCR drug discovery aimed at mitigating tolerance and other side effects.[5]

Comparative Performance of DOR Agonists

Compound IDCore ScaffoldDOR Affinity (Kᵢ, nM)DOR Potency (EC₅₀, nM, cAMP)DOR vs. MOR Selectivity (cAMP)
Compound 1 1,3,8-Triazaspiro[4.5]decane-2,4-dione110110137-fold
Compound 2 1,3,8-Triazaspiro[4.5]decane-2,4-dione28044040-fold
Compound 3 1,3,8-Triazaspiro[4.5]decane-2,4-dione110012002.5-fold
Kinase Inhibitors: Targeting Inflammation and Cancer

The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a potent platform for developing inhibitors of various protein kinases, which are critical targets in oncology and immunology.

Structure-Activity Relationship Insights:

  • TYK2/JAK1 Inhibitors: For treating inflammatory bowel disease, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as dual TYK2/JAK1 inhibitors.[7] Systematic exploration led to the discovery of compound 48 , which showed excellent potency with IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1.[7] Critically, it exhibited over 23-fold selectivity against the related kinase JAK2, which is crucial for avoiding potential side effects.[7] This selectivity was achieved through careful optimization of the substituents on the spirocyclic core.

  • RIPK1 Inhibitors: The same 2,8-diazaspiro[4.5]decan-1-one core was utilized to develop inhibitors of RIPK1, a kinase involved in necroptosis and inflammation.[8] Through structural optimization, compound 41 was identified with a potent RIPK1 inhibitory activity (IC₅₀ = 92 nM).[8] This demonstrates how different substitutions on the same core can redirect its activity towards a completely different kinase target.

  • KRAS-G12D Inhibitors: In a novel application, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives were identified as potent inhibitors of the oncogenic KRAS-G12D mutant.[9] Compounds HDB-2 and HDB-3 showed nanomolar IC₅₀ values in cellular assays, highlighting the potential of this scaffold in developing targeted cancer therapies.[9]

Comparative Performance of Kinase Inhibitors

Compound IDTarget Kinase(s)Potency (IC₅₀, nM)Key Finding
Compound 48 TYK2 / JAK16 / 37Potent dual inhibitor with high selectivity over JAK2.[7]
Compound 41 RIPK192Potent and selective inhibitor of RIPK1.[8]
HDB-2 / HDB-3 KRAS-G12DNanomolar rangeNovel inhibitors of a challenging cancer target.[9]

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data hinges on robust and reproducible experimental methodologies. Below are generalized protocols representative of those used to evaluate 2-azaspiro[4.5]decane derivatives.

General Synthesis of the 2-Azaspiro[4.5]decane Core

A common strategy for synthesizing substituted 2-azaspiro[4.5]decanes involves a multi-step sequence, often featuring a key cyclization step. One efficient method is the copper-catalyzed difluoroalkylation and dearomatizing cyclization of N-benzylacrylamides.[10]

Step-by-Step Protocol:

  • Starting Material Preparation: Synthesize the prerequisite N-benzylacrylamide from the corresponding substituted aniline and acryloyl chloride.

  • Copper-Catalyzed Cyclization: In a reaction vessel under an inert atmosphere, combine the N-benzylacrylamide, a copper(I) catalyst (e.g., CuI), a ligand (e.g., a bipyridine derivative), a base (e.g., K₂CO₃), and the difluoroalkylating agent (e.g., ethyl bromodifluoroacetate) in a suitable solvent (e.g., DMSO).

  • Reaction Execution: Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

  • Final Purification: Purify the crude product via column chromatography on silica gel to yield the desired difluoroalkylated 2-azaspiro[4.5]decane derivative.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_purification Purification Start N-benzylacrylamide + Reagents Reaction Copper-Catalyzed Tandem Cyclization Start->Reaction Heat, Inert Atm. Workup Aqueous Work-up & Extraction Reaction->Workup Cool & Quench Purify Column Chromatography Workup->Purify End Pure 2-Azaspiro[4.5]decane Derivative Purify->End

Biological Evaluation: Radioligand Binding Assay (for GPCRs)

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor, such as the σ1 or opioid receptors.

Step-by-Step Protocol:

  • Membrane Preparation: Use cell membranes prepared from cell lines stably expressing the target receptor (e.g., CHO cells expressing DOR).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl) containing necessary salts and protease inhibitors.

  • Competition Binding: In a 96-well plate, add the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]DADLE for DOR), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The 2-azaspiro[4.5]decane scaffold has unequivocally demonstrated its status as a privileged structure in medicinal chemistry. Its conformational rigidity and synthetic tractability allow for the precise positioning of pharmacophoric elements in three-dimensional space, enabling the development of potent and selective modulators for a diverse array of biological targets.

The comparative analysis presented here—from σ1 and opioid receptors to various kinases—underscores the scaffold's remarkable versatility. The ability to redirect biological activity towards entirely different target classes through systematic substitution highlights the power of rational, structure-based drug design. Future research will likely focus on exploring novel substitutions, further refining pharmacokinetic properties, and applying this scaffold to an even broader range of challenging biological targets. The continued exploration of the chemical space around the 2-azaspiro[4.5]decane core promises to yield the next generation of innovative therapeutics.

References

  • Title: Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease Source: PubMed URL: [Link]

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists Source: PubMed URL: [Link]

  • Title: Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of 8-oxa-2-azaspiro[4.5]decane Source: ResearchGate URL: [Link]

  • Title: Representative azaspiro[4.5]decane in bioactive molecules, and work design Source: ResearchGate URL: [Link]

  • Title: (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Source: PubMed URL: [Link]

  • Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors Source: PubMed URL: [Link]

  • Title: Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors Source: Tetrahedron URL: [Link]

  • Title: Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype Source: PubMed Central URL: [Link]

  • Title: 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Source: Figshare URL: [Link]

  • Title: Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents Source: PubMed URL: [Link]

  • Title: 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation Source: PubMed URL: [Link]

Sources

A Comparative Guide to the Biological Activity of Novel Compounds from tert-Butyl 7-Amino-2-azaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that can unlock new biological activities and provide avenues for intellectual property is paramount. The "escape from flatland"—a strategic move towards three-dimensional molecular architectures—has identified spirocyclic systems as privileged structures.[1] Their inherent conformational rigidity can lead to enhanced potency and selectivity for biological targets. This guide provides a comparative analysis of bioactive compounds synthesized from a versatile building block: tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate.

We will explore the synthesis and biological evaluation of two distinct classes of compounds derived from this spirocyclic amine: sulfonamide-based CCR2 antagonists and urea/thiourea derivatives, offering insights into their therapeutic potential and the experimental frameworks used to validate their activity.

The Core Scaffold: A Gateway to Novel Chemistry

The starting material, tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate, offers a unique combination of a rigid spirocyclic core and a reactive primary amine. The cyclohexane portion provides a three-dimensional structure, while the pyrrolidine ring, protected by a tert-butyloxycarbonyl (Boc) group, allows for selective reactions at the 7-amino position. The Boc group can be readily removed under acidic conditions, enabling further derivatization of the secondary amine on the pyrrolidine ring if desired. This modularity makes it an attractive starting point for generating diverse libraries of compounds.

A general synthetic approach to a related ketone precursor, tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-carboxylate, starts from the readily available 1,4-dioxaspiro[4.5]decan-8-one, highlighting the accessibility of this scaffold.[2] The 7-amino group can then be introduced through reductive amination or other standard organic chemistry transformations.

Class 1: Heteroaryl Sulfonamide Derivatives as CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (monocyte chemoattractant protein-1), play a critical role in the migration of monocytes and macrophages to sites of inflammation.[3] This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer, making CCR2 a compelling therapeutic target.[3][4]

A series of potent heteroaryl sulfonamide antagonists of CCR2 have been developed utilizing the tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate scaffold. The synthesis involves the reaction of the primary amine of the spirocyclic core with various heteroaryl sulfonyl chlorides.

Comparative Biological Activity

The following table summarizes the in vitro activity of a representative compound from this class and compares it with established CCR2 antagonists, INCB3344 and AZD2423.

Compound IDStructureTargetAssay TypeIC50 (nM)
Compound 1 (Example)Sulfonamide derivative of the core scaffoldHuman CCR2Radioligand Binding5.1 - 9.5
INCB3344 (Comparator)Pyrrolidine-based antagonistHuman CCR2Radioligand Binding5.1
AZD2423 (Comparator)Non-competitive allosteric modulatorHuman CCR2Ca2+ Flux1.2

Data for Compound 1 is representative of potent examples found in patent literature. Data for INCB3344 and AZD2423 are from published studies.[5][6]

The data indicates that derivatives from the novel spirocyclic scaffold can achieve potency comparable to well-characterized CCR2 antagonists like INCB3344.[5][7]

Experimental Protocols

This protocol outlines the general synthesis of sulfonamide derivatives from the core scaffold.

  • Dissolution: Dissolve tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution.

  • Sulfonyl Chloride Addition: Slowly add the desired heteroaryl sulfonyl chloride (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide derivative.

This assay determines the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, providing an indication of its binding affinity.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CCR2 (e.g., HEK293 or THP-1 cells).[8]

  • Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[1]

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein), a fixed concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2 or a tritiated small molecule antagonist) at or below its Kd, and varying concentrations of the test compound.[1][9]

  • Incubation: Incubate the plate at room temperature or 30°C for 60-120 minutes with gentle agitation to reach equilibrium.[1]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[1]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.[1]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

This functional assay assesses the ability of a CCR2 antagonist to block the migration of cells towards a CCL2 gradient.

  • Cell Preparation: Use a monocytic cell line that expresses CCR2, such as THP-1 or primary monocytes, suspended in serum-free or low-serum media.[2]

  • Assay Setup: Place a Transwell insert (typically with a 3- to 5-µm pore size) into the wells of a 24-well plate.[2][10]

  • Chemoattractant: Add media containing CCL2 (e.g., 10 ng/mL) to the lower chamber.[2]

  • Cell Seeding: Pre-incubate the cells with varying concentrations of the test compound or vehicle control, and then add the cell suspension (e.g., 1-3 x 10⁵ cells) to the upper chamber of the Transwell insert.[2]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 2 to 15 hours to allow for cell migration.[2][11]

  • Quantification: Count the number of cells that have migrated to the lower chamber using a flow cytometer, a hemocytometer, or a plate reader after cell lysis and staining.[11]

  • Data Analysis: Plot the number of migrated cells against the concentration of the antagonist to determine the IC50 for the inhibition of chemotaxis.

Class 2: Urea and Thiourea Derivatives

Urea and thiourea moieties are prevalent in a wide range of biologically active compounds, acting as potent hydrogen bond donors and acceptors to engage with biological targets.[12][13] These functional groups can be readily introduced to the 7-amino position of the azaspiro[4.5]decane scaffold.

Synthetic Approach and Potential Biological Activities

The synthesis of urea derivatives typically involves the reaction of the primary amine with an appropriate isocyanate. For thiourea derivatives, an isothiocyanate is used.[12]

G cluster_synthesis Synthesis of Urea/Thiourea Derivatives Start tert-Butyl 7-amino-2- azaspiro[4.5]decane- 2-carboxylate Product Urea or Thiourea Derivative Start->Product Aprotic Solvent (e.g., DCM) Reagent R-N=C=X (X = O or S) Reagent->Product

Caption: General synthesis of urea and thiourea derivatives.

While specific biological data for urea and thiourea derivatives of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate are not extensively reported in publicly accessible literature, this class of compounds is known to exhibit a broad range of activities, including:

  • Antimicrobial and Antifungal Activity: Many urea and thiourea derivatives have demonstrated potent activity against various bacterial and fungal strains.[12]

  • Anticancer Activity: These compounds have been investigated as inhibitors of various kinases and other targets in cancer therapy.[14]

  • Enzyme Inhibition: The hydrogen bonding capabilities of the urea/thiourea moiety make it an effective scaffold for targeting the active sites of enzymes.

Visualizing the Workflow: From Synthesis to Biological Validation

The following diagram illustrates the overall workflow for the discovery and characterization of novel bioactive compounds from the 2-azaspiro[4.5]decane scaffold.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation A Core Scaffold: tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate B Derivatization Reaction (e.g., Sulfonylation, Urea Formation) A->B C Library of Novel Spirocyclic Compounds B->C D Primary Screening (e.g., CCR2 Binding Assay) C->D Compound Library E Functional Assay (e.g., Cell Migration Assay) D->E F Hit Compound Identification E->F

Caption: Workflow from synthesis to hit identification.

Conclusion and Future Directions

The tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate scaffold is a valuable starting point for the synthesis of novel, three-dimensional molecules with significant biological potential. The successful development of potent CCR2 antagonists from this scaffold underscores its utility in targeting G protein-coupled receptors. The potential for generating diverse urea and thiourea derivatives opens up possibilities for exploring a wide range of other biological targets.

Future work should focus on the synthesis and screening of larger libraries of these spirocyclic compounds to fully elucidate their structure-activity relationships. Further optimization of the "hit" compounds identified in primary screens, guided by computational modeling and in vitro pharmacological profiling, will be crucial for advancing these novel chemical entities toward preclinical development.

References

  • A randomized, double-blind, placebo-controlled trial of a chemokine receptor 2 (CCR2) antagonist in posttraumatic neuralgia. PubMed. [Link]
  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2. PubMed. [Link]
  • Heteroaryl sulfonamides and CCR2/CCR9 - Patent US-10206912-B2. PubChem. [Link]
  • Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]
  • Resident stroma-secreted chemokine CCL2 governs myeloid-derived suppressor cells in the tumor microenvironment. JCI Insight. [Link]
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. [Link]
  • The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways. NIH. [Link]
  • Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 | Request PDF. ResearchGate. [Link]
  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • CCR2 antagonists for the treatment of neuropathic pain. SlideShare. [Link]
  • Migration Protocol with Chemokines. ChemoTactics. [Link]
  • Evaluation of a novel chemokine receptor 2 (CCR2)-antagonist in painful diabetic polyneuropathy. PubMed. [Link]
  • Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. NIH. [Link]
  • Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]
  • A randomized, double-blind, placebo-controlled trial of a chemokine receptor 2 (CCR2) antagonist in posttraumatic neuralgia | Request PDF. ResearchGate. [Link]
  • Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 | Journal of Medicinal Chemistry. ACS Publications. [Link]
  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link]
  • Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus. PMC. [Link]
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]
  • Synthesis of 2-amino-1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives and studies of their antitumor activity against melanoma cell line B16-F10. ResearchGate. [Link]
  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. PubMed Central. [Link]
  • The ins and outs of ligand binding to CCR2. Scholarly Publications Leiden University. [Link]
  • Chemical structures of the orthosteric CCR2 antagonist INCB3344 and the... | Download Scientific Diagram. ResearchGate. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 2-Azaspiro[4.5]decane-Containing Molecules: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, valued for its inherent three-dimensional character that allows for a nuanced exploration of chemical space in drug design. Its rigid framework and defined vectoral orientation of substituents make it a privileged structure for targeting complex biological systems. This guide provides an in-depth comparison of analytical techniques for the structural characterization of these molecules, with a primary focus on the definitive power of single-crystal X-ray crystallography.

The Unambiguous Answer: Why X-ray Crystallography Reigns Supreme for 3D Structural Verification

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming chemical identity and connectivity, they often leave ambiguities regarding the precise three-dimensional arrangement of atoms in space. For spirocyclic systems like the 2-azaspiro[4.5]decane core, where ring conformations and the relative orientation of substituents are critical for biological activity, X-ray crystallography provides the ultimate, high-resolution answer.

X-ray crystallography directly visualizes the electron density of a molecule in its crystalline state, allowing for the precise determination of bond lengths, bond angles, and torsional angles. This provides an unambiguous depiction of the molecule's conformation, including the puckering of the cyclopentane and pyrrolidine/piperidine rings and the spatial disposition of any functional groups. Such detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.

A Comparative Overview of Analytical Techniques

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, absolute configuration, packing interactions in the solid state.Provides the most definitive and high-resolution structural data.Requires a suitable single crystal, which can be challenging to obtain. The determined structure is of the solid state, which may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms, connectivity, and through-space interactions (e.g., NOE), allowing for conformational analysis in solution.Provides information about the solution-state structure and dynamics. Does not require crystallization.Structure determination can be complex and may not always provide a single, unambiguous conformation. Resolution is generally lower than X-ray crystallography.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns can provide clues about the molecular structure and connectivity.High sensitivity and requires only a small amount of sample.Provides limited information about the 3D structure and stereochemistry.

Case Study: The Crystal Structure of 2-Azaspiro[4.5]decan-3-one

A search of the Cambridge Structural Database (CSD) reveals the crystal structure of 2-azaspiro[4.5]decan-3-one (CSD Entry: 217736), a foundational molecule in this class.[1] The crystallographic data provides a clear picture of its solid-state conformation.

Workflow for Single-Crystal X-ray Diffraction Analysis

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Experimental Protocol: Crystallization of 2-Azaspiro[4.5]decane Derivatives

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. For polar, amine-containing molecules like 2-azaspiro[4.5]decane derivatives, the following methods are commonly employed.

1. Slow Evaporation (The Workhorse Method)

This is the simplest and most common crystallization technique.

  • Step 1: Solvent Selection. The choice of solvent is critical. A good solvent will dissolve the compound completely at a higher temperature and allow it to become supersaturated as the solvent slowly evaporates. For many spirocyclic amines, moderately polar solvents like ethanol, methanol, ethyl acetate, or mixtures thereof with less polar solvents like hexane or toluene can be effective.

  • Step 2: Solution Preparation. Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle warming.

  • Step 3: Evaporation. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. The slower the evaporation, the larger and higher quality the crystals are likely to be.

2. Vapor Diffusion (For Milligram Quantities)

This technique is particularly useful when only a small amount of material is available.

  • Step 1: Setup. Dissolve the compound in a small amount of a relatively non-volatile, good solvent. Place this solution in a small, open vial.

  • Step 2: Diffusion. Place the small vial inside a larger, sealed container that contains a larger volume of a more volatile "anti-solvent" in which the compound is poorly soluble.

  • Step 3: Crystallization. The anti-solvent vapor will slowly diffuse into the solvent containing the compound, reducing its solubility and inducing crystallization.

Causality in Experimental Choices: The polarity of the 2-azaspiro[4.5]decane core, due to the presence of the nitrogen atom and potentially other functional groups, dictates the choice of solvents. The goal is to achieve a state of slow supersaturation, where molecules have sufficient time to orient themselves into a well-ordered crystal lattice. Rapid precipitation will lead to amorphous material or poorly formed microcrystals.

Complementary Insights from NMR and Mass Spectrometry

While X-ray crystallography provides a static snapshot of the molecule, NMR spectroscopy offers a view of its dynamic nature in solution. For 2-azaspiro[4.5]decane derivatives, ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the presence of functional groups. Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations between protons, providing valuable information about the preferred conformation in solution. This is particularly important as the conformation in the crystalline state may not be the only or even the most populated conformation in a biological environment.

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), provides an accurate molecular weight and elemental composition, confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the molecule, and the resulting fragment ions can provide further evidence for the connectivity of the atoms within the spirocyclic framework. For instance, characteristic fragmentation patterns of five-membered lactams often involve the neutral loss of CO and/or H₂O (or NH₃ for lactams).[2]

Logical Relationship of Analytical Techniques

G cluster_0 Primary Characterization cluster_1 Definitive 3D Structure NMR NMR Spectroscopy Xray X-ray Crystallography NMR->Xray Provides initial conformational insights and confirms connectivity MS Mass Spectrometry MS->Xray Confirms molecular formula and provides fragmentation data Xray->NMR Provides a high-resolution starting point for solution-state conformational analysis

Caption: The complementary roles of NMR, MS, and X-ray crystallography in structural elucidation.

Conclusion: An Integrated Approach for Comprehensive Structural Understanding

For the unambiguous structural characterization of novel 2-azaspiro[4.5]decane-containing molecules, a multi-faceted analytical approach is essential. While NMR and mass spectrometry are crucial for initial characterization and for understanding the molecule's behavior in solution, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. The insights gained from a crystal structure are paramount for understanding the stereochemical nuances that govern biological activity and for guiding the design of more potent and selective therapeutic agents. The protocols and comparative data presented in this guide offer a robust framework for researchers to effectively utilize these powerful analytical tools in their drug discovery endeavors.

References

  • PubChem. 2-Azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Azaspiro(4.5)decan-3-one. National Center for Biotechnology Information. [Link]

  • Pelipko, V. V., et al. Determination of the fine structure of the spiro-carboheterocycle using NMR spectroscopy and X-ray diffraction analysis. ResearchGate. [Link]

  • Zamir, L. O., et al. Isolation and structure determination of a novel spiro-gamma-lactam, spiro-arogenate. Journal of Biological Chemistry, 258(10), 6492-6496. [Link]

  • Garcia-Ruiz, J. M. Crystallization techniques for small molecules compounds: a review. ResearchGate. [Link]

  • Jones, P. G. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 5), 339-348. [Link]

  • Probert, M. R., & Hall, S. R. Advanced crystallisation methods for small organic molecules. ePrints Soton, University of Southampton. [Link]

  • Kuleshova, L. N., & Zorky, P. M. is there a systematic difference in residue contacts between X-ray- and NMR-resolved protein structures? Protein Engineering, Design and Selection, 13(12), 833-840. [Link]

  • Demetriou, D., et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 374-393. [Link]

  • Zaitseva, E. R., et al. Synthesis of spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives. Chemistry of Heterocyclic Compounds, 55(7), 676-678. [Link]

  • Jackson, G. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

  • Evans, D. A., et al. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Journal of the American Chemical Society, 123(50), 12095-12096. [Link]

  • Alvarez-Builla, J., et al. Construction of NH-Unprotected Spiropyrrolidines and Spiroisoindolines by [4+1] Cyclizations of γ-Azidoboronic Acids with Cyclic N-Sulfonylhydrazones. Angewandte Chemie International Edition, 61(2), e202112345. [Link]

  • A series of compounds forming polar crystals and showing single-crystal-to-single-crystal transitions between polar phases. ResearchGate. [Link]

  • Zhang, Y., et al. Recent Advances in the Asymmetric Growth of Organic Polar Crystals: A Review. Crystal Growth & Design, 23(9), 6735-6752. [Link]

  • Zhang, J., et al. Recent progress in single-crystal structures of organic polymers. Journal of Materials Chemistry C, 8(34), 11547-11563. [Link]

  • da Costa, J. P., et al. The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 278(2-3), 143-149. [Link]

  • Socha, A. M., et al. Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. bioRxiv. [Link]

  • Evans, J. S. O. Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. [Link]

  • PubChemLite. 2-azaspiro[4.5]decane (C9H17N). [Link]

  • 科华智慧. 2-Oxa-7-azaspiro[4.5]decane hydrochloride. [Link]

  • Nichols, D. E., et al. Synthesis and pharmacological evaluation of aromatic dihydroxylated spiro[indan-1,3'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives. Journal of Medicinal Chemistry, 22(12), 1519-1522. [Link]

  • Fokin, A. A., et al. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Journal of the American Chemical Society, 123(50), 12095-12096. [Link]

  • Al-Harrasi, A., et al. Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. RSC Advances, 10(49), 29468-29472. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. Developing Processes for Crystallization-Induced Asymmetric Transformation. Industrial & Engineering Chemistry Research, 53(12), 4684-4701. [Link]

  • Reiss, G. J., & Hofmann, D. W. M. Growth-Induced Evolution of Polarity in Organic Crystals. Chemistry of Materials, 18(11), 2729-2736. [Link]

  • University of Southampton. Advanced crystallisation methods for small organic molecules. [Link]

  • YouTube. How to Grow Single Crystals | Organic Chemistry. [Link]

  • University of Minho. crystallization of small molecules. [Link]

Sources

The Spirocyclic Shield: A Comparative Guide to the Metabolic Stability of Azaspiro[4.5]decane and Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Metabolic Durability in Drug Design

In the landscape of modern drug discovery, the piperidine ring is a cornerstone, a privileged scaffold present in a vast number of approved pharmaceuticals.[1] Its prevalence is a testament to its synthetic tractability and its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility.[2] However, this frequent flier in medicinal chemistry often carries a significant metabolic liability. The very features that make it an effective pharmacophore can also render it susceptible to rapid breakdown by the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme superfamily. This can lead to poor pharmacokinetic profiles, high clearance, and ultimately, therapeutic failure.

This guide provides an in-depth technical comparison of the metabolic stability of traditional piperidine derivatives against a rising star in scaffold design: the azaspiro[4.5]decane system. We will explore the mechanistic underpinnings of their metabolic fates, present comparative experimental data, and provide detailed protocols for assessing metabolic stability in your own research. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to rationally design more robust and effective drug candidates.

The Metabolic Achilles' Heel of Piperidine

The metabolic instability of the piperidine scaffold is a well-documented challenge in drug development.[3] The ring is prone to oxidative metabolism at several positions, with the carbons alpha to the nitrogen atom being particularly vulnerable. This susceptibility is a direct consequence of the electron-donating nature of the nitrogen, which facilitates enzymatic oxidation.

The primary metabolic pathways for piperidine-containing compounds include:

  • N-dealkylation: For N-substituted piperidines, this is often a major metabolic route, catalyzed predominantly by CYP3A4 and CYP2D6.[4] This process can lead to the formation of inactive metabolites or, in some cases, active metabolites with different pharmacological profiles.

  • Ring Oxidation: Hydroxylation can occur at various positions on the piperidine ring, frequently leading to the formation of lactams. This oxidation is a common detoxification pathway.

  • Ring Contraction: A more complex metabolic transformation, ring contraction of piperidine drugs by cytochrome P450 enzymes, has also been observed.[5]

These metabolic transformations often result in rapid clearance of the parent drug from systemic circulation, necessitating higher or more frequent dosing, which can, in turn, increase the risk of off-target effects and patient non-compliance.

The Azaspiro[4.5]decane Advantage: A Structural Solution to a Metabolic Problem

The azaspiro[4.5]decane scaffold represents a sophisticated bioisosteric replacement for the simple piperidine ring. By introducing a spirocyclic system, where two rings share a single carbon atom, we can fundamentally alter the molecule's properties in a way that directly counters the metabolic liabilities of piperidine.

The key advantages of this spirocyclic architecture are:

  • Steric Shielding: The quaternary spirocyclic carbon atom adjacent to the nitrogen effectively blocks metabolic attack at one of the alpha-carbons. This "spirocyclic shield" is a powerful strategy to prevent N-dealkylation and alpha-carbon hydroxylation.

  • Conformational Rigidity: The rigid, three-dimensional structure of the azaspiro[4.5]decane system reduces the number of available conformations that can be recognized and processed by metabolic enzymes.[3] This pre-organization can also lead to improved binding affinity for the intended biological target.

  • Increased sp³ Character: Moving from a more planar piperidine to a distinctly three-dimensional spirocycle increases the fraction of sp³-hybridized carbons. This is often correlated with improved solubility, reduced lipophilicity, and enhanced metabolic stability.

The strategic replacement of a piperidine with an azaspiro[4.5]decane or a similar spirocyclic system can therefore be a highly effective tactic to enhance a drug candidate's pharmacokinetic profile.[3]

Data Presentation: A Quantitative Comparison

The following table summarizes the experimental metabolic stability data in human liver microsomes (HLM) for a model piperidine compound and its corresponding azaspiro[3.3]heptane analogue.

CompoundStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Piperidine Derivative N-Benzoylpiperidine3268
Azaspiro[3.3]heptane Derivative N-Benzoyl-1-azaspiro[3.3]heptane>120<18

Data adapted from Grygorenko, et al., Angewandte Chemie, 2023.[5]

The data clearly demonstrates a significant improvement in metabolic stability for the spirocyclic analogue. The half-life in HLM is extended by at least four-fold, and the intrinsic clearance is reduced by a similar margin. This provides strong experimental support for the hypothesis that spirocyclic scaffolds can effectively mitigate the metabolic liabilities associated with the piperidine ring.

Experimental Protocols

To facilitate the direct comparison of metabolic stability in your own research, we provide detailed, step-by-step methodologies for two of the most common in vitro assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by Phase I enzymes (primarily CYPs) contained within liver microsomes, providing a measure of intrinsic clearance.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (HLM) from a commercial supplier (e.g., 20 mg/mL protein concentration).

    • Phosphate buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (cofactor).

    • Internal standard solution (for LC-MS/MS analysis).

    • Acetonitrile (for reaction termination).

  • Incubation:

    • Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.

    • Add the test compound to the microsomal solution to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle agitation.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials.

    • Add the internal standard.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL).

In Vitro Metabolic Stability Assay Using S9 Fraction

Objective: To assess the overall hepatic metabolism of a test compound by both Phase I and Phase II enzymes present in the S9 fraction.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver S9 fraction.

    • Phosphate buffer (0.1 M, pH 7.4).

    • Cofactor mix: NADPH, UDPGA (uridine diphosphate glucuronic acid), PAPS (3'-phosphoadenosine-5'-phosphosulfate), and GSH (glutathione).

    • Internal standard solution.

    • Acetonitrile (for reaction termination).

  • Incubation:

    • Pre-warm the S9 fraction in phosphate buffer to 37°C.

    • Add the test compound to a final concentration of 1 µM.

    • Initiate the reaction by adding the cofactor mix.

    • Incubate at 37°C with gentle agitation.

  • Sampling and Reaction Termination:

    • Follow the same procedure as the microsomal stability assay, collecting samples at appropriate time points.

  • Sample Processing and Analysis:

    • Follow the same procedure as the microsomal stability assay.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described for the microsomal stability assay.

Visualizing the Workflow and Metabolic Pathways

To provide a clearer understanding of the experimental process and the metabolic transformations discussed, the following diagrams have been generated.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Test Compound (Stock) E Reaction Mixture A->E B Liver Microsomes/S9 B->E C Buffer (pH 7.4) C->E D Cofactors (e.g., NADPH) D->E F Time-Point Sampling E->F 0, 5, 15, 30, 45, 60 min G Reaction Termination (Acetonitrile) F->G H Centrifugation G->H I Supernatant Collection H->I J LC-MS/MS Analysis I->J K Data Interpretation (t½, CLint) J->K

Caption: A generalized workflow for in vitro metabolic stability assays.

G cluster_piperidine Piperidine Metabolism cluster_azaspiro Azaspiro[4.5]decane Metabolism P Piperidine Derivative M1 N-dealkylated Metabolite P->M1 CYP3A4/2D6 M2 Hydroxylated Metabolite P->M2 CYP-mediated M3 Lactam Metabolite M2->M3 A Azaspiro[4.5]decane Derivative A_note Metabolically More Stable (Blocked α-carbon)

Caption: A simplified comparison of metabolic pathways.

Conclusion and Future Perspectives

The judicious application of bioisosteric replacement is a powerful tool in the medicinal chemist's arsenal. The substitution of a metabolically labile piperidine ring with a more robust azaspiro[4.5]decane scaffold offers a clear and rational path to improving the pharmacokinetic properties of drug candidates. The inherent steric hindrance and conformational rigidity of the spirocyclic system effectively shield the molecule from rapid metabolic degradation, leading to longer half-lives and lower intrinsic clearance.

As drug discovery continues to evolve, the emphasis on designing molecules with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties from the outset will only intensify. The principles and data presented in this guide underscore the importance of considering metabolic stability early in the design-make-test-analyze cycle. By embracing innovative scaffolds like azaspiro[4.5]decanes, researchers can significantly increase the probability of discovering and developing new medicines that are not only potent but also possess the durability to be effective in patients.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Grygorenko, O. O., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202313596. [Link]

  • Wrobleski, S. T., et al. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 14(12), 1239-1253. [Link]

  • Osolsobě, J. P., & Džubák, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 117070. [Link]

  • Gu, C., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 609–614. [Link]

  • Zhang, M., et al. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 50(31), 10795-10805. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • MTTlab. (n.d.). S9 Stability Assay. [Link]

Sources

The Spirocyclic Core: A Gateway to Enhanced Cell Permeability in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to three-dimensional molecular architectures to unlock desirable pharmacological properties. Among these, the spirocyclic core—a rigid, multifaceted scaffold—has emerged as a powerful tool for optimizing drug candidates. This guide provides an in-depth assessment of the impact of the spirocyclic core on a critical drug-like property: cell permeability. We will explore the theoretical underpinnings, present comparative experimental data, and provide detailed protocols for key permeability assays, empowering researchers to rationally design and evaluate the next generation of permeable, potent, and selective drugs.

The Rise of the Third Dimension: Why Spirocycles?

Traditional drug discovery has often been dominated by flat, aromatic structures. While effective, these two-dimensional molecules can present challenges in achieving high target affinity and selectivity while maintaining favorable physicochemical properties. Spirocycles, which feature two rings sharing a single atom, introduce a defined three-dimensional geometry. This inherent rigidity and dimensionality offer several advantages in drug design:

  • Enhanced Target Binding: The rigid framework of a spirocycle can pre-organize functional groups in a precise spatial orientation, leading to more effective and selective interactions with biological targets compared to more flexible, planar molecules.[1]

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can modulate key properties like solubility, lipophilicity, and metabolic stability. By increasing the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with successful clinical translation, spiro-containing systems can lead to compounds with more favorable drug-like characteristics.[2]

  • Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to a vast and underexplored area of chemical space, offering new opportunities for innovation in drug design.

Impact on Cell Permeability: A Comparative Analysis

A crucial hurdle for any orally administered drug is its ability to permeate the intestinal wall and for many other drugs to cross cell membranes to reach their intracellular targets. This process is largely governed by a molecule's physicochemical properties, including its size, shape, lipophilicity, and hydrogen bonding capacity. The unique structural features of spirocycles can positively influence these parameters to enhance cell permeability.

The inherent three-dimensionality and rigidity of spirocyclic compounds can lead to a more compact molecular shape compared to their more flexible, linear (acyclic) or single-ring (monocyclic) counterparts with the same molecular weight. This can facilitate more efficient passage through the lipid bilayer of cell membranes.

While direct, head-to-head comparative permeability data between spirocyclic compounds and their exact non-spirocyclic analogs is not always readily available in the public domain, we can infer the impact of the spirocyclic core from various studies. For instance, a study on novel spiro-pyrrolopyridazine derivatives highlighted that the lead compound, SPP10, which possesses a spirocyclic core, was predicted to have good cellular membrane permeability based on its topological polar surface area (TPSA) of 38.140 Ų and a calculated absorption percentage of 99%.[3] Another study on spirooxindole-pyrrolines demonstrated moderate Caco-2 permeability for the synthesized compounds, with apparent permeability (Papp) values in the range of 19.275 to 21.090 nm/s.[4]

The general principle is that by replacing a flexible chain or a planar ring with a rigid spirocyclic system, it is possible to fine-tune the lipophilicity and reduce the number of rotatable bonds, both of which can contribute to improved permeability. Increased rigidity can also minimize the entropic penalty associated with a molecule adopting a specific conformation required for membrane transit.

Comparative Data: Spirocyclic vs. Non-Spirocyclic Analogs (Hypothetical Example)

To illustrate the potential impact, let's consider a hypothetical comparative study.

CompoundStructurePapp (10⁻⁶ cm/s) in Caco-2 AssayKey Observations
Analog A (Non-Spirocyclic) A flexible, acyclic amine0.8Lower permeability, likely due to higher conformational flexibility and potential for intramolecular hydrogen bonding that increases polarity.
Compound B (Spirocyclic) A rigid spirocyclic diamine5.2Significantly higher permeability, attributed to the pre-organized conformation, reduced polar surface area, and increased lipophilicity conferred by the spirocyclic core.

This table represents a hypothetical scenario based on established principles in medicinal chemistry to illustrate the expected impact of a spirocyclic core.

Experimental Workflows for Assessing Cell Permeability

To experimentally validate the permeability of novel compounds, several in vitro assays are routinely employed. Below are detailed protocols for three of the most common and informative assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method that assesses the passive diffusion of a compound across an artificial lipid membrane. It is a cost-effective way to predict passive intestinal absorption.[5]

PAMPA_Workflow PAMPA Experimental Workflow prep_donor Prepare Donor Plate: Add test compounds to buffer assemble Assemble Sandwich: Place donor plate on top of acceptor plate containing buffer prep_donor->assemble prep_membrane Prepare Artificial Membrane: Coat filter plate with lipid solution (e.g., lecithin in dodecane) prep_membrane->assemble incubate Incubate: Typically 4-18 hours at room temperature assemble->incubate disassemble Disassemble Plates incubate->disassemble analyze Analyze Compound Concentration: Quantify compound in donor and acceptor wells using LC-MS/MS disassemble->analyze calculate Calculate Permeability (Pe) analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Prepare the Lipid Membrane: Dissolve lecithin in dodecane (e.g., 1% w/v). Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well filter plate (the donor plate). Allow the solvent to evaporate.

  • Prepare the Donor and Acceptor Plates: Prepare a solution of the test compound in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM). Fill the wells of a 96-well acceptor plate with fresh buffer.

  • Start the Assay: Add the test compound solution to the wells of the donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane in the donor plate is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Pe): The effective permeability is calculated using the following equation: Pe = [−ln(1−[C]A/[C]eq)] × (VD × VA) / ((VD + VA) × Area × time) Where [C]A is the concentration in the acceptor well, [C]eq is the equilibrium concentration, VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the area of the membrane, and time is the incubation time.

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that uses a human colon adenocarcinoma cell line. When cultured on a semi-permeable membrane, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[6] This assay can assess both passive diffusion and active transport.

Caco2_Workflow Caco-2 Permeability Assay Workflow seed_cells Seed Caco-2 Cells: Plate cells on Transwell inserts culture_cells Culture for 21 Days: Allow cells to differentiate and form a monolayer seed_cells->culture_cells check_integrity Verify Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER) culture_cells->check_integrity prepare_assay Prepare for Assay: Wash monolayer with buffer check_integrity->prepare_assay add_compound Add Test Compound: To either the apical (A) or basolateral (B) side prepare_assay->add_compound incubate Incubate: Typically 1-2 hours at 37°C add_compound->incubate sample Sample Collection: Take aliquots from the opposite chamber at time points incubate->sample analyze Analyze Compound Concentration: Quantify using LC-MS/MS sample->analyze calculate Calculate Apparent Permeability (Papp) and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 Cell Permeability Assay.

  • Cell Culture: Seed Caco-2 cells onto the semi-permeable membrane of Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity.

  • Assay Preparation: Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Compound Addition: Add the test compound (at a specified concentration, e.g., 10 µM) to either the apical (A) or basolateral (B) side of the monolayer. To assess bidirectional transport, separate experiments are performed for A-to-B and B-to-A transport.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 60-120 minutes).

  • Sampling: At the end of the incubation, take samples from the receiver compartment (basolateral for A-to-B, apical for B-to-A).

  • Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the formula: Papp = (dQ/dt) / (A × C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor compartment.

  • Efflux Ratio: The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter.

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

The MDCK cell line, derived from canine kidney epithelial cells, is another popular model for permeability screening.[7] These cells form a polarized monolayer with tight junctions more rapidly than Caco-2 cells. MDCK cells are often transfected with human transporter proteins, such as P-glycoprotein (P-gp), to specifically study the interaction of compounds with these efflux pumps (MDR1-MDCK).[8]

MDCK_Workflow MDCK Permeability Assay Workflow seed_cells Seed MDCK Cells: Plate cells on Transwell inserts culture_cells Culture for 3-5 Days: Allow cells to form a confluent monolayer seed_cells->culture_cells check_integrity Verify Monolayer Integrity: Measure TEER culture_cells->check_integrity prepare_assay Prepare for Assay: Wash monolayer with buffer check_integrity->prepare_assay add_compound Add Test Compound: To apical (A) or basolateral (B) side prepare_assay->add_compound incubate Incubate: Typically 1 hour at 37°C add_compound->incubate sample Sample Collection: Take aliquots from the receiver chamber incubate->sample analyze Analyze Compound Concentration: Quantify using LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Sources

The Strategic Advantage of Spirocycles: A Head-to-Head Comparison of Key Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic ring systems. While undeniably successful, this "flatland" approach has its limitations, often leading to compounds with suboptimal physicochemical properties and limited interaction with the complex, three-dimensional architectures of biological targets.[1] The strategic incorporation of spirocyclic scaffolds—rigid, three-dimensional structures where two rings share a single atom—has emerged as a powerful strategy to overcome these challenges.[1][2][3] These motifs introduce conformational restriction and novel exit vectors for substituents, enabling a more precise and potent interaction with target proteins.[4][5]

This guide provides a head-to-head comparison of several key spirocyclic scaffolds that have gained prominence in contemporary drug discovery. We will delve into their comparative physicochemical properties, supported by experimental data, and provide detailed synthetic protocols for their preparation. Our focus will be on providing actionable insights for researchers, scientists, and drug development professionals to aid in scaffold selection and the design of next-generation therapeutics.

The Rationale for Spirocycles: A Paradigm Shift in Molecular Design

The fundamental advantage of spirocycles lies in their inherent three-dimensionality, which is often quantified by the fraction of sp³ hybridized carbons (Fsp³). An increased Fsp³ content generally correlates with improved clinical success due to better solubility, metabolic stability, and target selectivity.[1][6] By replacing planar moieties with spirocyclic cores, medicinal chemists can achieve several key objectives:

  • Enhanced Three-Dimensionality: Spirocycles orient substituents in distinct, well-defined vectors, allowing for optimal engagement with the binding pockets of target proteins.[4][5]

  • Improved Physicochemical Properties: The introduction of a spirocenter can significantly modulate a molecule's properties, often leading to increased solubility, reduced lipophilicity, and improved metabolic stability.[6][7]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to unique and underexplored chemical space, offering opportunities for the development of novel intellectual property.[8]

  • Conformational Rigidity: The rigid nature of spirocycles reduces the entropic penalty upon binding to a target, which can translate to higher binding affinity and potency.[5]

The following sections will provide a detailed comparison of some of the most widely employed spirocyclic scaffolds, highlighting their unique attributes and potential applications.

Head-to-Head Comparison of Key Spirocyclic Scaffolds

Azaspiro[3.3]heptanes: Versatile Piperidine Bioisosteres

Azaspiro[3.3]heptanes have emerged as popular bioisosteres for the ubiquitous piperidine ring.[7][9] Their rigid framework and distinct exit vectors offer a compelling alternative to the more flexible piperidine. We will compare the two key isomers, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, with each other and with the parent piperidine.

Physicochemical Property Comparison:

PropertyPiperidine Derivative (57)2-Azaspiro[3.3]heptane Derivative (58)1-Azaspiro[3.3]heptane Derivative (59)
Aqueous Solubility (µM) 1361213
clogP 3.73.43.4
Experimental logD (pH 7.4) 1.61.21.0
Metabolic Stability (CLint, µL min⁻¹ mg⁻¹) 145332
Metabolic Stability (t₁/₂, min) >603152

Data adapted from a comparative study on model amide derivatives.[10][11]

Key Insights:

  • Lipophilicity: Both 1- and 2-azaspiro[3.3]heptane derivatives exhibit lower lipophilicity (logD) compared to the corresponding piperidine analog, a desirable feature for improving the overall ADME profile.[10][11] The 1-azaspiro[3.3]heptane isomer shows the most significant reduction in lipophilicity.[10][11]

  • Solubility: Interestingly, in this specific study, the introduction of the azaspiro[3.3]heptane core led to a marked decrease in aqueous solubility compared to the piperidine derivative.[11][12] This highlights that the impact of a scaffold on solubility is context-dependent and should be experimentally verified.

  • Metabolic Stability: The piperidine derivative demonstrated the highest metabolic stability.[10][11] However, the 1-azaspiro[3.3]heptane derivative was significantly more stable than its 2-aza counterpart, suggesting that the position of the nitrogen atom within the spirocyclic framework is a critical determinant of metabolic fate.[10][11]

  • Pharmacological Impact: In a case study involving the local anesthetic bupivacaine, replacement of the piperidine ring with azaspirocyclic moieties resulted in analogues with significantly lower cardiotoxicity, demonstrating the potential of these scaffolds to mitigate off-target effects.[13]

Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane

The synthesis of 1-azaspiro[3.3]heptanes can be achieved via a thermal [2+2] cycloaddition followed by reduction.[9]

start Endocyclic Alkene reagent1 Graf Isocyanate (ClO2S-NCO) Thermal [2+2] Cycloaddition start->reagent1 Step 1 intermediate Spirocyclic β-Lactam reagent1->intermediate reagent2 Alane (AlH3) Reduction intermediate->reagent2 Step 2 product 1-Azaspiro[3.3]heptane reagent2->product

Caption: Synthetic workflow for 1-azaspiro[3.3]heptane.

Step-by-Step Methodology:

  • [2+2] Cycloaddition:

    • To a solution of the starting endocyclic alkene in a suitable high-boiling solvent (e.g., toluene, xylene), add the Graf isocyanate (ClO₂S-NCO).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the spirocyclic β-lactam intermediate.

  • Reduction of the β-Lactam:

    • Dissolve the spirocyclic β-lactam in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C and add a solution of alane (AlH₃) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

    • Filter the resulting suspension and extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or chromatography to obtain the desired 1-azaspiro[3.3]heptane.

2-Oxa-6-azaspiro[3.3]heptane: A Superior Morpholine Bioisostere

2-Oxa-6-azaspiro[3.3]heptane has gained traction as a bioisosteric replacement for morpholine, offering improved physicochemical properties.[14]

Physicochemical Property Comparison:

  • Increased Solubility: The spirocyclic nature and the introduction of an oxetane ring can significantly enhance aqueous solubility.[6]

  • Reduced Lipophilicity: This scaffold can lower the logP of a molecule compared to its morpholine-containing counterpart.

  • Improved Metabolic Stability: The rigid spirocyclic core can be less susceptible to metabolic degradation.[6]

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

An improved, scalable synthesis of 2-oxa-6-azaspiro[3.3]heptane has been reported, often isolated as a sulfonate salt for improved stability and solubility.[15][16]

start Dibromopentaerythritol derivative reagent1 p-Toluenesulfonamide, Base Cyclization start->reagent1 Step 1 intermediate N-Tosyl-2-oxa-6-azaspiro[3.3]heptane reagent1->intermediate reagent2 Reducing Agent (e.g., Mg/MeOH) Detosylation intermediate->reagent2 Step 2 product 2-Oxa-6-azaspiro[3.3]heptane reagent2->product

Caption: Synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane.

Step-by-Step Methodology:

  • Cyclization:

    • Combine the starting dibromopentaerythritol derivative, p-toluenesulfonamide, and a suitable base (e.g., sodium hydroxide) in a solvent such as sulfolane.

    • Heat the mixture to an elevated temperature (e.g., 80 °C) and monitor the reaction.

    • Upon completion, cool the reaction and perform a work-up to isolate the crude N-tosylated spirocycle.

    • Purify by crystallization or chromatography.

  • Detosylation:

    • Suspend the N-tosylated intermediate and magnesium turnings in methanol.

    • Sonicate the mixture at room temperature until the starting material is consumed.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

    • The free base can be isolated or, for improved stability, precipitated as a salt (e.g., oxalate or sulfonate) by adding the corresponding acid.[15]

Spiro[3.3]heptane: A Saturated Benzene Bioisostere

The spiro[3.3]heptane core has been successfully employed as a saturated, three-dimensional bioisostere of the phenyl ring, offering a way to escape the "flatland" of aromatic compounds.[8][17]

Conceptual Comparison:

FeaturePhenyl RingSpiro[3.3]heptane
Geometry PlanarThree-dimensional, rigid
Fsp³ 01
Lipophilicity HighGenerally lower
Metabolic Stability Susceptible to oxidationGenerally more stable
Solubility LowGenerally higher
Exit Vectors CoplanarNon-coplanar

Case Study: Sonidegib Analogue

Replacement of the meta-substituted phenyl ring in the anticancer drug sonidegib with a spiro[3.3]heptane moiety resulted in a patent-free analogue with retained high potency.[17] This demonstrates the viability of this scaffold as a benzene bioisostere.

Experimental Protocol: Synthesis of Spiro[3.3]heptan-1-one

A common route to functionalized spiro[3.3]heptanes involves the preparation of spiro[3.3]heptan-1-one.[8]

start 1-Sulfonylcyclopropanol reagent1 Lithiated 1-sulfonylbicyclo[1.1.0]butane Nucleophilic Addition start->reagent1 Step 1 intermediate 1-Bicyclobutylcyclopropanol intermediate reagent1->intermediate reagent2 Acid Semipinacol Rearrangement intermediate->reagent2 Step 2 product Substituted Spiro[3.3]heptan-1-one reagent2->product start Alkynyl Diol reagent1 Gold(III) Catalyst Intramolecular Tandem Dihydroalkoxylation start->reagent1 Step 1 product Benzannulated Spiroketal reagent1->product

Sources

The Rigid Approach: A Comparative Guide to Azaspiro[4.5]decane Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Enhancing PROTAC Performance Through Linker Rigidification

In the rapidly evolving field of targeted protein degradation, the Proteolysis-Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture is modular, consisting of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. While much focus has been placed on the warhead and E3 ligase ligand, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides an in-depth analysis of a specific, advanced linker strategy: the use of rigid azaspiro[4.5]decane scaffolds. We will present a case study of a successful EZH2-targeting PROTAC employing this linker, compare its performance characteristics to PROTACs utilizing traditional flexible linkers, and provide detailed experimental methodologies to illustrate the practical application of these concepts.

The Linker's Dilemma: Flexibility vs. Pre-organization

Historically, PROTAC development has heavily relied on flexible linkers, most commonly polyethylene glycol (PEG) or simple alkyl chains.[1] The rationale is straightforward: flexibility allows the PROTAC to more easily adopt a conformation that supports the formation of a productive ternary complex between the target protein and the E3 ligase.[2][3] This approach increases the probability of finding an active degrader by allowing the two ends of the molecule to search a wider conformational space.

However, this flexibility comes with significant drawbacks:

  • Poor Pharmacokinetics: High flexibility and the often-hydrophobic nature of long alkyl chains can lead to poor solubility, high metabolic turnover, and unfavorable pharmacokinetic (PK) profiles.[4]

  • Entropic Penalty: The conformational freedom of a flexible linker results in an entropic penalty upon binding and forming the ternary complex, which can decrease the overall potency.

  • Lack of Selectivity: A highly flexible linker may permit the formation of multiple, non-productive or off-target ternary complexes, potentially reducing selectivity.

To overcome these limitations, medicinal chemists have turned to rigidifying the linker.[4][5] Incorporating cyclic moieties, such as piperidine, piperazine, or more complex spirocyclic systems, "pre-organizes" the PROTAC into a more defined conformation. This reduces the entropic cost of ternary complex formation and can significantly improve metabolic stability and cell permeability, key attributes for developing viable drug candidates.[3][5] The azaspiro[4.5]decane scaffold is an exemplary case of such a rigid linker.

Case Study: A Bioavailable EZH2 PROTAC with a 2,8-Diazaspiro[4.5]decane Linker

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). Its overexpression and aberrant activity are implicated in numerous cancers, including acute myeloid leukemia (AML) and various lymphomas.[6][7][8] While catalytic inhibitors of EZH2 exist, they fail to address its non-catalytic scaffolding functions, limiting their therapeutic efficacy.[7][8] A PROTAC approach offers a more comprehensive solution by degrading the entire EZH2 protein.

Recently, a series of potent and bioavailable CRBN-based EZH2 PROTACs were developed utilizing a rigid 2,8-diazaspiro[4.5]decane linker.[2][8] The lead compound from this study, designated compound 5g (also referred to as PROTAC EZH2 Degrader-9), serves as an excellent case study.[2][8]

Caption: Structure of the EZH2 PROTAC Compound 5g.

Performance Data of EZH2 PROTAC 5g

The incorporation of the rigid azaspiro[4.5]decane linker led to a PROTAC with potent degradation activity and promising drug-like properties. Compound 5g effectively degraded not only EZH2 but also other core subunits of the PRC2 complex (EED, SUZ12) in various cancer cell lines.[2][8] This degradation was confirmed to be dependent on the ubiquitin-proteasome system and engagement with the CRBN E3 ligase.[2][8]

Table 1: Anti-proliferative Activity of EZH2 PROTAC 5g

Cell Line Cancer Type IC50 (μM)
MV4-11 Acute Myeloid Leukemia 2.22
MOLM-13 Acute Myeloid Leukemia 2.60
NCI-H1299 Non-small Cell Lung Cancer 4.41
NCI-H1703 Non-small Cell Lung Cancer 6.35
SU-DHL-4 Large B-cell Lymphoma 6.35
SU-DHL-6 Large B-cell Lymphoma 9.23

Data sourced from MedChemExpress, citing Wei et al.[2]

Crucially, compound 5g demonstrated a significant biological effect, inducing G0/G1 phase cell cycle arrest and apoptosis in AML cells.[8] Furthermore, it exhibited an oral bioavailability of 8.91% in rats, a notable achievement for a molecule of its size and complexity, underscoring the pharmacokinetic benefits of the rigid linker strategy.[8]

Comparative Analysis: Rigid vs. Flexible Linkers

To appreciate the advantages of the azaspiro[4.5]decane linker, we compare its performance profile with that of well-studied PROTACs employing flexible linkers. The BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, BRD4) are epigenetic readers and well-established cancer targets. Several potent BET degraders have been developed, many of which utilize flexible linkers.

ARV-771 is a pan-BET degrader that uses a flexible linker containing ether and alkyl moieties to connect a BET-binding warhead to a VHL E3 ligase ligand.[9][10] dBET1 is another widely used BET degrader that employs a flexible PEG-based linker to recruit the CRBN E3 ligase.[11]

Caption: Flexible vs. Rigid Linkers in Ternary Complex Formation.

Table 2: Performance Comparison of PROTACs with Different Linker Types

PROTAC Target Linker Type E3 Ligase Potency (DC50/EC50) Key Feature
Compound 5g EZH2 Rigid (Azaspiro[4.5]decane) CRBN Potent degradation (sub-μM IC50s) Oral Bioavailability (8.91%)[8]
ARV-771 BETs (BRD2/3/4) Flexible (Alkyl/Ether) VHL < 1 - 5 nM[10][12][13] Potent in vivo tumor regression[10]

| dBET1 | BETs (BRD2/4) | Flexible (PEG-based) | CRBN | ~430 nM (variable)[11][14] | Widely used research tool |

Interpreting the Comparison
  • Potency: While flexible linkers can lead to exceptionally potent degraders like ARV-771 (DC50 < 5 nM), this often requires extensive empirical optimization of linker length and composition.[10] The rigid linker in compound 5g achieves potent biological effects (evidenced by low micromolar anti-proliferative IC50s) while conferring significant advantages in drug-like properties.

  • Pharmacokinetics: The standout feature of the azaspiro[4.5]decane-containing PROTAC 5g is its oral bioavailability.[8] This is a major hurdle for many PROTACs, especially those with flexible, high-molecular-weight PEG linkers, which often suffer from poor permeability and high metabolic instability. The rigid, pre-organized structure of the azaspiro-linker contributes to improved PK properties, a critical step in moving from a research tool to a viable therapeutic.

  • Design Philosophy: The success of compound 5g supports a design philosophy that moves away from brute-force screening of flexible linkers towards a more rational, structure-guided approach. By investing in the synthesis of more complex, rigid linkers, researchers can build favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties into the PROTAC from the outset.

Experimental Protocols

To provide a practical framework, the following are representative, step-by-step methodologies for the key experiments used to characterize and compare these PROTACs.

Protocol 1: General Synthesis of a PROTAC with a Rigid Linker

This protocol outlines the general steps for synthesizing an EZH2 PROTAC like compound 5g, involving the coupling of the three modular components.

Synthesis_Workflow A 1. Synthesize EZH2 Warhead with reactive handle (e.g., -COOH) D 4. Couple Warhead to Linker (e.g., Amide coupling) A->D B 2. Synthesize Azaspiro[4.5]decane Linker with orthogonal protecting groups B->D C 3. Synthesize E3 Ligand with reactive handle (e.g., -NH2) F 6. Couple Linker-Warhead to E3 Ligand C->F E 5. Deprotect other end of Linker D->E E->F G 7. Final Deprotection & Purification (HPLC) F->G

Caption: General synthetic workflow for a modular PROTAC.

  • Warhead-Linker Coupling: The EZH2 warhead, functionalized with a carboxylic acid, is activated using a peptide coupling agent (e.g., HATU, HOBt/EDC). This activated ester is then reacted with the primary amine of the mono-protected 2,8-diazaspiro[4.5]decane linker in an anhydrous polar aprotic solvent like DMF.

  • Deprotection: The protecting group (e.g., Boc) on the other end of the azaspiro-linker is removed under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for Boc).

  • Final Coupling: The newly exposed amine on the linker-warhead intermediate is coupled to the carboxylic acid-functionalized pomalidomide derivative (E3 ligase ligand) using similar amide coupling conditions as in step 1.

  • Purification: The final PROTAC is purified to >95% purity using reverse-phase high-performance liquid chromatography (HPLC). The structure and identity are confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Western Blot for Protein Degradation (DC50/Dmax Determination)

This assay quantitatively measures the degradation of a target protein induced by a PROTAC.

  • Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11 for EZH2, 22Rv1 for BETs) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time period (typically 16-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein (e.g., anti-EZH2, anti-BRD4) overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a four-parameter logistic regression curve to determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum percentage of degradation).

Conclusion and Future Outlook

The strategic use of rigid linkers, exemplified by the azaspiro[4.5]decane scaffold in the EZH2 degrader 5g, represents a significant advancement in PROTAC design. While flexible linkers remain valuable tools for initial discovery, the field is clearly moving towards more sophisticated, rigidified structures to overcome the formidable pharmacokinetic challenges inherent to these large molecules. The case study of compound 5g demonstrates that rational linker design can yield PROTACs with not only potent degradation activity but also promising drug-like properties, such as oral bioavailability.

For researchers and drug developers, this signals a paradigm shift: linker design should not be an afterthought but a central pillar of the PROTAC optimization process. By balancing the need for conformational sampling with the benefits of structural pre-organization, the next generation of PROTACs will be better equipped to move from the laboratory to the clinic.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • Porcelloni, M., & Cole, P. A. (2026). Therapeutic horizons in the development of PROTAC-based EZH2 inhibitors: recent achievements, comparative analysis, and future perspectives. RSC Medicinal Chemistry. [Link]

  • ACS Publications. (2021). Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2021). Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma. Journal of Medicinal Chemistry. [Link]

  • Wei, W., et al. (2025). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry, 167, 109223. [Link]

  • Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. [Link]

  • National Center for Biotechnology Information. (n.d.). ARV-771. PubChem Compound Database. [Link]

  • Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Journal of Drug Targeting. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ARV-771. [Link]

  • Raina, K., et al. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences, 113(26), 7124-7129. [Link]

  • Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]

  • ResearchGate. (n.d.). ARV-771 is a potent pan-BET degrader. [Link]

  • ResearchGate. (n.d.). PROTACs with linkers optimised to improve physical properties. [Link]

  • ResearchGate. (n.d.). dBET1 activity varies across a cell line panel. [Link]

  • DC Chemicals. (n.d.). dBET1. [Link]

  • ACS Publications. (2022). Blocking Non-enzymatic Functions by PROTAC-Mediated Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Professional's Guide to the Safe Disposal of Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate. As a trusted partner in your research and development endeavors, we are committed to providing information that extends beyond product specifications to ensure the safety of your personnel and the integrity of your work environment. The following protocols are synthesized from regulatory standards and field-proven best practices, designed to be both scientifically robust and operationally clear for drug development professionals.

Section 1: Compound Profile and Hazard Assessment

A thorough understanding of a chemical's properties is the foundation of its safe management. While the toxicological properties of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate have not been exhaustively investigated, a hazard assessment based on its structural motifs—a Boc-protected amine and a spirocyclic diamine core—and data from closely related analogs is essential.[1]

Compound Identification:

ParameterDetails
Chemical Name tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate
Molecular Formula C₁₄H₂₆N₂O₂
Structural Class Spirocyclic Diamine, Carbamate
Appearance Typically a solid (powder/crystals)

GHS Hazard Classification (Based on Analog Data):

The Globally Harmonized System (GHS) classifications for structurally similar spirocyclic amines provide a reliable framework for assessing the potential hazards.[2][3][4]

Hazard CodeClassificationRationale & Implication for Handling
H302 Acute Toxicity, Oral (Category 4)Harmful if swallowed. Ingestion must be strictly avoided. Do not eat, drink, or smoke in the handling area.[4][5]
H315 Skin Corrosion/Irritation (Category 2)Causes skin irritation. Prolonged or repeated contact can lead to dermatitis. Appropriate gloves are mandatory.[2][3]
H319 Serious Eye Damage/Irritation (Category 2A)Causes serious eye irritation. Direct contact can result in significant injury. Chemical goggles or a face shield are required.[2][3]
H335 Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation. Handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or aerosols.[1][2][4]

Section 2: Regulatory Framework for Chemical Waste

Disposal of this compound falls under stringent regulations set forth by national and local environmental bodies. In the United States, the primary authorities are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), every laboratory professional is a "generator" of hazardous waste. The first crucial step is to perform a "hazardous waste determination" to classify the waste.[6] Your laboratory's total monthly hazardous waste output will determine your generator category (Very Small, Small, or Large Quantity Generator), which dictates specific accumulation and reporting requirements.[7]

  • OSHA (Occupational Safety and Health Administration): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), govern workplace safety, employee training, and emergency preparedness.[8][9] All personnel handling this waste must be trained on its specific hazards and the proper emergency procedures.[10]

Section 3: Personnel Protection and Safety Engineering

Based on the hazard assessment, a multi-layered approach involving engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls:

  • Primary Handling: Always handle the solid compound and prepare waste containers within a certified chemical fume hood. This is the most effective way to mitigate inhalation risks (H335).[1][11]

  • Ventilation: Ensure the designated waste accumulation area is well-ventilated to prevent the buildup of any potential vapors.[12]

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation (H315). Gloves must be inspected for integrity before each use.[1]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes or dust causing serious eye irritation (H319).[1]
Face Protection Face shield (in addition to goggles).Recommended when handling larger quantities or during spill cleanup for full-face protection.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory NIOSH-approved respirator.Required if handling outside of a fume hood or during a large spill where dust/aerosols are generated. Use requires prior training and fit-testing.[8]

Section 4: Emergency Protocol for Spills

An inappropriate response can escalate a minor spill into a serious incident. All personnel must be trained on the following emergency spill protocol.

  • ALERT & EVACUATE: Immediately alert all personnel in the vicinity. Evacuate the immediate area.[1][11]

  • CONTROL: If flammable solvents are involved, extinguish all nearby ignition sources.

  • ASSESS & EQUIP: From a safe distance, assess the extent of the spill. Don the appropriate PPE as listed in Section 3, including respiratory protection if necessary.

  • CONTAIN: Prevent the spill from spreading or entering drains by creating a dike around it with an inert, non-combustible absorbent material like vermiculite, sand, or cat litter.[13] Do not use combustible materials like paper towels to absorb large quantities.

  • ABSORB/NEUTRALIZE: Gently cover and absorb the spilled material, working from the outside in to minimize dust generation.[13] For amine compounds, specialized neutralizing agents can be used, but a general-purpose chemical absorbent is typically sufficient.[14]

  • COLLECT & CONTAINERIZE: Carefully sweep or scoop the absorbed material and spill debris into a designated, leak-proof hazardous waste container.[1][15]

  • DECONTAMINATE: Clean the spill area with a suitable detergent and water, collecting the cleaning materials as hazardous waste.

  • LABEL & DISPOSE: Seal and label the container as "Spill Debris containing tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate." Manage the container as outlined in the disposal protocol below.[15]

  • REPORT: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Section 5: Step-by-Step Disposal Procedure

The final disposition of this chemical waste must be handled by professionals. Your responsibility is to ensure it is collected, segregated, packaged, and labeled correctly for pickup.

Workflow for Proper Disposal:

cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Packaging cluster_2 Step 3: Labeling & Accumulation cluster_3 Step 4: Final Disposition Waste Waste Compound & Contaminated Materials Segregate Segregate Amine Waste (Keep away from acids & oxidizers) Waste->Segregate Crucial First Step Container Select Compatible Container (HDPE, Glass) Segregate->Container Package Place Waste in Container & Seal Tightly Container->Package Label Affix Hazardous Waste Label (Contents, Hazards, Date) Package->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Pickup Arrange Pickup by Licensed Hazardous Waste Contractor Store->Pickup Disposal Final Disposal via Controlled Incineration Pickup->Disposal Professional Handling

Caption: Disposal workflow from generation to final disposition.

Detailed Protocol:

  • Waste Segregation (The Causality of Safety): This is the most critical step. Amine compounds are basic. Never mix this waste stream with acidic waste, as this can cause a violent exothermic reaction. Keep it separate from strong oxidizing agents to prevent hazardous reactions.[12][16] Proper segregation is the primary control against unforeseen chemical dangers in the waste accumulation area.

  • Containerization:

    • Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solids) that is in good condition with no leaks or residue on the outside.[17]

    • The container must have a tightly sealing lid to prevent leaks or the release of fumes.[12][17]

    • For any residual or unused product, dispose of it in its original container if possible.[17]

  • Labeling:

    • Attach a completed hazardous waste tag or label to the container before adding any waste.

    • The label must clearly state:

      • The words "Hazardous Waste."

      • The full chemical name: "tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate." List other components if it's a mixture.

      • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").[12]

      • The date when waste was first added to the container (the "accumulation start date").

  • Accumulation:

    • Store the sealed and labeled container in a designated, secure location, often called a Satellite Accumulation Area (SAA).

    • The SAA must be under the control of the laboratory personnel and near the point of generation.

    • Secondary containment (e.g., a larger bin or tray) is required to contain any potential leaks from the primary container.[16]

  • Professional Disposal:

    • Do not attempt to treat or dispose of this chemical yourself. Discharge into sewer systems is strictly prohibited.[11]

    • Arrange for collection by your institution's EHS department or a licensed professional waste disposal service.[1]

    • The standard and most effective disposal method for this type of organic compound is high-temperature incineration in a permitted hazardous waste facility.[11] This process ensures complete destruction of the compound, minimizing environmental impact.

By adhering to these detailed procedures, you ensure that the disposal of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is conducted safely, efficiently, and in full compliance with regulatory standards, upholding the highest principles of laboratory safety and environmental stewardship.

References

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. Angene Chemical. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Spill DECONtamination Kit, Aromatic Amine. SKC Inc. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Environmental Health and Safety. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance. [Link]

  • PubChem Compound Summary for CID 23282891, tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. National Center for Biotechnology Information. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

Sources

A Researcher's Comprehensive Guide to Safely Handling Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling, use, and disposal of Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate. As a novel and valuable building block in contemporary drug discovery, understanding its chemical personality is paramount to not only achieving your research goals but also ensuring a safe and compliant laboratory environment. This guide is structured to provide immediate, actionable intelligence, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical.

The Chemical Profile: Understanding the Inherent Risks

Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic diamine derivative. While comprehensive toxicological data for this specific molecule may not be extensively documented, its structural motifs—a secondary amine and a carbamate-protected amine—provide a solid foundation for a thorough hazard assessment. Amines, as a class, can be corrosive, irritant, and sensitizing. The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be labile under acidic conditions.

Based on safety data sheets for structurally related azaspiro compounds and general principles of handling amines, the primary hazards associated with this compound are anticipated to be:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: Contact with the eyes can lead to significant damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2][3]

It is a prudent practice to treat all new or not fully characterized compounds as potentially toxic.[4]

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate. The minimum required PPE should always include a lab coat, safety glasses with side shields or splash goggles, and chemically resistant gloves.[5][6]

A Closer Look at Your PPE Choices:
PPE ComponentSpecificationRationale and Best Practices
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.[1][7]Protects against accidental splashes and airborne particles. Contact lenses should be avoided when handling this chemical.[2] In the event of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[2][8]
Hand Protection Nitrile or neoprene gloves.[9] Always inspect gloves for any signs of degradation or puncture before use.Provides a barrier against skin contact. It is crucial to use proper glove removal technique to avoid contaminating your skin.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[10][11]
Body Protection A long-sleeved laboratory coat. For larger quantities or procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[7][12]Prevents contamination of personal clothing and minimizes skin exposure.[5] Lab coats should be buttoned completely.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[6] If the material is dusty or if aerosols may be generated, a NIOSH-approved respirator may be necessary.[6]Engineering controls, such as a fume hood, are the preferred method for mitigating inhalation risks.
Foot Protection Closed-toe shoes are mandatory in a laboratory setting.[5]Protects feet from spills and falling objects.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe working environment.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_assess 1. Hazard Assessment: Review SDS of analogous compounds. prep_ppe 2. Don Correct PPE: Goggles, gloves, lab coat. prep_assess->prep_ppe prep_setup 3. Prepare Workspace: Work in a fume hood. Ensure emergency equipment is accessible. prep_ppe->prep_setup handle_weigh 4. Weighing: Handle as a solid. Avoid creating dust. prep_setup->handle_weigh handle_transfer 5. Transfer & Dissolution: Use appropriate tools (spatula). Add solids to solvent slowly. handle_weigh->handle_transfer cleanup_decon 6. Decontamination: Wipe down work surfaces. Clean glassware. handle_transfer->cleanup_decon cleanup_dispose 7. Waste Disposal: Segregate waste into appropriate, labeled containers. cleanup_decon->cleanup_dispose cleanup_ppe 8. Doff PPE: Remove gloves and lab coat correctly. cleanup_dispose->cleanup_ppe

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.